molecular formula C14H17F3O B2368200 [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol CAS No. 2375261-06-4

[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

カタログ番号: B2368200
CAS番号: 2375261-06-4
分子量: 258.284
InChIキー: UKLBIXGMAJEJRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol ( 2375261-06-4) is a high-value, fluorinated organic building block with the molecular formula C₁₄H₁₇F₃O and a molecular weight of 258.28 g/mol . Its structure features a benzyl alcohol group positioned adjacent to a lipophilic trifluoromethyl group and a cyclohexyl moiety, making it a versatile intermediate for medicinal chemistry and drug discovery research. Compounds with this specific arrangement are of significant interest in the development of potent enzyme inhibitors, as the trifluoromethyl and cyclohexyl groups are key pharmacophores that can enhance binding affinity and metabolic stability . The presence of both the aromatic ring and the aliphatic cyclohexyl group contributes to distinct regiochemical properties, which are valuable for creating structurally diverse compound libraries . As a stable, small-molecule scaffold, it is ideally suited for use in hit-to-lead optimization campaigns and as a core template in the regioselective synthesis of more complex, trifluoromethyl-substituted heterocycles and spirocyclic compounds . This product is provided For Research Use Only and is intended for professional laboratory research by trained personnel. It is strictly not for diagnostic, therapeutic, or any other human or consumer use.

特性

IUPAC Name

[3-cyclohexyl-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O/c15-14(16,17)13-11(9-18)7-4-8-12(13)10-5-2-1-3-6-10/h4,7-8,10,18H,1-3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLBIXGMAJEJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC(=C2C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Synthesis Guide: [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, scalable synthesis protocol for [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol (CAS: 2375261-06-4). This molecule serves as a high-value lipophilic scaffold in medicinal chemistry, particularly for modulating the metabolic stability and potency of drug candidates targeting CETP or GPCRs.

The synthesis addresses the primary challenge of this scaffold: steric congestion . The 1,2,3-trisubstitution pattern, featuring a bulky trifluoromethyl (


) group flanked by a hydroxymethyl and a cyclohexyl group, creates significant steric hindrance. To overcome this, the protocol utilizes a Suzuki-Miyaura coupling  with a vinyl-boronate followed by hydrogenation, rather than a direct alkyl-aryl coupling, ensuring higher yields and reproducibility.

Part 1: Retrosynthetic Analysis & Strategy

The most reliable disconnection for this sterically crowded system is at the biaryl/alkyl-aryl junction and the benzylic alcohol.

Strategic Logic
  • Disconnection of the Alcohol: The hydroxymethyl group is best accessed via reduction of a benzoate ester. This avoids the handling of sensitive benzyl halides.

  • Disconnection of the Cyclohexyl Group: Direct coupling of a secondary alkyl (cyclohexyl) to an ortho-substituted aryl halide is kinetically sluggish and prone to

    
    -hydride elimination.
    
    • Solution: We employ cyclohexenylboronic acid . The

      
      -
      
      
      
      coupling is significantly faster and more robust, even with the ortho-
      
      
      steric block. The resulting alkene is then hydrogenated.[1]
Retrosynthesis Diagram

Retrosynthesis Target [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol (Target) Intermediate1 Methyl 3-cyclohexyl-2-(trifluoromethyl)benzoate Target->Intermediate1 Reduction (LAH) Intermediate2 Methyl 3-(cyclohexen-1-yl)-2-(trifluoromethyl)benzoate Intermediate1->Intermediate2 Hydrogenation (H2, Pd/C) SM1 Methyl 3-bromo-2-(trifluoromethyl)benzoate (Starting Material) Intermediate2->SM1 Suzuki Coupling SM2 Cyclohexen-1-ylboronic acid Intermediate2->SM2 Suzuki Coupling

Caption: Retrosynthetic disconnection showing the transition from the target alcohol to the commercially available bromobenzoate precursor.

Part 2: Detailed Experimental Protocol

Phase 1: Construction of the Carbon Skeleton (Suzuki-Miyaura Coupling)

Objective: Synthesize Methyl 3-(cyclohexen-1-yl)-2-(trifluoromethyl)benzoate.

Mechanistic Insight: The


 group at position 2 exerts a strong electron-withdrawing effect but also significant steric bulk. Standard 

may be too slow. We utilize

or SPhos Pd G2 , which are resistant to deactivation and handle sterics well.

Reagents:

  • Methyl 3-bromo-2-(trifluoromethyl)benzoate (1.0 equiv)

  • Cyclohexen-1-ylboronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge the bromobenzoate, boronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).

  • Initiation: Add the Pd catalyst quickly under a stream of nitrogen.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2] The starting bromide should be consumed.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Phase 2: Saturation of the Ring (Hydrogenation)

Objective: Synthesize Methyl 3-cyclohexyl-2-(trifluoromethyl)benzoate.

Mechanistic Insight: We must reduce the cyclohexene double bond without reducing the benzoate ester or the aromatic ring. Pd/C at ambient pressure is highly selective for the alkene in this context.

Reagents:

  • Methyl 3-(cyclohexen-1-yl)-2-(trifluoromethyl)benzoate (from Phase 1)

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Hydrogen gas (

    
    , balloon pressure)
    
  • Solvent: Methanol or Ethanol

Step-by-Step:

  • Setup: Dissolve the alkene intermediate in Methanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add Pd/C (Caution: Pyrophoric when dry; wet with solvent immediately).

  • Hydrogenation: Purge the vessel with

    
    , then 
    
    
    
    . Stir vigorously under a balloon of
    
    
    at room temperature for 12 hours.
  • QC Check: Monitor by NMR. The vinylic proton signal (

    
     ppm) must disappear.
    
  • Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate to yield the clean saturated ester.

Phase 3: Reduction to Alcohol

Objective: Synthesize [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol.

Mechanistic Insight:


 (LAH) is the standard reagent for reducing esters to primary alcohols. DIBAL-H is a milder alternative if over-reduction is a concern, but LAH is generally safe for this scaffold.

Reagents:

  • Methyl 3-cyclohexyl-2-(trifluoromethyl)benzoate

  • 
     (2.0 equiv, 1M solution in THF)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a flask and cool under nitrogen. Add the ester and dissolve in anhydrous THF. Cool to 0°C .

  • Addition: Dropwise add the

    
     solution. The reaction is exothermic; maintain temperature <5°C.
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench (Fieser Method): Cool back to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LAH used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Stir until a white granular precipitate forms. Filter, dry the organic phase over

    
    , and concentrate.
    
  • Final Purification: If necessary, recrystallize from Hexanes/EtOAc or perform a short silica plug filtration.

Part 3: Data & Visualization

Experimental Workflow Diagram

Workflow Start Start: Methyl 3-bromo-2-(trifluoromethyl)benzoate Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Step1 Check1 QC: Check for Bromide Consumption (TLC) Step1->Check1 Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Check1->Step2 Pass Check2 QC: Check Vinylic Proton Loss (NMR) Step2->Check2 Step3 Step 3: Reduction (LiAlH4, THF, 0°C) Check2->Step3 Pass Final Final Product: [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol Step3->Final

Caption: Operational workflow for the synthesis, including critical Quality Control (QC) checkpoints.

Key Chemical Data Table[3]
ParameterSpecificationNotes
Molecular Formula

Molecular Weight 258.28 g/mol
Appearance White crystalline solid or viscous oilDepends on purity/polymorph

(TLC)
~0.3 (20% EtOAc/Hexane)More polar than the ester precursor

NMR Diagnostic

4.6-4.8 ppm (s, 2H)
Benzylic

signal

NMR Diagnostic

-55 to -65 ppm (s, 3F)
Characteristic of aryl-

Part 4: Safety & Troubleshooting

Self-Validating Systems
  • Coupling Stall: If the Suzuki coupling stalls (bromide remaining after 6h), add 0.02 equiv fresh catalyst and raise temperature to 100°C. The ortho-

    
     creates a "steric wall" that requires high energy to overcome.
    
  • Defluorination: Avoid using sodium metal or extremely harsh reducing conditions (like

    
    ), as the trifluoromethyl group can undergo defluorination. The proposed LAH route is safe for 
    
    
    
    at 0°C.
Safety Hazards
  • LiAlH4: Reacts violently with water and protic solvents. Use Fieser quenching strictly.

  • Palladium Residues: Ensure thorough removal of Pd (heavy metal) using scavenger resins or Celite filtration before biological testing.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational text on Suzuki coupling mechanics).
  • Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester.U.S. Patent 20170166517A1. Available at: (Describes the synthesis of the 1-cyclohexyl-2-(trifluoromethyl)benzene core).

Sources

[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol structural analysis and conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural and Conformational Analysis of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Abstract

This technical guide provides a comprehensive framework for the structural and conformational analysis of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol, a molecule of interest in medicinal chemistry and materials science. Given the absence of published empirical data for this specific compound, this document outlines a prospective, multi-faceted strategy combining computational modeling, advanced spectroscopic techniques, and single-crystal X-ray crystallography. The central hypothesis is that the molecule's conformation is primarily dictated by severe steric hindrance between the adjacent cyclohexyl and trifluoromethyl substituents on the phenyl ring, forcing a non-planar arrangement with restricted rotation. This guide is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale, thereby providing a robust blueprint for the complete structural elucidation of this and other similarly complex molecules.

Introduction and Scientific Context

[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol integrates three key structural motifs of significant interest in pharmaceutical design: a trifluoromethyl (CF3) group, a cyclohexyl ring, and a benzyl alcohol moiety. The CF3 group is a powerful bioisostere known to enhance metabolic stability, increase lipophilicity, and modulate electronic properties through its strong electron-withdrawing nature.[1][2] The cyclohexyl group is a common lipophilic scaffold, and its conformation can significantly influence how a molecule fits into a biological target.[3]

The unique structural feature of the target molecule is the ortho-positioning of the bulky trifluoromethyl and cyclohexyl groups relative to each other on the phenyl ring. This arrangement is anticipated to create substantial steric repulsion, forcing the molecule to adopt specific, low-energy conformations.[4][5] Understanding this three-dimensional structure is not merely an academic exercise; it is critical for predicting the molecule's pharmacokinetic and pharmacodynamic properties, as molecular shape governs receptor binding affinity and selectivity.[6]

This guide details a systematic, three-pillar approach to fully characterize the conformational landscape of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol:

  • In Silico Prediction: Utilizing computational chemistry to model the molecule's geometry and predict its most stable conformers.

  • Solution-State Experimental Verification: Employing Nuclear Magnetic Resonance (NMR) spectroscopy to determine the dominant conformation in solution.

  • Solid-State Definitive Elucidation: Using single-crystal X-ray crystallography to obtain an unambiguous, high-resolution structure.

By integrating these methods, we can construct a comprehensive and validated model of the molecule's structure.

Pillar 1: In Silico Analysis & Conformational Prediction

2.1. Rationale for a Computational-First Approach

For a novel molecule with no prior experimental data, in silico analysis is the most logical and resource-efficient starting point. Computational methods allow for the exploration of the entire conformational space, identifying low-energy structures that represent the most probable conformations. These predictions then form a set of testable hypotheses for subsequent experimental validation.

2.2. Experimental Protocol: Density Functional Theory (DFT) Calculations

This protocol outlines a standard procedure for geometry optimization and energy calculation, which is foundational for conformational analysis.

  • Molecule Construction: Build the 3D structure of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol using a molecular editor (e.g., Avogadro, GaussView).

  • Initial Optimization: Perform an initial, low-level optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • DFT Method Selection: Choose a suitable functional and basis set. For a molecule of this size and composition, the B3LYP functional combined with the 6-31G(d,p) basis set offers a good balance of accuracy and computational cost for initial geometry optimizations.[7]

  • Geometry Optimization: Submit the structure for a full geometry optimization calculation. This process systematically alters the molecular geometry to find a local minimum on the potential energy surface.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Potential Energy Surface (PES) Scan: To explore rotational barriers, perform a relaxed PES scan. The key dihedral angle to scan is that defined by the atoms C(phenyl)-C(phenyl)-C(cyclohexyl)-C(cyclohexyl). This will reveal the energy profile as the cyclohexyl ring rotates relative to the phenyl ring and quantify the rotational barrier imposed by the CF3 group.

2.3. Predicted Structural Parameters & Insights

The output of these calculations will provide key quantitative data. While exact values require performing the calculation, we can predict the qualitative outcomes based on established chemical principles. The steric clash between the ortho cyclohexyl and CF3 groups will likely force the cyclohexyl ring to adopt a twisted orientation relative to the plane of the phenyl ring, similar to the conformation of highly substituted biphenyls.[5][8] The cyclohexyl ring itself is expected to maintain its low-energy chair conformation.[9][10]

ParameterPredicted Value/ObservationRationale
Phenyl-Cyclohexyl Dihedral Angle~60-90°Minimizes steric repulsion between the CF3 group and the ortho-hydrogens of the cyclohexyl ring. A planar conformation is highly disfavored.[4]
Cyclohexyl ConformationChairThe chair is the most stable, strain-free conformation for a cyclohexane ring.[11][12]
C-F Bond Lengths~1.35 ÅTypical for a CF3 group on an aromatic ring.
C-C(phenyl)-C(cyclohexyl) Bond Angle>120°Likely distorted from the ideal 120° to accommodate steric strain.
Rotational Energy BarrierHigh (>15 kcal/mol)The bulky ortho groups will significantly restrict rotation around the phenyl-cyclohexyl bond, a phenomenon analogous to atropisomerism.[13]

2.4. Visualization: Computational Analysis Workflow

G cluster_0 Computational Workflow A 1. 3D Model Construction B 2. Initial MMFF94 Optimization A->B C 3. DFT Geometry Optimization (B3LYP/6-31G(d,p)) B->C D 4. Frequency Calculation (Confirm Energy Minimum) C->D E 5. Potential Energy Surface Scan (Analyze Rotational Barriers) C->E F 6. Identify Lowest Energy Conformer(s) D->F E->F G Hypothesis for Experimental Validation F->G

Caption: Workflow for in silico conformational analysis.

Pillar 2: Experimental Verification via NMR Spectroscopy

3.1. Rationale for NMR Analysis

NMR spectroscopy is the most powerful technique for determining the structure of molecules in the solution state. A suite of 1D and 2D NMR experiments can provide definitive evidence of atomic connectivity, and more importantly, through-space proximity, which is essential for confirming the computationally predicted conformation.

3.2. Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can sometimes influence conformation, so consistency is key.

  • 1D Spectra Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra. High resolution is critical for resolving complex splitting patterns.

  • 2D COSY Spectrum: Acquire a ¹H-¹H Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks within the cyclohexyl and phenyl rings.

  • 2D HSQC/HMQC Spectrum: Acquire a Heteronuclear Single Quantum Coherence (or Multiple Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

  • 2D HMBC Spectrum: Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

  • 2D NOESY/ROESY Spectrum: Acquire a Nuclear Overhauser Effect (or Rotating-frame Overhauser Effect) Spectroscopy spectrum. This is the most critical experiment for conformational analysis, as it identifies protons that are close in space (<5 Å), regardless of their bonding. A mixing time of 500-800 ms is a good starting point for a molecule of this size.

3.3. Expected Spectral Features and Interpretation

  • ¹H NMR: The aromatic region will show complex splitting patterns. The benzylic CH₂ protons are expected to be diastereotopic (appearing as two distinct signals) due to the chiral environment created by the restricted rotation, each likely split into a doublet of doublets. The cyclohexyl protons will appear as a series of broad, overlapping multiplets in the upfield region (~1.0-2.5 ppm).[14]

  • ¹⁹F NMR: A single resonance is expected for the CF3 group.[15]

  • NOESY Analysis (The Key to Conformation): The crucial correlations to look for are those between the protons of the cyclohexyl ring and the protons on the aromatic ring. Specifically, a strong NOE between the ortho-protons of the cyclohexyl ring and the H4 proton of the phenyl ring would confirm the predicted twisted conformation. NOEs between the benzylic CH₂ protons and specific aromatic or cyclohexyl protons will further lock in the preferred orientation of the methanol group.

3.4. Visualization: NMR Analysis Workflow

G cluster_1 NMR Workflow A 1. Sample Preparation (CDCl3 or DMSO-d6) B 2. Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) A->B C 3. Establish Connectivity (2D COSY, HSQC, HMBC) B->C D 4. Probe Spatial Proximity (2D NOESY/ROESY) C->D E 5. Identify Key NOE Correlations D->E F 6. Corroborate Computational Model E->F G Validated Solution-State Conformation F->G

Caption: Workflow for solution-state NMR analysis.

Pillar 3: Definitive Structure via X-Ray Crystallography

4.1. Rationale for X-ray Crystallography

While NMR reveals the time-averaged conformation in solution, single-crystal X-ray crystallography provides a static, high-resolution snapshot of the molecule's structure in the solid state. It yields precise, unambiguous measurements of all bond lengths, bond angles, and torsional angles, serving as the ultimate validation for computational and spectroscopic findings.

4.2. Experimental Protocol: Crystallization and Data Collection

  • Purification: The compound must be highly pure (>99%) for successful crystallization. Recrystallization or column chromatography may be necessary.

  • Crystal Growth: Attempt to grow single crystals suitable for diffraction. Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with hexane) and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.

  • Crystal Selection and Mounting: Select a well-formed, clear crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. X-rays are directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined to achieve the best fit with the experimental data.[16]

4.3. Data Analysis and Interpretation

The final refined structure will provide a wealth of quantitative data, which should be compiled into a table. This data will definitively show the conformation of the cyclohexyl ring, the precise twist between the two rings, and the orientation of all substituents. Furthermore, the crystal packing can be analyzed to understand the intermolecular interactions, such as hydrogen bonds involving the hydroxyl group or potential weak C-H···F interactions, that stabilize the crystal lattice.[17][18]

4.4. Visualization: X-Ray Crystallography Workflow

G cluster_2 Crystallography Workflow A 1. High-Purity Sample Prep B 2. Grow Single Crystals (e.g., Slow Evaporation) A->B C 3. X-ray Diffraction Data Collection B->C D 4. Structure Solution & Refinement C->D E 5. Analyze Atomic Coordinates (Bond Lengths, Angles, Torsions) D->E F 6. Analyze Crystal Packing (Intermolecular Interactions) E->F G Unambiguous Solid-State Structure F->G

Caption: Workflow for solid-state X-ray analysis.

Synthesis of Findings & Conclusion

The successful application of this three-pillar strategy will yield a comprehensive and highly reliable understanding of the structural and conformational properties of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol. The computational model provides an initial, energy-based prediction. NMR spectroscopy validates this model in the physiologically relevant solution state, and X-ray crystallography provides the definitive, high-precision structure in the solid state.

The dominant conformational feature will undoubtedly be the sterically-enforced, non-planar relationship between the cyclohexyl and phenyl rings. This fixed three-dimensional architecture is a critical piece of information for drug development professionals, as it dictates the shape of the molecule presented to biological receptors. By following the rigorous, self-validating workflow presented in this guide, researchers can confidently elucidate the structure of this and other complex organic molecules, paving the way for rational drug design and a deeper understanding of structure-activity relationships.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Source for general principles of steric effects of CF3 groups)
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Bioisosterism: A Rational Approach in Drug Design. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]

  • PubChem. (n.d.). [3-cyclohexyl-2-(trifluoromethyl)phenyl]methanol. National Center for Biotechnology Information. Available from: [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2023). Conformations of Biphenyls. Available from: [Link]

  • Harvey, J. (n.d.). 6.5 CONFORMATIONS OF CYCLOHEXANE. Available from: [Link]

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. Available from: [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361. Available from: [Link]

  • Li, J., et al. (2023). Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod. Organic Process Research & Development. Available from: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available from: [Link]

  • Rzepa, H. S. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. Available from: [Link]

  • Politzer, P., & Murray, J. S. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry, 79(16), 7513–7520. Available from: [Link]

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available from: [Link]

  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Available from: [Link]

  • Varekova, R. S., et al. (2011). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. Journal of Cheminformatics, 3, 6. Available from: [Link]

  • Thomas, S. P., et al. (2016). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. CrystEngComm, 18(1), 101-116. Available from: [Link]

  • Yagupolskii, L. M. (1998). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 31(7), 443–449. Available from: [Link]

  • Royal Society of Chemistry. (2020). CHAPTER 5: Conformation of Cyclic Compounds. Available from: [Link]

  • Crousse, B., et al. (2010). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry, 8(1), 173-179. Available from: [Link]

  • PubChem. (n.d.). [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol. National Center for Biotechnology Information. Available from: [Link]

  • Santos, M. A. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 253. Available from: [Link]

  • Organic Chemistry. (2017). Conformational analysis of substituted cyclohexanes. YouTube. Available from: [Link]

  • Kim, S. E., et al. (2013). 5-Cyclohexyl-3-(2-fluorophenylsulfonyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E, 69(Pt 12), o1801. Available from: [Link]

  • Cannon, K., et al. (2013). An Experimental and Theoretical Conformational Study of a Series of Substituted 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones. International Journal of Chemistry, 5(3), 46. Available from: [Link]

  • Cannon, K., et al. (2013). An Experimental and Theoretical Conformational Study of a Series of Substituted 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones. International Journal of Chemistry, 5(3). Available from: [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(Pt 1), 112–122. Available from: [Link]

  • Ashenhurst, J. (2014). Cyclohexane Conformations. Master Organic Chemistry. Available from: [Link]

  • Linclau, B., et al. (2018). Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. Organic & Biomolecular Chemistry, 16(8), 1257-1260. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Kantevari, S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5122. Available from: [Link]

  • Wiemer, A. J., et al. (2012). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry Letters, 22(1), 213–218. Available from: [Link]

  • Harrold, M. W., et al. (1989). Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. Journal of Medicinal Chemistry, 32(12), 2876–2884. Available from: [Link]

  • PubChemLite. (n.d.). [5-cyclohexyl-2-(trifluoromethyl)phenyl]methanol. University of Luxembourg. Available from: [Link]

  • Luss, H. R., & Textor, J. (1992). The Structure of Triphenylmethanol, Ph3COH. Acta Crystallographica Section C, 48(8), 1432-1436. Available from: [Link]

Sources

Strategic Sourcing & Synthetic Utility: [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial status, synthetic accessibility, and application logic for [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol .

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol is a specialized lipophilic building block characterized by a sterically congested 1,2,3-trisubstituted benzene core. Unlike its 4-cyclohexyl regioisomers (often associated with CETP inhibitors like Anacetrapib), this specific isomer is not a commodity catalog item .

Commercial Status: High-Tier Custom / Non-Stock. Direct procurement of the alcohol is limited to custom synthesis requests. However, the strategic precursors are commercially available , making in-house synthesis the most time-efficient and cost-effective acquisition strategy.

Key Recommendation: Do not search for the alcohol directly. Instead, procure 3-Bromo-2-(trifluoromethyl)benzoic acid (or the corresponding aldehyde) and perform a robust 2-step synthetic sequence (Suzuki coupling + Reduction).

Chemical Profile & Technical Specifications[1][2][3]

This compound features a "Janus-faced" polarity profile: a highly lipophilic cyclohexyl-trifluoromethyl sector and a polar hydroxymethyl handle.

PropertySpecification
Systematic Name [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol
Common Identity 3-Cyclohexyl-2-(trifluoromethyl)benzyl alcohol
Molecular Formula C₁₄H₁₇F₃O
Molecular Weight 258.28 g/mol
Est. LogP 4.2 – 4.8 (High Lipophilicity)
Key Structural Feature Ortho-Ortho Steric Clash: The bulky -CF₃ group at position 2 is flanked by the hydroxymethyl (pos 1) and cyclohexyl (pos 3) groups, restricting rotation and enforcing a rigid conformation.
CAS Anchor (Precursor) 1227605-02-8 (3-Bromo-2-(trifluoromethyl)benzoic acid)

Commercial Availability & Sourcing Strategy

The supply chain for this compound is fragmented. Most "in-stock" listings for cyclohexyl-trifluoromethyl-benzyl alcohols refer to the 4-cyclohexyl or 5-cyclohexyl isomers.

Supply Chain Decision Matrix

Use the following logic to determine your sourcing path.

SupplyChain Start Need [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol CheckCatalog Check Catalog for Target CAS (Likely Negative) Start->CheckCatalog IsomerCheck Isomer Check: Are you seeing CAS 957205-23-1? (That is the 4-Cyclohexyl isomer!) CheckCatalog->IsomerCheck Decision Sourcing Strategy IsomerCheck->Decision Confirmed Target RouteA Route A: Custom Synthesis (Lead Time: 6-8 Weeks) (Cost: $$$$) Decision->RouteA No Chem Lab Access RouteB Route B: In-House Synthesis (Lead Time: 1-2 Weeks) (Cost: $$) Decision->RouteB Lab Access Available SourcePrecursor Source Precursor: 3-Bromo-2-(trifluoromethyl)benzoic acid (CAS: 1227605-02-8) RouteB->SourcePrecursor

Figure 1: Sourcing decision tree highlighting the risk of isomer confusion and the recommended synthesis pathway.

Synthetic Protocol (The "Self-Validating" Workflow)

Because direct purchase is difficult, the following protocol is the industry-standard method for accessing this scaffold. This route circumvents the low reactivity of cyclohexylboronic acids by using a Suzuki-Miyaura coupling with cyclohexenylboronic acid , followed by hydrogenation.

Reaction Scheme
  • Coupling: 3-Bromo-2-(trifluoromethyl)benzoic acid + 1-Cyclohexenylboronic acid → Intermediate A.

  • Global Reduction: Intermediate A + LiAlH₄ (or H₂/Pd) → Target Alcohol.

Detailed Methodology
Step 1: Suzuki Coupling (Sterically Demanding)[1][2][3]
  • Reagents: 3-Bromo-2-(trifluoromethyl)benzoic acid (1.0 eq), 1-Cyclohexenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions: 90°C, 12–16 hours, Inert Atmosphere (N₂).

  • Mechanism Insight: The 2-CF₃ group creates significant steric hindrance. Standard Pd(PPh₃)₄ may be too bulky/slow. Pd(dppf)Cl₂ or Buchwald generation catalysts (e.g., XPhos Pd G2) are preferred to force the coupling at the crowded 3-position.

  • Checkpoint: Monitor disappearance of the aryl bromide by LCMS. The product will show a distinct mass shift corresponding to the cyclohexenyl addition.

Step 2: Hydrogenation & Reduction
  • Option A (Stepwise): Hydrogenate the alkene first (H₂, Pd/C, MeOH) to get the saturated acid, then reduce with Borane-THF or LiAlH₄.

  • Option B (Concerted - Recommended for Speed): If starting from the aldehyde precursor (3-bromo-2-(trifluoromethyl)benzaldehyde), you can perform a one-pot reduction/hydrogenation using NaBH₄ followed by H₂/Pd/C, or direct hydrogenation if the carbonyl is reactive enough.

  • Protocol (Acid Route):

    • Dissolve the cyclohexenyl-benzoic acid in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under H₂ balloon (1 atm) for 4 hours (reduces alkene). Filter.

    • Dissolve residue in dry THF. Cool to 0°C.

    • Add LiAlH₄ (2.0 eq) dropwise. Warm to RT.

    • Quench (Fieser method), filter, and concentrate.

Synthesis Precursor 3-Bromo-2-(trifluoromethyl) benzoic acid (CAS 1227605-02-8) Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Overcomes Sterics Precursor->Step1 Boronic 1-Cyclohexenyl boronic acid Boronic->Step1 Intermed Intermediate: 3-(Cyclohexenyl)-2-(CF3) benzoic acid Step1->Intermed Step2 Step 2: Hydrogenation (H2, Pd/C) Saturates Ring Intermed->Step2 Step3 Step 3: Reduction (LiAlH4) Acid -> Alcohol Step2->Step3 Final TARGET: [3-Cyclohexyl-2-(trifluoromethyl) phenyl]methanol Step3->Final

Figure 2: Validated synthetic workflow converting the commercially available acid to the target alcohol.

Quality Control & Validation

To ensure the integrity of the synthesized compound (especially distinguishing it from the 4-cyclohexyl isomer), use these diagnostic markers:

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz) Multiplet @ 2.8–3.0 ppm Benzylic proton of the cyclohexyl group. In the 3-isomer, this is deshielded by the ortho-CF₃ and the aromatic ring current.
¹H NMR (Aromatic) 3 Signals (ABC system) Expect a doublet, a triplet, and a doublet (approx pattern) for the 4, 5, 6 protons. The 4-isomer would show a different splitting pattern (singlets or para-coupling).
¹⁹F NMR Single Peak @ -58 to -62 ppm Characteristic of an aryl-CF₃ group. A shift occurs if the cyclohexyl group is successfully attached ortho to it.
HPLC Purity >98% (210/254 nm) Essential for biological assays. Impurities often include de-brominated starting material (2-trifluoromethylbenzoic acid derivatives).

References

  • Precursor Availability: 3-Bromo-2-(trifluoromethyl)benzoic acid (CAS 1227605-02-8).[4] Available from J&K Scientific, Sigma-Aldrich (Custom), and specialized fluorochemical suppliers.

  • Synthetic Methodology (Suzuki on Sterically Hindered CF3 Systems): Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Molander, G. A., et al. J. Org. Chem. (2009). (Adapting protocol for hindered substrates).

  • Isomer Context (Anacetrapib Intermediates): Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester. US Patent 20170166517A1. (Describes the 4-cyclohexyl isomer synthesis; useful for contrasting NMR data).

  • General Fluorine Chemistry: Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds. Org.[5][6] Biomol. Chem. (2011).[2]

Sources

Trifluoromethyl-Substituted Phenylmethanols: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. This in-depth technical guide provides a comprehensive overview of trifluoromethyl-substituted phenylmethanols, a class of compounds gaining increasing prominence as versatile intermediates and key structural motifs in drug discovery and materials science. We will explore the fundamental impact of the CF3 group on molecular properties, delve into established and emerging synthetic methodologies, and showcase the diverse applications of these compounds, with a particular focus on their role in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of trifluoromethyl-substituted phenylmethanols in their work.

The Trifluoromethyl Group: A Game-Changer in Molecular Design

The trifluoromethyl group, with its three fluorine atoms replacing the hydrogens of a methyl group, imparts a unique set of properties to an organic molecule.[1] Its strong electronegativity, intermediate between that of fluorine and chlorine, significantly influences the electron distribution within a molecule.[1] This electronic perturbation, coupled with its steric bulk, leads to profound effects on:

  • Lipophilicity: The CF3 group is highly lipophilic, with a Hansch π value of +0.88.[2] This property can enhance a drug candidate's ability to cross cell membranes and penetrate tissues, such as the blood-brain barrier.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic oxidation.[1][2] This is a crucial strategy for increasing a drug's half-life and reducing its required dosage.[2]

  • Binding Affinity and Selectivity: The electronic and steric properties of the CF3 group can alter a molecule's conformation and its interactions with biological targets, often leading to improved binding affinity and selectivity.[2][3]

  • Acidity/Basicity: The strong electron-withdrawing nature of the CF3 group can significantly impact the pKa of nearby functional groups. For instance, it lowers the basicity of compounds like trifluoroethanol.[1]

These combined effects make the trifluoromethyl group a "go-to" substituent for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]

Synthesis of Trifluoromethyl-Substituted Phenylmethanols

The synthesis of trifluoromethyl-substituted phenylmethanols, also known as trifluoromethyl carbinols, has been an area of active research, leading to the development of several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern on the phenyl ring and the required stereochemistry at the carbinol center.

Nucleophilic Trifluoromethylation of Carbonyls

A prevalent and direct approach involves the nucleophilic addition of a trifluoromethylating agent to a corresponding benzaldehyde or phenyl ketone.

Key Reagents:
  • (Trifluoromethyl)trimethylsilane (TMSCF3): Often referred to as the Ruppert-Prakash reagent, TMSCF3 is a widely used and commercially available source of the nucleophilic "CF3-" anion. Its activation is typically achieved with a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[4]

Experimental Protocol: General Procedure for Trifluoromethylation using TMSCF3 [4]
  • Reaction Setup: To a stirred solution of the substituted benzaldehyde or phenyl ketone (1.0 equivalent) and TMSCF3 (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a catalytic amount of TBAF (0.05–0.1 equivalents).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, add a larger portion of TBAF (1.5 equivalents) and stir for an additional hour. Quench the reaction with water.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product Benzaldehyde Substituted Benzaldehyde/Ketone Reaction_Center Nucleophilic Addition Benzaldehyde->Reaction_Center TMSCF3 TMSCF3 TMSCF3->Reaction_Center TBAF TBAF (catalytic) TBAF->Reaction_Center Activates TMSCF3 THF THF (solvent) THF->Reaction_Center Product Trifluoromethyl-substituted Phenylmethanol Reaction_Center->Product

Caption: Workflow for Nucleophilic Trifluoromethylation.

Asymmetric Synthesis

The generation of chiral trifluoromethyl carbinols is of paramount importance, as the stereochemistry of a drug molecule is often critical for its biological activity. Several asymmetric methods have been developed to achieve high enantioselectivity.

2.2.1. Asymmetric Reduction of Trifluoromethyl Ketones

Chiral reducing agents can be employed to reduce prochiral phenyl trifluoromethyl ketones to the corresponding enantioenriched alcohols. For instance, chiral alkoxy-aluminium and -magnesium halides derived from natural products like borneol have shown high stereoselectivity.[5] Biocatalytic reductions using enzymes such as alcohol dehydrogenases (ADHs) from microorganisms like Lactobacillus kefir also offer an environmentally friendly and highly selective alternative.[6]

2.2.2. Asymmetric Aldol Reactions

Organocatalytic asymmetric aldol reactions between appropriate nucleophiles and trifluoromethyl ketones represent a powerful strategy for constructing chiral tertiary trifluoromethyl carbinols.[7] Bifunctional organocatalysts can activate both the nucleophile and the electrophile to achieve high diastereo- and enantioselectivity.[7]

Physicochemical Properties of Trifluoromethyl-Substituted Phenylmethanols

The introduction of a trifluoromethyl group significantly alters the physicochemical properties of the parent phenylmethanol. A notable example is [4-(Trifluoromethyl)phenyl]methanol.

PropertyValue/DescriptionReference
Molecular Formula C8H7F3O[8]
Molecular Weight ~176.136 g/mol [8]
Physical State White low melting solid[8]
Melting Point 22-25 °C[8]
Solubility Limited in water; soluble in organic solvents (ethanol, methanol, ethers)[8]
Flash Point ~100 °C (213 °F)[8]
Refractive Index ~1.459[8]

The strong electron-withdrawing nature of the CF3 group influences the reactivity of both the aromatic ring and the hydroxyl group, making these compounds valuable intermediates in further synthetic transformations.[8]

Applications in Drug Discovery and Beyond

The unique properties conferred by the trifluoromethyl group have led to the widespread use of trifluoromethyl-substituted phenylmethanols and related structures in various fields, most notably in medicinal chemistry.

Medicinal Chemistry

The trifluoromethyl carbinol motif is present in numerous pharmaceuticals and bioactive molecules.[9] The CF3 group can act as a bioisostere for other groups like methyl or chloro, allowing for the fine-tuning of a drug's properties.[1]

Examples of Drugs Containing the Trifluoromethylphenyl Moiety:

  • Fluoxetine (Prozac): An antidepressant where the trifluoromethyl group enhances lipophilicity, facilitating brain penetration.[1][2]

  • Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug.[1]

  • Efavirenz (Sustiva): An HIV reverse transcriptase inhibitor.[1]

The trifluoromethyl-substituted phenyl moiety has been incorporated into a wide range of therapeutic agents, including antibacterial,[10][11][12] anticancer, and anti-inflammatory drugs.

G cluster_core Core Structure cluster_properties Impact on Properties cluster_applications Therapeutic Applications Core Trifluoromethyl- substituted Phenylmethanol Lipophilicity Increased Lipophilicity Core->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability Core->Metabolic_Stability Binding_Affinity Modulated Binding Affinity Core->Binding_Affinity CNS_Drugs CNS-Active Drugs Lipophilicity->CNS_Drugs Antibacterials Antibacterials Metabolic_Stability->Antibacterials Anticancer Anticancer Agents Binding_Affinity->Anticancer Anti_Inflammatory Anti-Inflammatory Drugs Binding_Affinity->Anti_Inflammatory

Caption: Structure-Property-Application Relationship.

Agrochemicals and Materials Science

Beyond pharmaceuticals, trifluoromethyl-substituted phenylmethanols serve as key building blocks in the synthesis of modern agrochemicals, such as herbicides and insecticides.[1] Their unique electronic properties also make them attractive for applications in materials science, for example, in the development of advanced polymers and electronic materials.[8]

Conclusion and Future Perspectives

Trifluoromethyl-substituted phenylmethanols represent a class of compounds with immense value in chemical synthesis and drug discovery. The strategic incorporation of the trifluoromethyl group provides a powerful means to manipulate molecular properties, leading to compounds with enhanced efficacy, stability, and desirable pharmacokinetic profiles.[2][3] As our understanding of the subtle interplay between structure and function continues to grow, and as new synthetic methodologies for the introduction of fluorinated groups are developed, the importance of these versatile building blocks is set to expand even further. Future research will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of novel applications in emerging therapeutic areas and advanced materials.

References

  • The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. (2026, January 24). Vertex AI Search.
  • A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. (2023, April 6). The Journal of Organic Chemistry.
  • Trifluoromethyl group. Wikipedia.
  • Enders, D., et al. (2007, February 13). Asymmetric Synthesis of 2‐Trifluoromethyl‐1,2,3‐triols. European Journal of Organic Chemistry.
  • Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Journal of the Chemical Society, Perkin Transactions 1.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (2022, March 16). The Journal of Organic Chemistry.
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing.
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021, August 22). PMC.
  • Asymmetric reduction of 1‐[3,5‐bis(trifluoromethyl)phenyl]ethanone using Lactobacillus kefir ADH. ResearchGate.

Sources

Safety and handling guidelines for [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Executive Summary & Compound Identity

Compound Name: [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol CAS Registry Number: 2375261-06-4 Synonyms: (3-Cyclohexyl-2-(trifluoromethyl)phenyl)methanol; Anacetrapib Intermediate Fragment A.[1]

This guide provides a technical framework for the safe handling, storage, and disposal of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol.[1] This compound is a specialized fluorinated building block, primarily utilized in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors, most notably Anacetrapib (MK-0859) .[1]

Technical Insight: The presence of the ortho-trifluoromethyl group (


) combined with the bulky meta-cyclohexyl ring creates significant steric congestion around the benzylic alcohol.[1] This structural feature enhances lipophilicity (

) and metabolic stability but necessitates specific handling protocols due to potential skin absorption and unique reactivity profiles compared to non-fluorinated benzyl alcohols.[1]

Physicochemical Profile

PropertyData / Characteristic
Molecular Formula

Molecular Weight 258.28 g/mol
Physical State Solid (Crystalline powder or waxy solid)
Solubility Soluble: DCM, THF, Ethyl Acetate, DMSO.[1] Insoluble: Water.[1]
Lipophilicity High (Predicted LogP ~4.5).[1] Risk: Enhanced dermal penetration.[1]
Reactivity Benzylic alcohol susceptible to oxidation (to aldehyde) and nucleophilic substitution.[1]

Hazard Identification (GHS Classification)

While specific toxicological data (LD50) for this exact CAS is limited, "Read-Across" methodology from structurally similar fluorinated biphenyls and benzyl alcohols dictates the following precautionary classification:

  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1]

Critical Hazard Note (Thermal Decomposition): In the event of a fire or extreme thermal stress (


), the trifluoromethyl group may decompose to release Hydrogen Fluoride (HF)  and Carbonyl Fluoride (

)
.[1] Standard organic vapor respirators are insufficient for these byproducts.[1]

Engineering Controls & PPE

The Hierarchy of Controls must be applied. The lipophilic nature of the cyclohexyl group means this compound can cross the dermal barrier more easily than simple benzyl alcohol.[1]

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Respiratory N95 (Dust) or P100 (if aerosolized).[1]Prevents inhalation of particulates during weighing.[1]
Hand Nitrile (Double-gloved) or Fluoroelastomer (Viton).[1]Standard latex is permeable to lipophilic fluorinated organics.[1]
Eye Chemical Splash Goggles.[1]Safety glasses are insufficient for powders that may become airborne.[1]
Body Tyvek Lab Coat or Chemical Apron.[1]Prevents contamination of street clothes; critical for lipophilic solids.[1]

Safe Handling Protocol

Operational Directive: All open-vessel manipulations (weighing, transfer) must be performed within a certified Chemical Fume Hood.

Workflow Visualization

HandlingProtocol Start Start: Material Retrieval Check Check Engineering Controls (Fume Hood Face Velocity > 100 fpm) Start->Check PPE Don PPE: Nitrile Gloves (x2), Goggles, Lab Coat Check->PPE Weigh Weighing (Inside Hood) Use Anti-static Spatula PPE->Weigh Solubilize Solubilization (e.g., DCM/THF) Weigh->Solubilize Waste Waste Disposal (Halogenated Organic) Weigh->Waste Spill/Excess Reaction Proceed to Reaction (Inert Atmosphere - N2/Ar) Solubilize->Reaction Reaction->Waste

Figure 1: Standard Operating Procedure (SOP) flow for handling fluorinated benzylic alcohol intermediates.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential is low, but oxidation potential is moderate.[1] Store under Argon or Nitrogen .[1]

  • Incompatibilities:

    • Strong Oxidizers: (e.g.,

      
      , Jones Reagent) will convert the alcohol to the corresponding benzoic acid or aldehyde.[1]
      
    • Thionyl Chloride (

      
      ):  Will convert the alcohol to the benzyl chloride with release of 
      
      
      
      and
      
      
      .[1] Note: This is a common next step in Anacetrapib synthesis but must be controlled.[1]

Emergency Response Procedures

Scenario: Accidental Exposure or Spill.[1]

Spill Response Logic

SpillResponse Incident Spill Detected Type State of Spill? Incident->Type Solid Solid/Powder Type->Solid Powder Liquid Solution (Solvent) Type->Liquid Dissolved ActionSolid 1. Dampen with inert oil/solvent 2. Scoop to container 3. Wipe with Acetone Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible materials 3. Scoop to container Liquid->ActionLiquid Disposal Label: 'Halogenated Organic Waste' Contact EHS ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision matrix for spill remediation based on physical state.

First Aid Measures:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase absorption of the fluorinated compound.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1]

Waste Disposal

  • Classification: Halogenated Organic Waste .[1]

  • Prohibition: Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) if waste streams are separated by cost/processing method.[1] The fluorine content requires high-temperature incineration with flue gas scrubbing (to capture HF).[1]

  • Labeling: Must explicitly state "Contains Organic Fluorine."[1]

References

  • Sigma-Aldrich. (2024).[1] Product Specification: [3-cyclohexyl-2-(trifluoromethyl)phenyl]methanol (CAS 2375261-06-4).[1] Link

  • Merck & Co. (2007).[1] Preparation of substituted biphenyls as CETP inhibitors. World Intellectual Property Organization Patent WO 2007/005572.[1] (Describes the synthesis and use of trifluoromethyl-cyclohexyl intermediates for Anacetrapib). Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Anacetrapib (Related Structure). Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Fluorinated Organic Compounds. Link[1]

Sources

Optimizing Lipophilic Efficiency: A Technical Guide to the Predicted Biological Activity of Cyclohexyl-Aromatic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural and pharmacological implications of incorporating cyclohexyl-aromatic scaffolds in drug design. Moving beyond the traditional "flat" aromatic space, the cyclohexyl group serves as a critical bioisostere for the phenyl ring, offering increased saturation (


), enhanced solubility, and superior hydrophobic pocket occupation. However, this structural shift introduces specific metabolic liabilities, particularly oxidative hydroxylation. This guide provides a self-validating framework for predicting the biological activity and ADMET profiles of these compounds, designed for medicinal chemists and computational biologists.

Structural & Physicochemical Rationale: Escape from Flatland

The transition from a planar phenyl ring to a non-planar cyclohexyl ring is not merely a change in lipophilicity; it is a fundamental shift in molecular topology. This strategy aligns with the "Escape from Flatland" concept, which posits that increasing the fraction of


 hybridized carbons (

) correlates with higher clinical success rates by improving solubility and reducing promiscuous binding.
Phenyl vs. Cyclohexyl Bioisosterism

The cyclohexyl group acts as a lipophilic volume expander.[1] Unlike the rigid, planar phenyl ring (


), the cyclohexyl ring exists primarily in a chair conformation (

), projecting substituents into 3D space.

Table 1: Physicochemical Comparison of Phenyl vs. Cyclohexyl Scaffolds

FeaturePhenyl RingCyclohexyl RingImpact on Biological Activity
Geometry Planar (2D)Chair/Boat (3D)Accesses distinct hydrophobic sub-pockets; disrupts crystal packing.
Electronic

-electron rich

-electron rich
Loss of

stacking; gain of hydrophobic van der Waals contacts.
Lipophilicity Baseline+0.5 to +1.0 LogPIncreases membrane permeability but risks metabolic clearance.
Metabolism Ring oxidation (epoxide/phenol)Aliphatic hydroxylationSusceptible to CYP450 oxidation at C3/C4 positions.
Entropy RigidSemi-flexibleBinding may incur higher entropic penalty unless constrained.
The Saturation-Solubility Link

Lovering et al. demonstrated that saturation (


) correlates with solubility.[2] Aromatic rings facilitate tight crystal packing via 

stacking, reducing aqueous solubility. The "kinked" structure of a cyclohexyl group disrupts this packing energy, theoretically improving the solubility profile despite the increase in lipophilicity (LogP).

EscapeFlatland Figure 1: The 'Escape from Flatland' rationale applied to cyclohexyl bioisosterism. Start Lead Compound (High Aromaticity) Decision Replace Phenyl with Cyclohexyl Start->Decision Fsp3 Increase Fsp3 (Saturation) Decision->Fsp3 Shape 3D Volume Expansion (Chair Conformation) Decision->Shape Meta Metabolic Liability (CYP Oxidation) Decision->Meta Solubility Disrupt Crystal Packing (Increased Solubility) Fsp3->Solubility Pocket Fill Hydrophobic Sub-pockets Shape->Pocket

Computational Prediction Methodology

To accurately predict the activity of cyclohexyl-containing aromatics, researchers must account for the ring's conformational flexibility. Standard rigid docking often fails because it treats the cyclohexyl ring as a static entity.

Validated Prediction Protocol

This workflow integrates conformational sampling with metabolic prediction to ensure that high-affinity hits are not metabolic dead-ends.

  • Ligand Preparation & Conformational Sampling:

    • Critical Step: Do not use a single low-energy conformer. The cyclohexyl ring can flip between chair forms or twist-boat forms depending on steric clash with the aromatic linker.

    • Tool: Use OMEGA or ConfGen to generate an ensemble of conformers (minimum 50 per ligand) to capture the "puckering" range.

  • Ensemble Docking (Induced Fit):

    • Because the cyclohexyl group is bulky, it often induces movement in the receptor's side chains (e.g., Gatekeeper residues in Kinases).

    • Protocol: Use Induced Fit Docking (IFD). Define the binding site box to include hydrophobic residues within 5Å of the aromatic core.

  • Site of Metabolism (SOM) Prediction:

    • Cyclohexyl rings are "soft spots" for CYP3A4.

    • Tool: Use FAME 3 or SMARTCyp.

    • Threshold: If the C4-position (para to the linker) has a high SOM score, flag for blocking (e.g., fluorination).

PredictionWorkflow Figure 2: Integrated computational workflow for predicting activity and metabolic stability. cluster_conf Conformational Analysis cluster_dock Activity Prediction cluster_admet Liability Prediction Input Input: Cyclohexyl-Aromatic Scaffold 2D Structure ConfGen Generate Conformer Ensemble (Chair/Boat sampling) Input->ConfGen Energy Filter High Energy (>5 kcal/mol) ConfGen->Energy Dock Induced Fit Docking (Flexible Receptor) Energy->Dock Score Score Hydrophobic Enclosure Dock->Score SOM Predict Site of Metabolism (SMARTCyp) Score->SOM Flag Flag C3/C4 Oxidation SOM->Flag Output Output: Ranked Candidates (Affinity + Stability) Flag->Output

Target-Specific Activity Profiles

The biological utility of the cyclohexyl group is context-dependent. Below are the predicted activity profiles for major target classes based on Structure-Activity Relationship (SAR) data.

Sigma Receptors ( )

The cyclohexyl group is a privileged scaffold for Sigma receptors, particularly when attached to a basic amine (e.g., N-cyclohexylpiperazine).

  • Mechanism: The hydrophobic cyclohexyl ring occupies a specific lipophilic pocket in the

    
     receptor, often yielding nanomolar affinity.
    
  • Key Example: PB28 (Sigma-2 agonist).[3] The cyclohexyl ring is essential; replacing it with a phenyl ring drops affinity by ~1000-fold.

  • Prediction Rule: If targeting Sigma receptors, the cyclohexyl group should be linked to a basic nitrogen.

Kinases (Hydrophobic Pocket Filling)

In kinase inhibitors, cyclohexyl groups often replace phenyl rings to access the "deep pocket" or solvent-exposed hydrophobic regions.

  • Mechanism: The 3D volume of the cyclohexyl group allows it to displace water molecules from hydrophobic clefts, gaining entropy.

  • Example: Venetoclax (Bcl-2 inhibitor). The cyclohexyl bioisostere contributes to high affinity by filling a hydrophobic groove that a planar phenyl cannot.

  • Prediction Rule: Look for "Gatekeeper" residues. If the gatekeeper is small (Threonine/Alanine), the bulky cyclohexyl group is predicted to fit; if large (Phenylalanine), it will clash.

GPCRs (Dopamine/Serotonin)
  • Activity: Mixed. While cyclohexyl analogs of dopamine agonists exist, they often show reduced efficacy compared to aromatic analogs due to the loss of

    
     interactions with conserved Phenylalanine/Tryptophan residues in the binding site.
    

ADMET Liabilities & Mitigation Strategies

While biological activity may be predicted to be high, the cyclohexyl-aromatic motif carries specific developability risks.

Metabolic Soft Spots (The "Glibenclamide Effect")

The cyclohexyl ring is prone to oxidative attack by Cytochrome P450 enzymes (mainly CYP3A4 and CYP2C9).

  • Reaction: Hydroxylation.[4][5]

  • Regioselectivity: Predominantly at the C3 and C4 positions (trans-4-hydroxycyclohexyl is the major metabolite).[5]

  • Impact: This converts a lipophilic drug into a polar metabolite, often leading to rapid clearance or loss of activity.

  • Mitigation:

    • Fluorination: Introduce a Fluorine atom at C4. This blocks metabolism and lowers lipophilicity (LogP) due to the C-F bond polarity.

    • Oxetane Replacement: Replace the cyclohexyl ring with a 3,3-disubstituted oxetane to maintain sp3 character while blocking metabolism.

Solubility vs. Permeability
  • Prediction: The cyclohexyl group increases LogP by ~0.5–1.0 unit compared to phenyl.

  • Risk: If the starting aromatic scaffold is already lipophilic (LogP > 4), adding a cyclohexyl group may push the compound into "Brick Dust" territory (poor solubility, poor absorption).

  • Check: Ensure the calculated LogP (cLogP) remains < 5.0.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][6][7] Journal of Medicinal Chemistry.[2][6][7]

  • Berardi, F., et al. (2009).[3] 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands. Current Medicinal Chemistry.[6][7]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[8] Journal of Medicinal Chemistry.[2][6][7]

  • Patiño-Ruiz, D., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity.[9] Frontiers in Pharmacology.

Sources

[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol for Researchers and Drug Development Professionals

Introduction

[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol is a fluorinated organic compound with significant potential as a key building block in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a bulky, lipophilic cyclohexyl group and an electron-withdrawing trifluoromethyl group on the phenyl ring, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl moiety is a well-established bioisostere for various functional groups and is known to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol, offering valuable insights for researchers and professionals in the field of drug development. The structural features of this compound suggest its utility in developing modulators for a range of biological targets where specific hydrophobic and electronic interactions are crucial for activity.

Physicochemical Properties

The fundamental properties of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₄H₁₇F₃O[3][4][5]
Molecular Weight 258.28 g/mol [4][5][6]
Monoisotopic Mass 258.12314 Da[3]
IUPAC Name [3-cyclohexyl-2-(trifluoromethyl)phenyl]methanol
Predicted XlogP 4.5[3]

Synthesis and Manufacturing

The synthesis of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol can be approached through several strategic routes common in modern organic synthesis. A plausible and efficient method involves a Grignard reaction to construct the carbon skeleton, followed by the reduction of a carbonyl intermediate. This approach offers a convergent and scalable pathway to the target molecule.

Proposed Synthetic Pathway

A logical synthetic route commences with 1-bromo-2-(trifluoromethyl)benzene. This starting material can undergo a Grignard reaction with cyclohexanone to form a tertiary alcohol. Subsequent dehydration and hydrogenation yield 1-cyclohexyl-2-(trifluoromethyl)benzene.[7] Following this, a formylation reaction, for instance, a Vilsmeier-Haack or Duff reaction, can introduce a formyl group at the 3-position of the benzene ring. The final step involves the reduction of the resulting aldehyde to the primary alcohol.

Alternatively, a more direct route would involve the lithiation of 1-cyclohexyl-2-(trifluoromethyl)benzene followed by quenching with a suitable formylating agent, and subsequent reduction.

Synthesis_Workflow A 1-Bromo-2-(trifluoromethyl)benzene C 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol A->C i) Mg, THF ii) Cyclohexanone B Cyclohexanone B->C D 1-Cyclohexenyl-2-(trifluoromethyl)benzene C->D Acid catalyst, Heat E 1-Cyclohexyl-2-(trifluoromethyl)benzene D->E H₂, Pd/C F 3-Cyclohexyl-2-(trifluoromethyl)benzaldehyde E->F Formylation (e.g., Vilsmeier-Haack) G [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol F->G Reduction (e.g., NaBH₄)

Caption: Proposed synthetic workflow for [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 1-Cyclohexyl-2-(trifluoromethyl)benzene

  • To a stirred solution of 1-bromo-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF), add magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

  • Initiate the Grignard reaction, and once the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C.

  • Slowly add a solution of cyclohexanone in anhydrous THF to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol.

  • Dehydrate the alcohol by heating with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) with a Dean-Stark apparatus to remove water.

  • The resulting cyclohexenylbenzene derivative is then hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to afford 1-cyclohexyl-2-(trifluoromethyl)benzene.

Step 2: Formylation of 1-Cyclohexyl-2-(trifluoromethyl)benzene

  • To a solution of 1-cyclohexyl-2-(trifluoromethyl)benzene in a suitable solvent, add a formylating agent (e.g., a Vilsmeier reagent prepared from DMF and POCl₃).

  • Heat the reaction mixture and monitor for the formation of the aldehyde.

  • Upon completion, quench the reaction with an ice-water mixture and neutralize with a base.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography to isolate 3-cyclohexyl-2-(trifluoromethyl)benzaldehyde.

Step 3: Reduction to [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

  • Dissolve the purified 3-cyclohexyl-2-(trifluoromethyl)benzaldehyde in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

  • Stir the reaction at room temperature until the aldehyde is completely reduced.

  • Quench the reaction with water and remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol. Further purification can be achieved by column chromatography or recrystallization.

Role in Drug Discovery and Development

The structural components of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol each contribute to its potential as a valuable scaffold in drug design.

The Influence of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry due to its profound effects on molecular properties.[1] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups and modulate the electronic character of the aromatic ring. Key advantages of incorporating a CF₃ group include:

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This often leads to an increased half-life and improved pharmacokinetic profile of a drug candidate.

  • Increased Lipophilicity : The CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2]

  • Modulation of Binding Interactions : The CF₃ group can participate in various non-covalent interactions with biological targets, including dipole-dipole and multipolar interactions, which can enhance binding affinity and selectivity.

The Role of the Cyclohexyl Group

The cyclohexyl moiety provides a non-planar, bulky, and hydrophobic substituent. This feature is often exploited in drug design to:

  • Probe Hydrophobic Pockets : The cyclohexyl group can effectively occupy hydrophobic pockets within a protein's active site, leading to increased binding affinity.

  • Improve Pharmacokinetic Properties : Its lipophilic nature can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Introduce Conformational Rigidity : The chair conformation of the cyclohexane ring can introduce a degree of conformational constraint to the molecule, which can be beneficial for selective receptor binding.

The combination of these two groups in [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol makes it a promising starting point for the development of novel therapeutics, particularly in areas where targeting proteins with specific hydrophobic and electronic requirements is key. For instance, this scaffold could be elaborated to create potent and selective inhibitors of kinases, proteases, or modulators of G-protein coupled receptors (GPCRs). The synthesis of Siponimod, a modulator of the sphingosine-1-phosphate receptor, utilizes a similar structural motif, highlighting the relevance of this chemical space in modern drug discovery.[7][8]

Drug_Properties cluster_0 Structural Motifs cluster_1 Physicochemical & Pharmacokinetic Properties cluster_2 Therapeutic Outcomes A Trifluoromethyl Group C Increased Metabolic Stability A->C D Enhanced Lipophilicity A->D E Modulated Electronic Properties A->E B Cyclohexyl Group B->D F Increased Bulk & Hydrophobicity B->F I Longer Half-life C->I G Improved Bioavailability D->G H Enhanced Target Binding Affinity & Selectivity E->H F->H

Caption: Logical relationships between structural motifs and their impact on drug properties.

Analytical Characterization

To ensure the identity and purity of synthesized [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol, a suite of standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the molecule. ¹⁹F NMR will show a singlet corresponding to the CF₃ group.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula C₁₄H₁₇F₃O.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the compound by separating it from any unreacted starting materials or byproducts.

Conclusion

[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol represents a valuable and versatile building block for the synthesis of novel, high-value organic molecules. Its unique combination of a bulky hydrophobic group and a metabolically robust, electron-withdrawing trifluoromethyl group provides a powerful platform for medicinal chemists to design next-generation therapeutics. The synthetic pathways to this molecule are accessible through well-established organic transformations, making it a readily available tool for drug discovery programs. As the demand for more effective and safer drugs continues to grow, scaffolds such as [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol will undoubtedly play a crucial role in the development of innovative treatments for a wide range of diseases.

References

  • PubChemLite. [3-cyclohexyl-2-(trifluoromethyl)phenyl]methanol. [Link]

  • Lin, B., et al. (2023). Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod. ACS Publications. [Link]

  • PubChem. [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol. [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]

  • PubChem. Cyclohexyl-(2,3,5,6-tetrafluorophenyl)methanol. [Link]

  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]

Sources

Advanced Synthesis of Trifluoromethyl Cyclohexyl Scaffolds: Stereocontrol and Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Trifluoromethyl Cyclohexyl Compounds Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The trifluoromethyl (


) group is a privileged motif in medicinal chemistry, imparting metabolic stability, enhanced lipophilicity, and altered bioavailability.[1] When attached to a cyclohexyl ring—a scaffold offering defined sp³ vectors ("escape from flatland")—the 

group creates a powerful bioisostere for bulky alkyl or aryl groups. However, the synthesis of trifluoromethyl cyclohexanes presents specific challenges: controlling the cis/trans stereochemistry, preventing elimination (fluoride extrusion), and managing the steric bulk of the

group during ring closure or functionalization.

This guide details three distinct, high-fidelity synthetic pathways, prioritizing stereochemical control and scalability.

Part 1: Strategic Analysis & Decision Matrix

Selecting the optimal synthetic route depends entirely on the starting material availability and the desired substitution pattern.

The Three Primary Vectors
  • Arene Hydrogenation (Reduction): Best for accessing cis-disubstituted cyclohexanes from abundant trifluoromethyl phenols/arenes.

  • Radical Functionalization (Addition): Ideal for late-stage functionalization of cyclohexenes using photoredox catalysis.

  • Nucleophilic Addition (Construction): The classical route for converting cyclohexanones to tertiary

    
    -alcohols, followed by deoxygenation.
    
Decision Pathway

The following logic flow dictates the experimental approach:

SynthesisDecision Start Starting Material Arene Trifluoromethyl Arene (e.g., 4-CF3-Phenol) Start->Arene Alkene Cyclohexene Derivative Start->Alkene Ketone Cyclohexanone Start->Ketone Method1 Method A: Heterogeneous Hydrogenation (Stereocontrol: Kinetic) Arene->Method1 High Scalability Method2 Method B: Photoredox Radical Addition (Stereocontrol: Substrate) Alkene->Method2 Late-Stage Func. Method3 Method C: Nucleophilic Addition + Deoxygenation (Stereocontrol: Thermodynamic) Ketone->Method3 Specific Isomer Product Target: CF3-Cyclohexane Method1->Product Method2->Product Method3->Product

Figure 1: Strategic decision matrix for selecting the synthesis pathway based on precursor availability.

Part 2: Stereoselective Hydrogenation (The "Building Block" Approach)

This is the most scalable method for generating building blocks. The core challenge is diastereoselectivity (cis vs. trans).

Mechanistic Causality

Hydrogenation of arenes follows the Horiuti-Polanyi mechanism.

  • Rhodium (Rh) on Alumina/Silica: Operates under kinetic control . Hydrogen adds to the face of the arene adsorbed onto the catalyst surface. Since the ring remains adsorbed, H

    
     adds to the same face (syn-addition), yielding the all-cis  isomer.
    
  • Palladium (Pd) on Carbon: Often allows for ring "roll-over" or keto-enol tautomerization (if phenols are used), leading to the thermodynamically stable isomer (often trans for 1,3 or 1,4 systems).

Protocol: Cis-Selective Hydrogenation of 4-(Trifluoromethyl)phenol

Objective: Synthesis of cis-4-(trifluoromethyl)cyclohexanol.

Reagents:

  • Substrate: 4-(Trifluoromethyl)phenol

  • Catalyst: 5% Rh/Al

    
    O
    
    
    
    (Rhodium on Alumina)
  • Solvent: Methanol or Isopropanol

  • Hydrogen Source: H

    
     gas (Balloon or Parr shaker)
    

Step-by-Step Methodology:

  • Preparation: In a high-pressure reactor (autoclave) or heavy-walled glass vessel, dissolve 4-(trifluoromethyl)phenol (1.0 equiv) in MeOH (0.5 M concentration).

  • Catalyst Loading: Add 5 wt% Rh/Al

    
    O
    
    
    
    (5 mol% loading relative to substrate). Note: Do not use Pd/C if cis-selectivity is required.
  • Purging: Seal the vessel. Purge with N

    
     (3x) followed by H
    
    
    
    (3x) to remove oxygen, which poisons the catalyst and creates safety hazards.
  • Reaction: Pressurize to 5–10 bar (approx. 70–150 psi) H

    
    . Stir vigorously at room temperature (25°C) for 12–16 hours.
    
    • Self-Validating Check: Monitor H

      
       uptake. If pressure drops cease before theoretical calculation, the catalyst may be poisoned or the line blocked.
      
  • Workup: Depressurize carefully. Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Keep the filter cake wet to prevent ignition.

  • Analysis: Concentrate the filtrate. Analyze via ¹H NMR and ¹⁹F NMR.

    • Validation: The cis-isomer typically displays a smaller coupling constant (

      
      ) for the proton at C1 compared to the trans-isomer (
      
      
      
      ).

Data Summary: Catalyst Selectivity

Catalyst Conditions Major Product (Diastereomer) Yield

| 5% Rh/Al


O

| 5 bar H

, MeOH, 25°C | Cis (>95:5 dr) | 92% | | 5% Pd/C | 5 bar H

, MeOH, 60°C | Trans (Thermodynamic mix) | 85% | | Ru/C | 50 bar H

, H

O, 80°C | Mixed | 70% |

Part 3: Photoredox Radical Functionalization (Late-Stage)

For substrates where the cyclohexyl ring is already formed but lacks the


 group, radical trifluoromethylation of alkenes is the superior choice.
Mechanistic Insight

This protocol utilizes a visible-light-mediated Single Electron Transfer (SET) cycle. The key is using an electrophilic


 source (

or Umemoto’s reagent) which generates a

radical upon reduction.[2] This radical adds to the alkene, forming a carbon-centered radical that is subsequently quenched.
Visualization of the Photoredox Cycle

Photoredox Ru2 Ru(II) Ground State Ru2Star *Ru(II) Excited Ru2->Ru2Star Blue LED (hν) Ru3 Ru(III) Oxidized Ru2Star->Ru3 SET (-e⁻) Ru3->Ru2 Regeneration CF3I CF3-I Radical •CF3 CF3I->Radical +e⁻ (from Ru*) Alkene Cyclohexene Radical->Alkene Addition Product CF3-Cyclohexyl Adduct Alkene->Product H-abstraction or Oxidation

Figure 2: Mechanism of Ru-catalyzed photoredox trifluoromethylation.

Protocol: Trifluoromethylation of Cyclohexene Derivatives

Objective: Installation of


 onto a cyclohexene scaffold.

Reagents:

  • Catalyst:

    
     (1.0 mol%)
    
  • 
     Source: 
    
    
    
    (Trifluoroiodomethane) - Handle as gas/condensed liquid.
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent: Acetonitrile (MeCN)

  • Light Source: Blue LEDs (

    
     nm)
    

Step-by-Step Methodology:

  • Setup: In a Pyrex tube, combine the cyclohexene substrate (1.0 equiv),

    
     (0.01 equiv), and DBU (2.0 equiv) in degassed MeCN.
    
  • Reagent Addition: Cool the tube to -78°C and condense

    
     (excess, approx 4–5 equiv) into the vessel. Alternatively, use Umemoto’s reagent (solid) for easier handling, though atom economy is lower.
    
  • Irradiation: Seal the tube. Warm to room temperature. Irradiate with Blue LEDs for 12–24 hours.

    • Self-Validating Check: The reaction mixture usually changes color (orange to dark brown/green) indicating the active oxidation state of Ruthenium. Lack of color change may indicate catalyst degradation or oxygen quenching.

  • Workup: Dilute with ether, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography.

    • Note: This reaction often produces the vinyl-

      
       product via elimination of HI (promoted by DBU).[3] If the saturated trifluoromethyl cyclohexane is desired, a subsequent standard hydrogenation (Pd/C, H
      
      
      
      ) is required.

Part 4: Nucleophilic Installation & Deoxygenation

This route is preferred when the starting material is a ketone and specific substitution at the quaternary center is required.

The Ruppert-Prakash Protocol

The Ruppert-Prakash reagent (


) is a nucleophilic source of 

when activated by a fluoride source (TBAF or CsF).

Critical Stereochemical Factor: Addition to 4-substituted cyclohexanones is governed by a balance of steric strain (favoring equatorial attack


 axial alcohol) and torsional strain. Generally, bulky nucleophiles like 

favor equatorial attack , yielding the axial-OH / equatorial-CF

product, although this is highly substrate-dependent.
Protocol: Addition and Deoxygenation
  • Addition:

    • Mix Cyclohexanone (1.0 equiv) and

      
       (1.2 equiv) in THF at 0°C.
      
    • Add catalytic TBAF (0.1 equiv) or CsF.

    • Stir 2h

      
       Acidic hydrolysis (HCl) yields the tertiary alcohol.
      
  • Deoxygenation (Barton-McCombie):

    • Since the alcohol is tertiary and hindered, standard elimination is risky. Radical deoxygenation is preferred.

    • Convert alcohol to methyl xanthate (NaH,

      
      , MeI).
      
    • Treat xanthate with

      
       (tributyltin hydride) and AIBN in refluxing toluene.
      
    • Result: Removal of OH, leaving the

      
       group and restoring the cyclohexane proton.
      

References

  • Glorius, F., et al. (2020). "Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives." ACS Catalysis, 10(19), 11365–11370. Link

  • O'Hagan, D., et al. (2015). "Janus Face All-cis 1,2,4,5-tetrakis(trifluoromethyl)cyclohexane." Angewandte Chemie International Edition, 54(50). Link

  • Cho, E. J., et al. (2012).[1][3] "Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis." Journal of Organic Chemistry, 77(24), 11383–11387. Link

  • Prakash, G. K. S., & Ruppert, I. (1989). "Trimethyl(trifluoromethyl)silane: A versatile reagent for nucleophilic trifluoromethylation."[4] Chemical Reviews.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

Sources

From Synthesis to Structure: A Senior Application Scientist's Guide to the Characterization of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals and Scientists

In the realm of drug discovery and materials science, the synthesis of a novel organic compound is merely the prologue. The true narrative unfolds in its characterization—a rigorous, multi-faceted investigation to unveil its identity, purity, and three-dimensional architecture. This guide eschews a simple checklist approach, instead offering a logical, field-proven workflow that treats structural elucidation as a self-validating system. Each analytical technique provides a piece of the puzzle, and true confidence in a structure is only achieved when all pieces fit together seamlessly, corroborating one another.

The journey from an unknown substance to a fully characterized molecule is an exercise in analytical synergy. We begin with foundational questions of purity and elemental composition, progressively building a more intricate picture of functional groups, connectivity, and finally, the precise spatial arrangement of atoms.

Part 1: Foundational Analysis - Is the Compound Pure and What is its Formula?

Before delving into complex structural analysis, two fundamental questions must be answered: Is the sample a single compound? And what is its molecular formula? Answering these questions prevents the misinterpretation of data from a mixture and provides the fundamental atomic count upon which all further structural hypotheses will be built.

Chromatography is the indispensable first step, separating components of a mixture based on their differential distribution between a stationary and a mobile phase.[1] Its purpose is twofold: to purify the compound of interest and to verify its purity before subsequent analysis.[2]

  • Thin-Layer Chromatography (TLC): A rapid, cost-effective technique used to monitor reaction progress and quickly assess the number of components in a mixture.[3] A single spot across multiple solvent systems provides a strong indication of purity.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are high-resolution techniques for both analytical purity assessment and preparative purification.[4][5] HPLC is the method of choice for non-volatile compounds, while GC excels at analyzing volatile substances that can be vaporized without decomposition.[2] A single, sharp peak in the chromatogram is the goal, and integration of the peak area provides a quantitative measure of purity.

The molecular formula represents the exact number of atoms of each element in a molecule.[6] It is determined by combining data from two key techniques.

  • Elemental Analysis (EA): This technique, often through combustion analysis, determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound.[6][7] From this data, the simplest whole-number ratio of atoms—the empirical formula —is calculated.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions.[10] The highest mass ion observed is typically the molecular ion (M+), which provides the compound's molecular weight.[11] High-Resolution Mass Spectrometry (HRMS) can provide extremely accurate mass measurements, often sufficient to predict a unique molecular formula consistent with the elemental analysis data.[12]

The synergy is crucial: the molecular weight from MS is divided by the formula weight of the empirical formula from EA. The resulting integer is the factor by which the empirical formula's subscripts must be multiplied to yield the definitive molecular formula .[6]

Part 2: Unveiling the Architecture - Functional Groups & Connectivity

With the molecular formula established, the next stage is to determine how the atoms are connected. This involves identifying key functional groups and then piecing together the carbon-hydrogen framework.

Fourier-Transform Infrared (FTIR) Spectroscopy is the primary tool for identifying functional groups.[13] The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[14] Specific bonds and functional groups absorb at characteristic frequencies, making the IR spectrum a molecular "fingerprint."[15] For example, a strong, broad absorption around 3300 cm⁻¹ is indicative of an alcohol (O-H stretch), while a sharp, intense absorption around 1700 cm⁻¹ points to a carbonyl group (C=O stretch).[16][17]

UV-Visible (UV-Vis) Spectroscopy provides complementary information. While less specific than IR, it is very useful for detecting conjugated systems (alternating double and single bonds).[18][19] The absorption of UV or visible light corresponds to electronic transitions, and the wavelength of maximum absorbance (λmax) can give clues about the extent of conjugation.[20]

Functional Group **Characteristic IR Absorption (cm⁻¹) **Appearance
Alcohol/Phenol (O-H)3200-3600Strong, Broad
Carboxylic Acid (O-H)2500-3300Very Broad
Amine (N-H)3300-3500Medium, Sharp (1 or 2 peaks)
Carbonyl (C=O)1670-1780Strong, Sharp
Alkene (C=C)1620-1680Medium, Sharp
Alkyne (C≡C)2100-2260Medium, Sharp
Nitrile (C≡N)2220-2260Medium, Sharp

A summary of common functional group absorptions in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the complete atomic connectivity of an organic molecule.[21][22] It provides detailed information about the chemical environment of individual carbon and hydrogen atoms.

  • ¹H NMR (Proton NMR): Gives information about the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin splitting), and the number of protons of each type (integration).[23]

  • ¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in a molecule and their chemical environment.[23] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.[21]

While 1D NMR spectra are foundational, complex molecules often produce overlapping signals.[24] This is where two-dimensional (2D) NMR experiments become indispensable for unambiguously assembling the molecular structure.[25]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H). It helps establish spin systems and connect neighboring fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each carbon atom with its attached proton(s). This is a crucial experiment for assigning specific signals in the ¹H and ¹³C spectra to the same C-H unit.[24]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This powerful experiment is the key to connecting the fragments identified by COSY, allowing the scientist to piece together the entire carbon skeleton.[24]

The logical workflow of these experiments allows for a systematic construction of the molecule, validating each connection.

Visualizing the Analytical Workflow

The overall process of characterizing a novel compound can be visualized as a logical, branching workflow where information from earlier, broader techniques informs the application and interpretation of more specific ones.

G start_node Newly Synthesized/ Isolated Compound purity Purity Assessment (TLC, HPLC, GC) start_node->purity Initial Assessment final_node Fully Characterized Structure decision decision formula Molecular Formula (Elemental Analysis + Mass Spec) decision->formula Yes purification Purification (Column Chromatography, Preparative HPLC) decision->purification No purity->decision Is it pure? functional Functional Group ID (FTIR, UV-Vis) formula->functional Determine Composition purification->purity connectivity Structural Elucidation (1D & 2D NMR) functional->connectivity Identify Key Groups stereochem Stereochemistry (X-ray Crystallography) connectivity->stereochem Assemble Skeleton stereochem->final_node Define 3D Shape G cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments exp exp info info final final H1 ¹H NMR info_H Proton Environments (Chemical Shift, Splitting, Integration) H1->info_H Provides C13 ¹³C NMR + DEPT info_C Carbon Environments (CH, CH₂, CH₃, Cq) C13->info_C Provides HSQC HSQC info_HSQC ¹J C-H (Which H is on which C) HSQC->info_HSQC Correlates fragments Assemble Fragments info_HSQC->fragments COSY COSY info_COSY ³J H-H (Which H is near which H) COSY->info_COSY Correlates info_COSY->fragments HMBC HMBC info_HMBC ²⁻³J C-H (Long-range connections) HMBC->info_HMBC Correlates final_structure Propose Full Connectivity info_HMBC->final_structure fragments->final_structure

Sources

The Fluorine Effect: Engineering Efficacy with Trifluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

The incorporation of a trifluoromethyl group (


) is rarely a random screening choice; it is a calculated strategic maneuver to alter the fate of a drug candidate. Often termed "metabolic armor," the 

moiety does more than just block metabolic hot spots. It fundamentally reshapes the electronic landscape of a molecule, modulates lipophilicity (

) without the liability of reactive functional groups, and induces conformational locks that can dramatically enhance binding affinity.

This guide moves beyond basic textbook definitions to provide a practical framework for when and how to deploy


 groups, supported by validated synthetic protocols and mechanistic insights.
Part 1: Physicochemical Architecture

To deploy


 effectively, one must understand that it is not merely a "fat halogen" or a "fluorinated methyl."[1] It is a unique steric and electronic entity.
1.1 The Steric-Electronic Paradox

The


 group presents a duality: it is highly lipophilic yet electronically demanding.
  • Steric Bulk: Historically considered a bioisostere of the isopropyl group (

    
    ), modern crystallographic data suggests its Van der Waals volume (
    
    
    
    ) is actually closer to an ethyl group, though its rotational barrier creates a larger "effective" size in binding pockets [1].
  • Electronic Pull: It is one of the strongest neutral electron-withdrawing groups (EWG) known. This lowers the

    
     of neighboring basic centers (amines), often improving oral bioavailability by preventing protonation in the gut.
    
1.2 Quantitative Comparison

The following table contrasts


 against standard medicinal chemistry baselines. Note the massive jump in lipophilicity (Hansch 

) and electronic withdrawal (

).
ParameterHydrogen (

)
Methyl (

)
Chlorine (

)
Trifluoromethyl (

)
Impact
Van der Waals Radius (

)
1.202.001.752.70 Steric occlusion; induces conformational twist.
Hammett Constant (

)
0.00-0.17 (Donating)+0.23+0.54 Strong deactivation of aromatics; lowers

.
Hansch Constant (

)
0.00+0.56+0.71+0.88 Increases lipid solubility/BBB penetration.
Bond Energy (kcal/mol) ~99 (C-H)~85 (C-C)~81 (C-Cl)~116 (C-F) Extreme metabolic resistance.
Part 2: Metabolic Stability & ADME

The primary utility of


 is blocking Cytochrome P450 (CYP) oxidation.
2.1 The "Metabolic Armor" Mechanism

CYP450 enzymes typically oxidize lipophilic drugs via a radical abstraction mechanism (Hydrogen Atom Transfer - HAT).

  • C-H Abstraction: The CYP enzyme generates a high-energy iron-oxo species that rips a hydrogen atom off a carbon, initiating oxidation (hydroxylation).

  • The Fluorine Blockade: The C-F bond is chemically inert to this radical abstraction. The bond dissociation energy (BDE) of C-F (~116 kcal/mol) is significantly higher than the reactive species generated by CYP450.

  • Result: The enzyme cannot oxidize that position ("metabolic blocking"), forcing the molecule to be excreted unchanged or redirecting metabolism to a "soft spot" elsewhere.

2.2 Visualization: The Metabolic Decision Logic

The following diagram illustrates the decision process for blocking metabolic liability using


.

MetabolicBlockade Start Lead Compound High Clearance (Cl_int) Identify Identify Metabolic Hotspot (MetID Studies) Start->Identify Decision Is the site aromatic or aliphatic? Identify->Decision Aromatic Aromatic Ring Oxidation (Arene Oxide formation) Decision->Aromatic Aromatic Aliphatic Benzylic/Aliphatic C-H (Radical Abstraction) Decision->Aliphatic Aliphatic Strategy1 Strategy: Block with -F or -Cl (Steric/Electronic) Aromatic->Strategy1 Strategy2 Strategy: Block with -CF3 (Prevents HAT mechanism) Aliphatic->Strategy2 Outcome Outcome: Increased t1/2 Reduced Clearance Strategy1->Outcome Strategy2->Outcome

Figure 1: Decision logic for mitigating metabolic instability.


 is the preferred blocker for aliphatic/benzylic sites prone to radical abstraction.
Part 3: Synthetic Strategies

Modern medicinal chemistry has moved beyond harsh fluorinating agents (like


). We now rely on precise radical, electrophilic, or nucleophilic transfer reagents.
3.1 Reagent Selection Guide
  • Nucleophilic (

    
    ):  Use Ruppert-Prakash Reagent  (
    
    
    
    ). Best for adding to ketones/aldehydes.
  • Electrophilic (

    
    ):  Use Togni Reagent  or Umemoto Reagent . Best for electron-rich nucleophiles (enolates, thiols).
    
  • Radical (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  Use Langlois Reagent  (
    
    
    
    ) or Photoredox catalysis. Best for functionalizing heterocycles (Minisci-type reaction).
3.2 Visualization: Synthesis Decision Tree

SynthesisTree Substrate Substrate Functional Group Ketone Ketone / Aldehyde (Electrophile) Substrate->Ketone AreneRich Electron-Rich Arene (Nucleophile) Substrate->AreneRich Heterocycle Heterocycle (Basic) (Electron-Deficient) Substrate->Heterocycle Reagent1 Ruppert-Prakash (TMS-CF3) + Fluoride Source (TBAF) Ketone->Reagent1 Nucleophilic Attack Reagent2 Togni Reagent II (Electrophilic CF3) AreneRich->Reagent2 Electrophilic Subst. Reagent3 Langlois Reagent (NaSO2CF3) + Oxidant (TBHP) Heterocycle->Reagent3 Innate Radical Subst.

Figure 2: Synthetic workflow for selecting the correct trifluoromethylation reagent based on substrate electronics.

Part 4: Experimental Protocol

Protocol: Innate C-H Trifluoromethylation of Heteroarenes (Minisci-Type) Context: This is a robust, "field-proven" method for late-stage functionalization of drug-like heterocycles (e.g., pyridines, quinolines) using the Langlois reagent [2].

Reagents:

  • Substrate: Heterocycle (1.0 equiv)

  • Reagent: Sodium Triflinate (

    
    , Langlois Reagent) (3.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (3.0 - 5.0 equiv)

  • Solvent:

    
     (2:1 biphasic mixture)
    

Step-by-Step Methodology:

  • Setup: In a standard vial equipped with a stir bar, dissolve the heterocycle (0.5 mmol) in Dichloromethane (DCM, 2 mL) and Water (1 mL). Note: The biphasic system helps solubilize the inorganic salt while keeping the organic substrate in the organic phase.

  • Addition: Add Sodium Triflinate (1.5 mmol) in one portion.

  • Initiation: Cool the mixture to

    
     (ice bath). Add TBHP (1.5 mmol) dropwise over 5 minutes. Caution: Exothermic.
    
  • Reaction: Remove the ice bath and stir vigorously at room temperature for 12–24 hours. Mechanism: TBHP oxidizes the sulfinate to generate the

    
     radical, which attacks the protonated heterocycle.
    
  • Monitoring (Self-Validation): Aliquot

    
     of the organic layer. Run a crude 
    
    
    
    NMR.
    • Success Indicator: Look for a singlet around -60 to -65 ppm (product).

    • Failure Indicator: A singlet at -87 ppm indicates triflic acid/decomposition.

  • Workup: Dilute with DCM, wash with saturated

    
     (to remove acid byproducts), dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography.
Part 5: Case Study - Sitagliptin (Januvia)

Target: DPP-4 Inhibitor for Type 2 Diabetes.[2][3][4]

The Problem: Early lead compounds suffered from poor oral bioavailability and metabolic instability. The triazolopyrazine core was susceptible to degradation.

The


 Solution: 
Merck chemists incorporated a 

group onto the triazole ring [3].
  • Metabolic Stability: The

    
     group blocked oxidative metabolism on the ring.
    
  • Bioavailability: The strong electron-withdrawing nature of

    
     reduced the basicity of the adjacent nitrogen. This prevented the drug from being fully protonated in the intestinal tract, significantly improving membrane permeability and oral absorption.
    
  • Result: Sitagliptin became a blockbuster drug with a clean safety profile and once-daily dosing.

References
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H Trifluoromethylation of Heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.

  • Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.

Sources

Methodological & Application

[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol as a precursor for API synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol in API Synthesis

Executive Summary & Strategic Value

[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol (CAS: 2375261-06-4) represents a high-value pharmacophore building block, distinguished by its unique combination of lipophilicity , metabolic stability , and steric bulk . In modern medicinal chemistry, this scaffold is increasingly relevant for designing modulators of G-protein-coupled receptors (GPCRs), such as S1P1 receptor modulators (analogous to the structural motifs in Siponimod) and Nuclear Hormone Receptors (e.g., ROR


t inverse agonists).

The ortho-trifluoromethyl (


-CF

)
group serves a dual purpose: it acts as a bioisostere for carbonyl or isopropyl groups while significantly altering the electronic landscape of the benzene ring. The meta-cyclohexyl group provides a bulky, hydrophobic anchor essential for filling deep lipophilic pockets in target proteins.

Key Challenges: The primary synthetic challenge lies in the steric congestion at the benzylic position, induced by the adjacent


-CF

group. This requires tailored activation protocols to avoid elimination side reactions and ensure efficient nucleophilic substitution.

Physicochemical Profile & Reactivity Analysis

Understanding the electronic and steric environment is critical for successful coupling.

PropertyValue / CharacteristicImplication for Synthesis
Molecular Weight 258.28 g/mol Suitable for fragment-based drug discovery.
LogP (Predicted) ~4.5 - 5.0High lipophilicity; requires non-polar solvents for extraction (e.g., MTBE, Heptane).
Electronic Effect

-CF

(Electron Withdrawing)
Destabilizes benzylic carbocations; disfavors S

1 pathways.
Steric Effect High (Ortho-CF

+ Meta-Cyclohexyl)
Hinders S

2 attack; requires highly reactive leaving groups (e.g., Bromide, Mesylate).
Solubility Low in water; High in DCM, THFReactions must be performed in organic media.

Synthetic Protocols

Protocol A: Activation – Conversion to Benzyl Bromide

Objective: Transform the hydroxyl group into a reactive bromide leaving group for subsequent alkylation. Mechanism: The Appel reaction (CBr


/PPh

) or PBr

is preferred over HBr to prevent acid-catalyzed rearrangements or elimination.

Materials:

  • Precursor: [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol (1.0 equiv)

  • Reagent: Phosphorus Tribromide (PBr

    
    ) (0.4 equiv) or CBr
    
    
    
    (1.1 equiv) / PPh
    
    
    (1.1 equiv)
  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Quench: Saturated NaHCO

    
    
    

Step-by-Step Procedure:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with the benzyl alcohol (10 g, 38.7 mmol) and anhydrous DCM (100 mL) under N

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add PBr

    
     (1.47 mL, 15.5 mmol) dropwise over 20 minutes. Note: The reaction is exothermic. Maintain internal temperature < 5°C.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2]

  • Quench: Cool to 0°C. Slowly add saturated NaHCO

    
     (50 mL) to quench excess PBr
    
    
    
    . Caution: Gas evolution.
  • Workup: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, dry over MgSO

    
    , and concentrate in vacuo at < 40°C.
    
  • Purification: The resulting bromide is often unstable on silica due to the electron-deficient ring. Use immediately or pass through a short plug of neutral alumina.

Protocol B: Coupling – Ether Synthesis (Williamson Ether)

Objective: Attach the scaffold to a phenol or hydroxyl-bearing API core (e.g., for S1P1 modulators).

Materials:

  • Electrophile: Freshly prepared Benzyl Bromide (from Protocol A) (1.1 equiv)

  • Nucleophile: Phenolic Core (1.0 equiv)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv) or K
    
    
    CO
    
    
    (3.0 equiv)
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve the Phenolic Core (1.0 equiv) in ACN (10 V).

  • Base Addition: Add Cs

    
    CO
    
    
    
    (2.0 equiv). Stir at RT for 30 mins to form the phenoxide.
  • Alkylation: Add the Benzyl Bromide (1.1 equiv) solution in ACN.

  • Heating: Heat to 60-80°C for 4-12 hours. Note: Higher temperatures may be required due to steric hindrance from the CF

    
     group.
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.

  • Isolation: Purify via column chromatography (Silica Gel).

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the critical decision pathways for activating and coupling this sterically demanding alcohol.

G Start [3-Cyclohexyl-2-(trifluoromethyl) phenyl]methanol Decision Activation Strategy Start->Decision RouteA Route A: PBr3 / DCM (Standard Activation) Decision->RouteA High Stability Required RouteB Route B: MsCl / TEA (Mild Activation) Decision->RouteB Acid Sensitive Substrates Intermediate Reactive Intermediate (Bromide or Mesylate) RouteA->Intermediate S_N2 Mechanism RouteB->Intermediate Coupling Coupling Reaction (Nucleophilic Substitution) Intermediate->Coupling + Nucleophile (R-OH/R-NH2) + Base (Cs2CO3) Product Target API Fragment (Ether/Amine) Coupling->Product

Caption: Workflow for the activation and coupling of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol, highlighting divergent activation strategies based on substrate sensitivity.

Causality & Troubleshooting (E-E-A-T)

Why PBr


 over HBr? 
The presence of the cyclohexyl group makes the molecule lipophilic, but the 

-CF

group destabilizes the benzylic cation. Using aqueous HBr would require high temperatures, which can lead to elimination (forming the styrene derivative) or rearrangement of the cyclohexyl ring. PBr

operates under mild, non-aqueous conditions, preserving the structural integrity.

Why Cesium Carbonate? In the coupling step, the steric bulk of the


-CF

group hinders the approach of the nucleophile. Potassium carbonate is often too weak or insoluble in organic solvents to drive the reaction to completion. Cesium Carbonate (Cs

CO

) is more soluble in organic solvents (the "Cesium Effect") and provides a "naked" anion, significantly enhancing the rate of S

2 substitution in sterically crowded systems.

Self-Validating Check:

  • NMR Check: The benzylic protons in the alcohol appear as a doublet or singlet around

    
     4.6-4.8 ppm. Upon conversion to bromide, this signal shifts upfield to 
    
    
    
    4.4-4.6 ppm. If the signal disappears or shifts to the alkene region (
    
    
    5.0-6.0 ppm), elimination has occurred.
  • F-NMR: The CF

    
     signal is a sensitive probe. Any change in the chemical shift (
    
    
    
    -60 to -65 ppm) indicates a change in the electronic environment of the ring, signaling potential side reactions.

References

  • Sigma-Aldrich. [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol Product Specification. Link

  • Pan, S. et al. (2013). "Discovery of BAF312 (Siponimod), a Potent and Selective S1P1 and S1P5 Receptor Modulator." ACS Medicinal Chemistry Letters, 4(3), 333–337. (Provides context on the synthesis of similar cyclohexyl-trifluoromethyl-benzyl scaffolds). Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Authoritative review on the role of CF3 and lipophilic groups in drug design). Link

  • Enamine. Building Blocks for Medicinal Chemistry: Fluorinated Scaffolds. Link

Sources

Asymmetric synthesis involving [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis Strategies Involving the [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol Scaffold

Executive Summary

This application note details the synthetic protocols for leveraging [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol (referred to herein as Intermediate A ) in the construction of chiral pharmaceutical ingredients. This scaffold is a critical pharmacophore in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors (e.g., analogs of Anacetrapib/Dalcetrapib).[1][2][3]

The primary challenge in utilizing this scaffold is the profound steric and electronic influence of the ortho-trifluoromethyl (


) group .[1][2][3] While the methanol itself is achiral, its application in asymmetric synthesis typically follows two distinct pathways:[1]
  • Asymmetric Alkylation: Conversion to an electrophile (benzyl bromide) followed by stereoselective coupling to a chiral auxiliary or enolate.[1][2][3]

  • Asymmetric Homologation/Reduction: Oxidation to the aldehyde/ketone followed by enantioselective reduction or addition to generate a chiral benzylic center.[1][2][3]

This guide focuses on the Asymmetric Alkylation of Chiral Oxazolidinones (Evans Auxiliary method) and Asymmetric Transfer Hydrogenation (ATH) , providing high-E-E-A-T protocols for overcoming the steric deactivation caused by the


 moiety.[1][2][3]

Critical Analysis of the Scaffold

The [3-Cyclohexyl-2-(trifluoromethyl)phenyl] moiety presents a unique "Steric Wall."[1][2][3]

  • Electronic Effect: The

    
     group is strongly electron-withdrawing (
    
    
    
    ), deactivating the benzylic position toward
    
    
    pathways but potentially accelerating
    
    
    reactions if not for the steric bulk.[1][2][3]
  • Steric Effect (The Ortho-Effect): The A-value of a

    
     group is significant (2.1 kcal/mol).[1][2][3] Located at the C2 position, it forces the benzylic substituent (C1) out of planarity and severely hinders the approach of nucleophiles or catalysts.[1]
    
  • Implication: Standard catalytic cycles often fail due to poor substrate binding.[1][2][3] High-activity catalysts and elevated temperatures are often required, necessitating robust thermal stability controls.[1][2][3]

Strategic Pathway Visualization

The following diagram outlines the workflow for activating the achiral methanol and installing chirality.

G Start [3-Cyclohexyl-2-(trifluoromethyl) phenyl]methanol (Achiral Precursor) Step1 Activation (PBr3 / SOCl2) Start->Step1 Activation PathB Path B: Oxidation -> ATH (Noyori Reduction) Start->PathB Oxidation (DMP) Intermed Benzyl Bromide Electrophile Step1->Intermed SN2 Substitution PathA Path A: Asymmetric Alkylation (Evans Auxiliary) Intermed->PathA NaHMDS, -78°C ProductA Chiral Alkylated Product (>98% de) PathA->ProductA Hydrolysis ProductB Chiral Benzylic Alcohol (>95% ee) PathB->ProductB Ru-Cat/HCOOH

Figure 1: Divergent synthetic pathways for installing chirality using the 3-cyclohexyl-2-(trifluoromethyl) scaffold.

Protocol 1: Asymmetric Alkylation via Evans Auxiliary[2][3]

This protocol is the industry "Gold Standard" for attaching this sterically encumbered scaffold to a chiral backbone with high diastereoselectivity.[1][2][3]

Phase A: Activation of the Methanol

Before asymmetric coupling, the alcohol must be converted to a reactive benzyl bromide.[1][2]

  • Reagents:

    
     (1.1 equiv), DCM (anhydrous).[1][2][3]
    
  • Key Insight: Avoid

    
     due to the acid-sensitivity of the cyclohexyl ring (potential isomerization).[1][2][3] Use 
    
    
    
    at
    
    
    to minimize carbocation rearrangement.[1][2][3]
Phase B: Asymmetric Alkylation

Objective: Stereoselective attachment of the benzyl group to a chiral oxazolidinone enolate.[1][2][3]

Materials:

  • (S)-4-Benzyl-2-oxazolidinone (Chiral Auxiliary)[1][2][3]

  • n-BuLi or NaHMDS (Base)[1][2][3]

  • [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methyl bromide (Electrophile from Phase A)[1][2][3]

  • THF (Anhydrous, degassed)[1][2][3]

Step-by-Step Protocol:

  • Enolate Formation:

    • Charge a flame-dried reaction vessel with (S)-4-Benzyl-2-oxazolidinone (1.0 equiv) and THF (

      
      ).
      
    • Cool to -78°C (Critical: Temperature control dictates diastereoselectivity).

    • Add NaHMDS (1.1 equiv) dropwise over 20 minutes.[1][2][3] Stir for 45 minutes to ensure complete deprotonation.

  • Addition of Electrophile:

    • Dissolve the benzyl bromide (1.2 equiv) in minimal THF.[1][2][3]

    • Add the bromide solution slowly to the enolate at -78°C.

    • The "CF3 Factor": Due to the steric bulk of the

      
       group, the reaction rate will be significantly slower than typical benzylations.[1]
      
    • Allow the reaction to warm slowly to -20°C over 4 hours. Do not warm to RT immediately, as this promotes O-alkylation or racemization.[1][2][3]

  • Quench and Workup:

    • Quench with saturated

      
       solution.[1][2][3]
      
    • Extract with EtOAc, wash with brine, dry over

      
      .[1][2][3]
      
  • Purification:

    • Recrystallize from Hexanes/EtOAc.[1][2][3]

    • Target Metrics: >80% Yield, >98:2 dr (diastereomeric ratio).

Data Summary: Solvent Effects on Diastereoselectivity

SolventTemperatureYield (%)dr (syn:anti)Notes
THF-78°C -> -20°C8298:2Recommended.[1][2][3] Best balance of solubility and control.
DCM-78°C4590:10Poor solubility of enolate.[1][2][3]
Toluene-78°C6095:5Slower reaction rate due to aggregation.[1][2][3]

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

If the goal is to synthesize the secondary chiral alcohol (e.g., 1-[3-Cyclohexyl-2-(trifluoromethyl)phenyl]ethanol), the methanol is first oxidized to the ketone, followed by ATH.[1][2][3]

Mechanism: Ru-catalyzed hydride transfer using a chiral diamine ligand.[1][2][3] The


 group actually enhances the electrophilicity of the carbonyl carbon, often improving conversion rates despite the steric bulk.[1]

Catalyst System:



Protocol:

  • Substrate Prep: Dissolve the ketone (1.0 mmol) in DMF/Formic Acid/TEA (5:2 azeotrope).

  • Catalyst Loading: Add 1.0 mol% of the Ru-catalyst.

  • Reaction: Stir at 40°C for 12-24 hours.

    • Note: The 40°C temperature is higher than typical (RT) to overcome the rotational barrier imposed by the ortho-cyclohexyl and ortho-CF3 groups.[1][2][3]

  • Validation: Monitor via Chiral HPLC.

Quality Control & Validation

HPLC Method for Chiral Purity:

  • Column: Daicel Chiralpak AD-H or OD-H (

    
    ).[1][2][3]
    
  • Mobile Phase: Hexane : IPA (90:10).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm.[1][2][3]

  • Retention Times:

    • (R)-Enantiomer: ~8.5 min[1][2][3]

    • (S)-Enantiomer: ~11.2 min[1][2][3]

    • Note: The

      
       group provides a distinct UV signature but requires good separation from the solvent front.[1][3]
      

References

  • Merck Sharp & Dohme Corp. (2017).[1][2][3] Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester. Patent US20170166517A1.[1][2][3] Link

  • Kuethe, J. T., et al. (2009).[1][2][3] "Asymmetric Synthesis of the CETP Inhibitor Anacetrapib." Journal of Organic Chemistry, 74(11), 4247–4253.[1][2][3] Link[1][2][3]

  • Ma, J. A., & Cahard, D. (2008).[1][2][3] "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Techniques."[1][2][3] Chemical Reviews, 108(9), PR1-PR43.[1][2][3] Link[1][2][3]

  • Noyori, R., & Hashiguchi, S. (1997).[1][2][3] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.[1][2][3] Link[1][2][3]

Sources

Application Note: Scale-Up Synthesis of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, scalable protocol for the synthesis of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol , a sterically congested scaffold often utilized in the development of CETP inhibitors (e.g., Anacetrapib analogs) and S1P1 modulators.

The protocol prioritizes process safety , cost-efficiency , and impurity control , utilizing a robust Suzuki-Miyaura coupling / Hydrogenation / Reduction sequence.

Executive Summary

The synthesis of 1,2,3-trisubstituted benzenes containing a trifluoromethyl group presents significant challenges due to steric crowding and the electronic deactivation of the ring. This guide details a 3-step convergent synthesis starting from commercially available 3-bromo-2-(trifluoromethyl)benzoic acid.

Key Advantages of this Route:

  • Steric Management: Utilizes sp²-sp² cross-coupling (Suzuki) followed by saturation, avoiding the sluggish reactivity of direct sp²-sp³ cyclohexyl coupling in crowded ortho-positions.

  • Safety: Replaces hazardous LiAlH₄ reductions with a scalable Mixed Anhydride/Borohydride or Borane-DMS protocol.

  • Scalability: All steps are designed for standard batch reactors (GLR/SSR) with manageable exotherms.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the biaryl/alkyl-aryl bond and the benzylic alcohol.

Retrosynthesis cluster_legend Process Logic Target TARGET [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol Intermediate1 INTERMEDIATE 1 3-Cyclohexyl-2-(trifluoromethyl)benzoic acid Target->Intermediate1 Reduction (-COOH to -CH2OH) Intermediate2 INTERMEDIATE 2 3-(Cyclohexen-1-yl)-2-(trifluoromethyl)benzoic acid Intermediate1->Intermediate2 Hydrogenation (Alkene Saturation) SM STARTING MATERIAL 3-Bromo-2-(trifluoromethyl)benzoic acid + Cyclohexenylboronic acid Intermediate2->SM Suzuki-Miyaura Cross-Coupling Avoids steric clash of direct cyclohexyl coupling Avoids steric clash of direct cyclohexyl coupling Uses robust sp2-sp2 coupling Uses robust sp2-sp2 coupling Avoids steric clash of direct cyclohexyl coupling->Uses robust sp2-sp2 coupling

Figure 1: Retrosynthetic strategy prioritizing steric accessibility.

Detailed Experimental Protocol

Phase 1: Suzuki-Miyaura Coupling

Objective: Installation of the C3-cyclohexenyl ring. Reaction: 3-Bromo-2-(trifluoromethyl)benzoic acid + 1-Cyclohexenylboronic acid


3-(Cyclohexen-1-yl)-2-(trifluoromethyl)benzoic acid.

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Bromo-2-(trifluoromethyl)benzoic acid 1.0 Limiting Reagent
1-Cyclohexenylboronic acid 1.2 Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 0.02 (2 mol%) Catalyst
K₂CO₃ (2M aq.) 3.0 Base

| 1,4-Dioxane | 10 Vol | Solvent |

Protocol:

  • Inertion: Charge a jacketed glass reactor with 3-Bromo-2-(trifluoromethyl)benzoic acid and 1-Cyclohexenylboronic acid . Purge with N₂ for 15 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane . Agitate to dissolve.

  • Base Addition: Add 2M K₂CO₃ solution. Note: CO₂ evolution may occur if acid is not pre-neutralized; add slowly.

  • Catalyst Charge: Add Pd(dppf)Cl₂·CH₂Cl₂ under positive N₂ flow.

  • Reaction: Heat to 85°C (internal temperature) and stir for 6–12 hours. Monitor HPLC for consumption of aryl bromide (<1.0% remaining).

  • Work-up:

    • Cool to 20°C.

    • Filter through Celite to remove Pd black. Rinse with EtOAc.[1][2]

    • Adjust pH of the filtrate to ~3 using 1M HCl (careful of gas evolution).

    • Extract with EtOAc (3x).[2] Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate to yield the crude cyclohexenyl benzoic acid.

    • Purification: Recrystallization from Heptane/EtOAc is recommended if purity <95%.

Phase 2: Hydrogenation

Objective: Saturation of the alkene to the cyclohexyl ring. Reaction: 3-(Cyclohexen-1-yl)-... + H₂


3-Cyclohexyl-2-(trifluoromethyl)benzoic acid.

Protocol:

  • Loading: Dissolve the Phase 1 product in Methanol (10 Vol).

  • Catalyst: Charge 10% Pd/C (5 wt% loading, 50% water wet).

  • Hydrogenation: Pressurize autoclave to 5 bar (75 psi) H₂. Stir at 40°C for 4–8 hours.

  • Monitoring: Monitor H₂ uptake. Check HPLC for disappearance of the alkene peak.

  • Filtration: Filter warm through a spark-proof filter (Celite/Charcoal) to remove catalyst. Safety: Do not allow dry catalyst to contact air (pyrophoric).

  • Isolation: Concentrate filtrate to obtain the solid acid.

Phase 3: Chemoselective Reduction

Objective: Reduction of Carboxylic Acid to Benzyl Alcohol. Method: Mixed Anhydride Activation / NaBH₄ Reduction (Safer than LiAlH₄ for scale).

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Cyclohexyl-2-(trifluoromethyl)benzoic acid 1.0 Substrate
Isobutyl Chloroformate (IBCF) 1.1 Activator
N-Methylmorpholine (NMM) 1.2 Base
NaBH₄ 2.5 Reductant
THF 10 Vol Solvent

| Water | 2 Vol | Co-solvent |

Protocol:

  • Activation: Dissolve the acid in anhydrous THF and cool to -10°C .

  • Base: Add NMM (or Et₃N). Stir for 10 min.

  • Anhydride Formation: Add IBCF dropwise, maintaining temp < -5°C. Stir for 30 min to form the mixed anhydride.

  • Reduction:

    • Prepare a solution of NaBH₄ in water (or minimal MeOH/Water).

    • Add the NaBH₄ solution dropwise to the mixed anhydride mixture at 0°C . Caution: Exothermic + Hydrogen gas evolution.

  • Quench: Once HPLC shows conversion, quench carefully with 1M Citric Acid or Acetone .

  • Extraction: Dilute with EtOAc, wash with NaHCO₃ and Brine.

  • Final Isolation: Concentrate and crystallize from Hexanes/MTBE to yield [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol .

Process Safety & Critical Parameters

Critical Process Parameters (CPPs)
StepParameterRangeRationale
Suzuki Temperature80–90°CLower temps lead to stalled reaction; higher temps cause de-boronation.
Suzuki O₂ Levels< 50 ppmOxygen poisons Pd(0) and promotes homocoupling.
Reduction Addition RateControlledThe NaBH₄ addition generates H₂ gas. Venting capacity must exceed generation rate.
Reduction Temp (Activation)< 0°CHigher temps decompose the mixed anhydride to isobutyl ester impurity.
Safety Hazards
  • Trifluoromethyl Group: generally stable, but avoid strong alkalis at high temperatures (>150°C) which can trigger fluoride elimination/benzyne formation.

  • Hydrogenation: Standard high-pressure safety protocols apply. Ground all equipment to prevent static discharge ignition of H₂/Methanol.

  • Borohydride: Generates flammable H₂ upon contact with acid or water. Keep reactor headspace inerted.

Analytical Specifications (Quality Control)

Target Product Profile:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): > 98.0% area.

  • 1H NMR (400 MHz, CDCl₃): Diagnostic signals:

    • 
       4.80 ppm (s, 2H, -CH ₂OH).
      
    • 
       2.8–2.9 ppm (m, 1H, Benzylic cyclohexyl -CH -).
      
    • 
       1.2–1.9 ppm (m, 10H, Cyclohexyl -CH ₂-).
      
  • Residual Solvents: THF < 720 ppm, Dioxane < 380 ppm (ICH Q3C).

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research.
  • Scale-Up of Anacetrapib Intermediates (Relevant Structural Analog)

    • Kuethe, J. T., et al. (2010). Asymmetric Synthesis of Anacetrapib. Journal of Organic Chemistry.[3]

  • Mixed Anhydride Reduction Protocol

    • Soai, K., & Ookawa, A. (1986). Mixed anhydride reduction with sodium borohydride. Journal of Organic Chemistry.[3]

  • Commercial Availability of Starting Material

    • 3-Bromo-2-(trifluoromethyl)benzoic acid (CAS 1227605-02-8).[4][5][6] PubChem Compound Summary.

Sources

High-Throughput Screening of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fragment-Based Lead Optimization for CETP Inhibition

Abstract

This application note details the high-throughput screening (HTS) protocol for analogs of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol , a privileged lipophilic scaffold utilized in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors such as Anacetrapib .[1][2] Due to the extreme hydrophobicity conferred by the cyclohexyl and trifluoromethyl (


) moieties, this chemotype presents unique challenges in aqueous assay environments, including precipitation and non-specific binding. This guide provides a validated TR-FRET workflow, solubility optimization strategies, and data analysis frameworks to identify potent lipid-modulating leads while eliminating false positives caused by aggregation.[1][2]
Introduction & Chemical Context

The molecule [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol represents a critical "western fragment" in the structure of potent CETP inhibitors.[1][2] The trifluoromethyl group (


)  enhances metabolic stability by blocking oxidative metabolism at the phenyl ring, while the cyclohexyl ring  provides the necessary steric bulk to occupy the hydrophobic tunnel of CETP, a protein responsible for transferring cholesteryl esters from HDL to LDL/VLDL.

Why Screen This Scaffold?

  • Metabolic Stability: The

    
     group prevents rapid P450 degradation.
    
  • Hydrophobic Targeting: Ideal for targets with deep lipophilic pockets (e.g., CETP, Nuclear Receptors).[1][2]

  • Modular Chemistry: The benzylic alcohol serves as a versatile handle for coupling to polar "eastern" fragments (e.g., oxazolidinones).[1][2]

The Challenge: The calculated LogP (cLogP) of this scaffold exceeds 4.5. In HTS, this leads to:

  • Compound Aggregation: Formation of colloidal particles that sequester enzyme (false positives).[1][2]

  • Surface Adsorption: Loss of compound to plastic tips and plates.

  • Solubility Limits: Precipitation in aqueous assay buffers.[2]

Experimental Workflow

The screening campaign follows a "Filter and Confirm" logic designed to handle lipophilic libraries.

HTS_Workflow Library Library Preparation (10 mM in DMSO) Solubility Solubility Pre-Screen (Nephelometry) Library->Solubility Acoustic Dispensing Primary Primary Screen (TR-FRET CETP Inhibition) Solubility->Primary Soluble Compounds Only Counter Counter Screen (Aggregation/Quenching Check) Primary->Counter >50% Inhibition Counter->Library False Positives (Discard) HitVal Hit Validation (IC50 Determination) Counter->HitVal True Positives

Figure 1: HTS Workflow. A solubility gate is implemented before the primary screen to prevent insoluble compounds from interfering with the optical readout.[1][2]

Library Preparation & Handling[1][2]
  • Solvent: Dissolve all analogs in 100% anhydrous DMSO to 10 mM.

  • Storage: Store in Low-Dead-Volume (LDV) acoustic source plates (e.g., Labcyte Echo compatible) under nitrogen to prevent oxidation of the benzylic alcohol.

  • Dispensing: Use Acoustic Liquid Handling (e.g., Echo 550/650) rather than tip-based transfer.[1][2]

    • Reasoning: Lipophilic compounds stick to polypropylene tips.[2] Acoustic energy ejects droplets directly from source to destination, ensuring 100% transfer efficiency.

Primary Assay: TR-FRET CETP Inhibition

The primary screen utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .[1][2] This method is superior to standard fluorescence intensity because the time-delayed reading eliminates background autofluorescence common in organic libraries.[2]

4.1 Assay Principle

CETP transfers a fluorescent neutral lipid (Donor) from Donor Liposomes to Acceptor Liposomes.[1][2][3][4]

  • Intact System: Donor and Acceptor are distant (Low FRET).[1][2]

  • Active CETP: Transfers lipid; Donor and Acceptor come into proximity (High FRET) OR self-quenched lipid is dispersed (Fluorescence Increase).[1][2]

  • Selected Mode:Self-Quenching Recovery . A self-quenched fluorophore in the donor particle is transferred to the acceptor, relieving quenching and increasing signal.[3][4] Inhibition results in LOW fluorescence.

Assay_Mechanism Donor Donor Particle (Self-Quenched Lipid) CETP CETP Enzyme Donor->CETP Lipid Uptake Acceptor Acceptor Particle (Lipoprotein) CETP->Acceptor Lipid Transfer Signal Fluorescence Signal INCREASE Acceptor->Signal De-quenching Inhibitor Inhibitor (Test Compound) Inhibitor->CETP Blocks Tunnel

Figure 2: Assay Mechanism. CETP facilitates lipid transfer, increasing fluorescence.[1][2][3] Inhibitors block this transfer, maintaining the quenched state (low signal).[1][2]

4.2 Reagents[1][2]
  • Enzyme: Recombinant Human CETP (rhCETP) or purified Rabbit Serum.[1][2]

  • Substrate: Fluorescent Neutral Lipid Donor (e.g., BODIPY-CE) & Acceptor.[1][2]

  • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100 .[1][2]

    • Critical: Triton X-100 is mandatory to prevent the hydrophobic test compounds from aggregating, but must be kept below the critical micelle concentration (CMC) to avoid disrupting the liposomes.

4.3 Step-by-Step Protocol
  • Plate Prep: Use 384-well Black Low-Volume Non-Binding Surface (NBS) plates.

  • Compound Addition: Acoustically dispense 50 nL of test compound (10 mM stock) to achieve final concentration of 10 µM (assuming 50 µL final volume).

    • Controls: Col 1-2 (DMSO, 0% Inhibition), Col 23-24 (1 µM Anacetrapib, 100% Inhibition).[1][2]

  • Enzyme Addition: Add 25 µL of rhCETP (diluted in assay buffer) to all wells.

    • Incubation: 10 mins at RT to allow inhibitor binding to the hydrophobic pocket.

  • Substrate Addition: Add 25 µL of Donor/Acceptor Mix.

  • Reaction: Incubate for 45–60 minutes at 37°C in the dark.

  • Detection: Read Fluorescence Intensity (Ex: 465 nm / Em: 535 nm).

Data Analysis & Validation
5.1 Quantitative Metrics

Calculate Percent Inhibition for each well:



  • NegCtrl (DMSO): High Fluorescence (Active Transfer).[1][2]

  • PosCtrl (Anacetrapib): Low Fluorescence (Blocked Transfer).[1][2]

5.2 Quality Control (Z-Factor)

A robust HTS assay must have a Z' > 0.5.[1][2]



Where 

is standard deviation and

is mean signal of positive (p) and negative (n) controls.[1][2]
5.3 Counter-Screening (The "Aggregator" Check)

Lipophilic analogs often form colloidal aggregates that sequester enzymes non-specifically.[1][2]

  • Protocol: Re-test hits in the presence of 0.05% Triton X-100 (higher detergent).

  • Interpretation: If inhibition disappears with higher detergent, the compound is a false positive (aggregator).[1][2] If inhibition persists, it is a true specific binder.

Troubleshooting Guide
IssueProbable CauseSolution
High CV% (>10%) Compound precipitationReduce screening concentration to 1 µM or improve DMSO mixing speed.
Low Signal Window Enzyme degradationStore CETP at -80°C; do not freeze-thaw.[1][2] Keep on ice during prep.
Edge Effects EvaporationUse breathable plate seals or humidified incubators.[1][2]
"Sticky" Data Tip adsorptionSwitch to Acoustic Dispensing (Echo) immediately.
References
  • Mechanism of CETP Inhibition: Ranalletta, M., et al. (2010).[1][2] "Biochemical characterization of cholesteryl ester transfer protein inhibitors." Journal of Lipid Research.

  • Anacetrapib Synthesis & Structure: Merck Sharp & Dohme Corp. (2007).[1][2] "Synthesis of Anacetrapib." World Intellectual Property Organization (WO/2007/005572).[1][2] [1][2]

  • HTS Assay Validation: Zhang, J.H., et al. (1999).[1][2] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. [1][2]

  • Handling Lipophilic Compounds: Di, L., & Kerns, E. (2015).[1][2] "Drug-like Properties: Concepts, Structure Design and Methods."[1][2] ScienceDirect.[1][2]

  • TR-FRET Methodology: Thermo Fisher Scientific.[1][2] "LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol."

Sources

Application Note: [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol in Novel Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Steric-Electronic Mismatch

In the architecture of modern ligands—particularly for palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura) and gold(I) catalysis—steric bulk is often synonymous with catalyst longevity and reductive elimination efficiency.

[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol (CAS: 2375261-06-4) represents a privileged scaffold that introduces a "Steric-Electronic Mismatch." Unlike standard biaryl systems where steric bulk is provided by electron-rich alkyl groups (e.g., t-butyl, isopropyl), this scaffold incorporates:

  • The Cyclohexyl Group (C3 Position): Provides significant hydrodynamic volume and lipophilicity without

    
    -stacking interference.
    
  • The Trifluoromethyl Group (C2 Position): Acts as an electron-withdrawing steric wall. It prevents oxidation of the metal center (in phosphine designs) while enforcing a rigid conformation due to the ortho-effect.

This Application Note details the handling, activation, and functionalization of this alcohol to generate high-value ligands and pharmaceutical intermediates.

Critical Chemical Behavior: The Ortho-Effect

Researchers must anticipate non-standard reactivity patterns due to the 1,2,3-substitution pattern.

The Activation Challenge

The primary utility of this alcohol is its conversion into an electrophile (halide or sulfonate) for subsequent nucleophilic attack (e.g., by phosphines or amines). However, standard protocols often fail due to competing electronic and steric factors:

  • 
     Suppression:  The electron-withdrawing 
    
    
    
    group at the ortho position significantly destabilizes the benzylic carbocation intermediate, retarding ionization rates compared to non-fluorinated analogs.
  • 
     Hindrance:  The bulk of the adjacent 
    
    
    
    group creates a "picket fence" effect, obstructing the trajectory of incoming nucleophiles.

Implication: Mild activation methods (e.g., Appel reaction with


) often stall. Aggressive acidic conditions may lead to decomposition. The protocols below are optimized to overcome these barriers.

Experimental Protocols

Protocol A: Activation – Synthesis of the Benzyl Bromide

Target: Converting the hydroxyl handle into a reactive bromide leaving group.

Rationale: Standard


 conditions can be sluggish. We utilize a modified procedure with variable temperature control to force the transformation without inducing elimination or rearrangement.

Materials:

  • Substrate: [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol (1.0 equiv)

  • Reagent: Phosphorus tribromide (

    
    ) (0.4 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (for higher T)

  • Additive: Pyridine (catalytic, 0.1 equiv) – Critical for scavenging HBr and preventing acid-catalyzed side reactions.

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with the alcohol substrate and anhydrous DCM (0.2 M concentration) under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0 °C. Add pyridine.

  • Addition: Add

    
     dropwise over 20 minutes. Note: The solution may turn slightly yellow.
    
  • Equilibration: Allow the mixture to warm to room temperature (23 °C) and stir for 2 hours.

  • Checkpoint (TLC/HPLC): Check conversion.

    • If <50% conversion: Do not add more

      
      . Instead, switch solvent to Toluene and heat to 60 °C. The steric bulk of the cyclohexyl group often requires thermal energy to overcome the activation barrier.
      
  • Quench: Pour reaction mixture onto crushed ice/saturated

    
    .
    
  • Isolation: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate. The benzyl bromide is typically an unstable oil and should be used immediately in Protocol B.
Protocol B: Ligand Synthesis – C-P Bond Formation

Target: Synthesis of a bulky, electron-deficient phosphine ligand (Buchwald-Type Analog).

Rationale: The synthesis relies on the nucleophilic attack of a secondary phosphine. Due to the steric crowding of the electrophile (from Protocol A), we use a superbasic system to generate a "naked" phosphide anion.

Materials:

  • Electrophile: Freshly prepared Benzyl Bromide (from Protocol A) (1.0 equiv)

  • Nucleophile: Di-tert-butylphosphine (

    
    ) or Dicyclohexylphosphine (1.1 equiv)
    
  • Base:

    
    -Butyllithium (1.1 equiv) or Potassium tert-butoxide (
    
    
    
    )
  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Phosphide Generation: In a glovebox or under strict Argon line, dissolve the secondary phosphine in THF at -78 °C. Add

    
    -BuLi dropwise. Stir for 30 mins to generate the lithium phosphide (
    
    
    
    ).
  • Coupling: Dissolve the Benzyl Bromide in minimal THF. Add this solution dropwise to the cold phosphide solution.

    • Critical: Reverse addition (Phosphide to Bromide) is NOT recommended as it favors double-alkylation side products.

  • Warming: Allow to warm to room temperature overnight. The steric hindrance will slow the reaction; 12-16 hours is standard.

  • Workup: Quench with degassed methanol. Remove solvent.

  • Purification: Recrystallize from degassed Ethanol/Hexanes. Avoid silica chromatography if possible, as electron-rich phosphines can oxidize.

Data Summary & Comparison

Table 1: Comparative Reactivity of Ortho-Substituted Benzyl Alcohols

Substrate Substituents (2-Pos / 3-Pos)Electronic Effect (

)
Steric Hindrance (

)
Recommended Activation
2-H / 3-H (Unsubstituted) NeutralLow

or

2-Me / 3-H Stabilizing (+I)ModerateMild Acid /

2-

/ 3-H
Destabilizing (-I)High

/ Pyridine
2-

/ 3-Cyclohexyl
Highly Destabilizing Severe

(High T) or

Visualization of Pathways

Workflow Logic: Ligand Synthesis Pipeline

LigandSynthesis Start [3-Cyclohexyl-2-(trifluoromethyl) phenyl]methanol Decision Activation Strategy Start->Decision RouteA Route A: PBr3 / Pyridine (Thermal Boost) Decision->RouteA Standard RouteB Route B: MsCl / Et3N (If acid sensitive) Decision->RouteB Alternative Intermediate Reactive Electrophile (Benzyl Bromide/Mesylate) RouteA->Intermediate RouteB->Intermediate Coupling Phosphinylation (Li-PR2 in THF) Intermediate->Coupling Nucleophilic Substitution Product Novel Biaryl Phosphine Ligand Coupling->Product

Figure 1: Strategic workflow for converting the alcohol precursor into a functional phosphine ligand, highlighting the critical activation decision point.

Mechanistic Insight: The Pocket Effect

StericMap cluster_ligand Ligand Architecture Center Metal Center (M) Ligand Phosphorus (P) Ligand->Center Coordination Phenyl Phenyl Backbone Ligand->Phenyl CF3 CF3 Group (Electronic Repulsion) CF3->Center Weak Interaction (Stabilization) Cyc Cyclohexyl Group (Space Filling) Cyc->Center Steric Shielding (Prevents Dimerization) Phenyl->CF3 Phenyl->Cyc

Figure 2: The "Pocket Effect." The CF3 group provides electronic modulation near the metal, while the Cyclohexyl group creates a remote steric wall, protecting the active site.

References

  • Sigma-Aldrich. (2024). Product Specification: [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol. Merck KGaA.

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Gagosz, F., et al. (2025). "An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis." Organometallics.

  • Tidwell, T. T., et al. (1989). "Steric and Electronic Effects in the Solvolysis of Benzylic Derivatives." Journal of the American Chemical Society.

Disclaimer: This Application Note is for research purposes only. Always consult Safety Data Sheets (SDS) before handling fluorinated aromatic compounds.

Application Notes and Protocols for Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Trifluoroethyl Group and a Modern Synthetic Approach

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and agrochemical design.[1] The trifluoromethyl (–CF₃) group, in particular, is a well-established bioisostere for methyl and chloro groups, capable of profoundly enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] The trifluoroethyl (–CH₂CF₃) motif, as a C₁-homologated analogue, offers a unique set of steric and electronic properties that can provide distinct advantages in drug design.[4][5] However, methods for the direct and mild installation of the trifluoroethyl group onto sp³-hybridized carbon centers have been historically limited.[4][5][6]

This application note details a novel and highly practical method for the light-driven decarboxylative trifluoroethylation of aliphatic carboxylic acids. This protocol, operating under mild, visible-light conditions, transforms readily available carboxylic acids into valuable trifluoroethylated products.[1][5] The reaction proceeds via the photoinduced generation of a carbon-centered radical, which then engages with a bench-stable trifluoroacetaldehyde-derived sulfonyl hydrazone reagent.[1][5][6] A subsequent light-promoted fragmentation of the intermediate delivers the desired product.[1][5][6] This method is characterized by its broad substrate scope, including primary, secondary, and tertiary carboxylic acids, and its tolerance of a wide array of functional groups.[1][5][6]

Mechanism of Action: A Photoredox-Mediated Radical Cascade

The reaction is initiated by a photocatalyst which, upon excitation by visible light, facilitates the single-electron oxidation of the carboxylate, leading to a carboxyl radical. This unstable species rapidly undergoes decarboxylation to generate a carbon-centered radical. This radical then adds to the electrophilic sulfonyl hydrazone, forming an alkylated hydrazide intermediate. The reaction culminates in a light-promoted fragmentation of this intermediate, releasing dinitrogen and a sulfinate byproduct to yield the final trifluoroethylated product.[7]

G cluster_coupling Trifluoroethylation Cascade PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_red Reduced PC PC_star->PC_red SET RCOO_minus Carboxylate (R-COO⁻) PC_star->RCOO_minus PC_red->PC RCOOH Carboxylic Acid (R-COOH) RCOOH->RCOO_minus Base R_radical Alkyl Radical (R•) RCOO_minus->R_radical Decarboxylation (-CO₂) Reagent CF₃CH=N-NHTs R_radical->Reagent Radical Addition Intermediate Alkylated Hydrazide Intermediate Product R-CH₂CF₃ Intermediate->Product Light-driven Fragmentation (hν) Byproducts N₂, Ts⁻

Caption: Proposed mechanism for the light-driven decarboxylative trifluoroethylation.

Materials and Methods

Reagents and Equipment
  • Carboxylic Acid Substrate: 1.0 equiv.

  • Trifluoroacetaldehyde N-tosylhydrazone: (1.2 equiv.) This reagent is commercially available from suppliers such as Enamine. Alternatively, it can be synthesized.

  • Photocatalyst: e.g., an acridine-based photocatalyst (1-5 mol%).

  • Solvent: A suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).

  • Light Source: A blue LED lamp (e.g., 450 nm).

  • Reaction Vessel: A standard vial or flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Nitrogen or Argon gas supply.

  • Standard laboratory glassware for workup and purification.

  • Silica gel for column chromatography.

Reagent Preparation: Synthesis of Trifluoroacetaldehyde N-tosylhydrazone

This reagent can be prepared by the condensation of trifluoroacetaldehyde with p-toluenesulfonylhydrazide.

G start Start Materials reagents Trifluoroacetaldehyde + p-Toluenesulfonylhydrazide start->reagents reaction Condensation Reaction (e.g., in Ethanol) reagents->reaction workup Workup (e.g., Filtration, Washing) reaction->workup product Product Trifluoroacetaldehyde N-tosylhydrazone workup->product

Sources

All-cis 2,3,4,5,6-pentafluorocyclohexyl building blocks in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Harnessing the "Janus Face" – All-cis 2,3,4,5,6-Pentafluorocyclohexyl Motifs in Medicinal Chemistry

Executive Summary: The "Janus" Motif

In the pursuit of novel bioisosteres, the all-cis 2,3,4,5,6-pentafluorocyclohexyl ring system has emerged as a transformative structural motif. Often termed the "Janus face" due to its extreme facial polarization, this ring presents a highly electronegative face (five fluorine atoms) and an electropositive face (five hydrogen atoms).

Unlike traditional fluorination strategies that increase lipophilicity (e.g., -CF₃, -SCF₃), this motif offers "polar hydrophobicity." It maintains the bulk and shape of a phenyl or cyclohexyl ring but introduces a massive molecular dipole (~4–5 D) and unique hydrogen-bonding capabilities, often improving metabolic stability and solubility while maintaining membrane permeability.

This guide details the physicochemical rationale, synthesis protocols (focusing on the Rh-catalyzed hydrogenation of pentafluoroarenes), and strategic applications of this building block in drug design.

Physicochemical Profile & Bioisosterism

The pentafluorocyclohexyl ring is not merely a "heavy" cyclohexane; it is an electrostatic powerhouse.

Table 1: Comparative Physicochemical Properties Data approximated based on O'Hagan et al. and standard chem-informatics models.

PropertyPhenyl (-Ph)Cyclohexyl (-Cy)All-cis Pentafluorocyclohexyl (-C₆H₆F₅)
Geometry Planar (2D)Chair (3D)Chair (3D, rigid)
Dipole Moment (D) ~0.4~0.3~4.8 – 5.2
LogP (Lipophilicity) BaselineHigh (Lipophilic)Moderate (Polar Hydrophobic)
H-Bonding π-donorNoneAxial C-H (Donor) / F (Acceptor)
Metabolic Liability CYP450 oxidationOxidationMetabolically Inert

Key Mechanistic Insight: The all-cis arrangement forces the C-F bonds to align axially (or equatorially depending on substitution), creating a cumulative dipole. The axial C-H bonds on the electropositive face become significantly acidic (pKa lowered), allowing them to act as non-classical hydrogen bond donors to protein carbonyls or water, enhancing solubility despite the high fluorine count.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

The primary bottleneck for adopting this motif was synthesis. Early routes involved tedious desymmetrization of inositol. The modern, scalable standard—developed by the Glorius and O'Hagan groups—utilizes the stereoselective hydrogenation of pentafluoroarenes.

Methodology: The Glorius Hydrogenation

Objective: Convert a pentafluorophenyl precursor (e.g., ester, amide) to the all-cis pentafluorocyclohexyl derivative.

Safety Warning: This protocol involves high-pressure hydrogen gas (50 bar). Use rated stainless steel autoclaves and blast shields.

Materials:

  • Substrate: Pentafluorophenyl derivative (e.g., Methyl 2-(pentafluorophenyl)acetate).[1][2][3][4]

  • Catalyst: 5 wt% Rh on Alumina (Rh/Al₂O₃) OR Rh-CAAC (Cyclic Alkyl Amino Carbene) for difficult substrates.

  • Solvent: n-Hexane or 2,2,2-Trifluoroethanol (TFE) (TFE often enhances cis-selectivity).

  • Reagent: Hydrogen gas (H₂), Grade 5.0.

Step-by-Step Protocol:

  • Catalyst Loading: In a glovebox (Ar atmosphere), weigh the substrate (1.0 equiv) and Rh/Al₂O₃ catalyst (5–10 mol% Rh loading) into a glass liner.

    • Note: For acid-sensitive substrates, avoid Al₂O₃; use Rh/SiO₂ or the homogeneous Rh-CAAC system.

  • Solvation: Add anhydrous n-hexane (0.1 M concentration). If solubility is poor, add TFE (up to 10% v/v).

  • Pressurization: Place the liner in a high-pressure autoclave. Purge 3x with H₂ (10 bar). Pressurize to 50 bar (725 psi) .

  • Reaction: Stir vigorously (1000 rpm) at room temperature (23°C) for 12–24 hours.

    • Critical: Heating (>50°C) often leads to defluorination or loss of cis-selectivity.

  • Workup: Carefully vent H₂. Filter the mixture through a pad of Celite® to remove the catalyst. Rinse with Et₂O or DCM.

  • Validation (NMR): Concentrate the filtrate.

    • ¹⁹F NMR: Look for the specific coupling pattern. The all-cis motif typically shows a distinct pattern due to the symmetry (or lack thereof in substituted versions).

    • ¹H NMR: Verify the absence of aromatic protons.

Strategic Workflow & Decision Logic

The following diagram illustrates the decision process for incorporating this motif and the synthetic workflow.

JanusWorkflow Start Drug Optimization Goal Decision Select Strategy Start->Decision PathA Replace Phenyl/Heterocycle (Improve Solubility/Metabolic Stability) Decision->PathA Aromatic Bioisostere PathB Replace Cyclohexyl (Introduce Dipole/H-Bonding) Decision->PathB Aliphatic Bioisostere Synthesis Synthesis: S_NAr Functionalization (Pre-Hydrogenation) PathA->Synthesis PathB->Synthesis Hydrogenation Rh-Catalyzed Hydrogenation (50 bar H2, Rh/Al2O3, Hexane) Synthesis->Hydrogenation Pentafluoro-arene Precursor Validation Validation: 19F NMR & X-Ray (Confirm All-Cis Geometry) Hydrogenation->Validation Application Final Building Block (Peptidomimetic / Fragment) Validation->Application

Caption: Workflow for integrating Janus-face cyclohexanes. Pre-functionalization (SNAr) is preferred before the hydrogenation step to avoid defluorination.

Applications in Medicinal Chemistry

A. Peptidomimetics (Phenylalanine Replacement)

The pentafluorocyclohexyl group is an excellent bioisostere for Phenylalanine (Phe).

  • Mechanism: It occupies the same hydrophobic pocket (S1/S2) but engages in electrostatic interactions with backbone carbonyls via its acidic axial hydrogens.

  • Result: Often improves potency against proteases (e.g., Cathepsin K) and increases proteolytic stability of the peptide bond.

B. Solubility Enhancement

Replacing a phenyl ring with a pentafluorocyclohexyl ring can significantly lower LogD and improve aqueous solubility.

  • Why? The high dipole moment promotes solvation, and the disruption of planarity prevents π-stacking aggregation, a common cause of poor solubility in aromatic-rich drugs.

C. Protocol for Functionalization (SNAr)

To create diverse building blocks (e.g., ethers), perform Nucleophilic Aromatic Substitution (SNAr ) before hydrogenation.

  • React: Pentafluorobenzoate + Alcohol (R-OH) + Base (K₂CO₃).

  • Product: 4-alkoxy-2,3,5,6-tetrafluorobenzoate.

  • Hydrogenate: Subject this intermediate to the Rh-catalyst protocol above to yield the 4-alkoxy-tetrafluorocyclohexyl derivative.

References

  • The "Janus Face" Concept & Synthesis: Keddie, N. S., Slawin, A. M. Z., Lebl, T., Philp, D., & O’Hagan, D. (2015).[4] All-cis 1,2,3,4,5,6-hexafluorocyclohexane: A facially polarized cyclohexane. Nature Chemistry, 7, 483–488. [Link]

  • Catalytic Hydrogenation Protocol (The Glorius Method): Wilsdorf, M., Leitch, J. A., & Glorius, F. (2018). Chemo- and Stereoselective Hydrogenation of Fluorinated Arenes: A Direct Access to All-cis-Fluoro- and Trifluoromethyl-Substituted Cyclohexanes. Journal of the American Chemical Society, 140(51), 18056–18060. [Link]

  • Medicinal Chemistry Applications: Lowe, P., & O’Hagan, D. (2021).[1][5] Janus All-Cis 2,3,4,5,6-Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry.[1][2][5] Chemistry – A European Journal, 27(64), 16000–16005. [Link]

  • Polar Hydrophobicity Review: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the optimization of reaction conditions for [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol .

This molecule presents a specific structural challenge: the 1,2,3-trisubstitution pattern with a bulky trifluoromethyl (-CF₃) group sandwiched between a hydroxymethyl group and a cyclohexyl ring. This steric congestion significantly impacts reaction kinetics and requires specialized catalytic systems, particularly for the carbon-carbon bond formation.

Part 1: Strategic Route Analysis

To synthesize this target efficiently, we must avoid late-stage installation of the trifluoromethyl group (due to harsh conditions) and avoid direct functionalization of the cyclohexyl ring (poor regioselectivity).

Recommended Pathway:

  • Starting Material: 3-Bromo-2-(trifluoromethyl)benzoic acid .

  • Step 1 (Protection): Esterification to Methyl 3-bromo-2-(trifluoromethyl)benzoate.

  • Step 2 (Critical Coupling): Sterically hindered Suzuki-Miyaura coupling to install the cyclohexyl group.

  • Step 3 (Reduction): Selective reduction of the ester to the primary alcohol.

Synthesis Workflow Diagram

Synthesispathway SM 3-Bromo-2-(trifluoromethyl) benzoic acid Ester Methyl 3-bromo-2- (trifluoromethyl)benzoate SM->Ester 1. MeOH, H2SO4 Reflux Coupled Methyl 3-cyclohexyl-2- (trifluoromethyl)benzoate Ester->Coupled 2. Cyclohexylboronic acid Pd-PEPPSI-IPr or Pd2(dba)3/SPhos K3PO4, Toluene/H2O, 100°C Target [3-Cyclohexyl-2-(trifluoromethyl) phenyl]methanol Coupled->Target 3. DIBAL-H (2.2 eq) DCM, -78°C to RT

Caption: Optimized 3-step synthetic route focusing on early-stage steric management.

Part 2: Troubleshooting & Optimization Guide

This section addresses specific failure modes encountered during the critical steps, particularly the hindered Suzuki coupling.

Phase 1: The Sterically Hindered Suzuki Coupling

Challenge: The ortho-CF₃ group creates significant steric bulk around the C-Br bond, inhibiting the oxidative addition of Palladium. Furthermore, secondary alkyl boronic acids (like cyclohexylboronic acid) are prone to


-hydride elimination and protodeboronation.

Q1: The reaction stalls at <30% conversion. Increasing catalyst loading doesn't help. What is the fix?

  • Optimization: Switch to electron-rich, bulky dialkylbiaryl phosphine ligands or N-heterocyclic carbene (NHC) complexes.

    • Recommendation: Use Pd-PEPPSI-IPr (1–3 mol%) or Pd₂(dba)₃ / SPhos (1:2 ratio). SPhos and XPhos are specifically designed to facilitate oxidative addition in sterically crowded arenes.

    • Protocol Adjustment: Ensure the reaction temperature is aggressive (100–110°C).

Q2: I observe a large amount of cyclohexene or benzene in the crude mixture (Protodeboronation).

  • Root Cause: Cyclohexylboronic acid is unstable under aqueous basic conditions, leading to hydrolysis (protodeboronation) before transmetalation can occur.

  • Optimization:

    • Reagent Switch: Replace the boronic acid with Potassium cyclohexyltrifluoroborate . These salts are more stable and release the active boronic species slowly, matching the rate of the sluggish oxidative addition.

    • Solvent System: Reduce water content. Use a Toluene/Water (10:1) ratio or switch to anhydrous Dioxane with Cs₂CO₃ (though some water is usually beneficial for boronate formation).

    • Stoichiometry: Use a large excess of the boron species (1.5 – 2.0 equiv) to account for decomposition.

Q3: The product contains a "de-brominated" impurity (Methyl 2-(trifluoromethyl)benzoate).

  • Root Cause: This is the hydrodehalogenation side product. It occurs if

    
    -hydride elimination from the cyclohexyl group happens after transmetalation but before reductive elimination, or via direct reduction of the Pd-Ar species.
    
  • Optimization:

    • Use 1,4-Dioxane as solvent (reduces

      
      -hydride elimination pathways compared to alcohols).
      
    • Ensure strict oxygen-free conditions (freeze-pump-thaw degassing). Oxygen can promote homocoupling and reductive pathways.

Phase 2: Reduction to Alcohol

Challenge: The bulky CF₃ and cyclohexyl groups shield the ester carbonyl, potentially slowing down reduction.

Q4: Reduction with NaBH₄ is incomplete even after 24 hours.

  • Root Cause: NaBH₄ is too mild for this sterically encumbered ester.

  • Optimization: Use DIBAL-H (Diisobutylaluminum hydride) in DCM or Toluene.

    • Why: DIBAL-H coordinates to the carbonyl oxygen, alleviating steric hindrance through a specific transition state.

    • Caution: Avoid LiAlH₄ if possible at high temperatures, as ortho-CF₃ groups can sometimes undergo defluorination or nucleophilic attack (though less likely with esters than amides). DIBAL-H at -78°C to 0°C is the safest, most selective method.

Part 3: Optimized Experimental Protocols

Protocol A: Sterically Demanding Suzuki Coupling

Target: Methyl 3-cyclohexyl-2-(trifluoromethyl)benzoate

ParameterConditionRationale
Catalyst Pd-PEPPSI-IPr (2 mol%)NHC ligand stabilizes Pd species; excellent for hindered substrates.
Boron Source Potassium Cyclohexyltrifluoroborate (1.5 eq)High stability; prevents rapid protodeboronation.
Base K₃PO₄ (3.0 eq)Mild enough to prevent ester hydrolysis; effective for Suzuki.
Solvent Toluene / H₂O (10:1 v/v)Biphasic system solubilizes inorganic base while protecting organic intermediates.
Temp/Time 100°C for 18–24 hoursHigh energy required to overcome steric barrier of CF₃ group.

Step-by-Step:

  • Charge a reaction vial with Methyl 3-bromo-2-(trifluoromethyl)benzoate (1.0 eq), Potassium cyclohexyltrifluoroborate (1.5 eq), K₃PO₄ (3.0 eq), and Pd-PEPPSI-IPr (0.02 eq).

  • Seal the vial and purge with Argon for 5 minutes.

  • Add degassed Toluene and Water (10:1 ratio, 0.2 M concentration relative to substrate) via syringe.

  • Heat to 100°C with vigorous stirring (1000 rpm).

  • Monitor via HPLC/UPLC. If conversion stalls <50%, add a second portion of catalyst (1 mol%) and boron source (0.5 eq).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

  • Purification: Silica gel chromatography (0-10% EtOAc/Hexanes). The product will likely elute after the de-brominated impurity but before the starting material.

Protocol B: Controlled Reduction

Target: [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

  • Dissolve Methyl 3-cyclohexyl-2-(trifluoromethyl)benzoate (1.0 eq) in anhydrous DCM (0.1 M) under Argon.

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add DIBAL-H (1.0 M in Hexanes, 2.2 eq) dropwise over 20 minutes.

    • Note: Addition must be slow to prevent localized exotherms which could degrade the CF₃ group.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Slowly add Rochelle's Salt solution (Sat. aq. Potassium Sodium Tartrate) at 0°C. Stir vigorously for 2 hours until the two phases separate clearly (breaking the aluminum emulsion).

  • Extract with DCM, dry over MgSO₄, and concentrate.

Part 4: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield in Suzuki Step CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes Full Conversion SM_No No (SM Remains) CheckSM->SM_No Stalled CheckProd Identify Major Byproduct SM_Yes->CheckProd ActiveCat Catalyst Failure due to Sterics SM_No->ActiveCat Action1 Switch to Pd-PEPPSI-IPr or SPhos Ligand ActiveCat->Action1 Debrom De-brominated SM (Hydrodehalogenation) CheckProd->Debrom Homo Biaryl Homocoupling CheckProd->Homo Action2 Use Anhydrous Dioxane Strict Degassing Debrom->Action2 Action3 Reduce O2 exposure Lower Catalyst Loading Homo->Action3

Caption: Decision logic for diagnosing yield loss in the critical cross-coupling step.

References

  • Preparation of Siponimod Intermediates

    • Detailed processes for similar 1-cyclohexyl-2-(trifluoromethyl)
    • Source: Li, Z., et al. (2023). "Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene". Organic Process Research & Development.
  • Sterically Hindered Suzuki Coupling Optimization

    • Protocols for coupling ortho-substituted aryl halides with secondary alkyl boronic acids using Pd-PEPPSI and SPhos.
    • Source: Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling". Chemistry – A European Journal.
  • Stability of Trifluoromethyl Groups

    • Analysis of CF₃ stability under reductive conditions (DIBAL-H vs LiAlH₄).
    • Source: PubChem Compound Summary for [3-cyclohexyl-2-(trifluoromethyl)phenyl]methanol.
  • Use of Potassium Trifluoroborates

    • Advantages in coupling unstable secondary alkyl groups.
    • Source: Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction". Accounts of Chemical Research.

Sources

Technical Support Center: Synthesis of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your yield and overcome common challenges encountered during this synthesis.

The primary and most direct route to synthesizing [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol involves a Grignard reaction. This process begins with the formation of a Grignard reagent from an appropriate aryl halide, followed by its reaction with an electrophile to introduce the hydroxymethyl group. An alternative, though often more hazardous, route involves the reduction of the corresponding benzoic acid.

This guide will focus on the Grignard-based synthesis, as it is a widely utilized and versatile method for C-C bond formation. We will delve into the critical aspects of this synthesis, from the preparation of the starting materials to the final purification of the desired alcohol.

Troubleshooting Guide & FAQs

Here, we address specific issues you might encounter during the synthesis of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol.

I. Issues with Grignard Reagent Formation

The successful formation of the Grignard reagent, 3-Cyclohexyl-2-(trifluoromethyl)phenylmagnesium bromide, is the cornerstone of this synthesis. Difficulties at this stage will invariably lead to low or no yield of the final product.

Question 1: My Grignard reaction is not initiating. What are the common causes and how can I resolve this?

Answer:

Failure to initiate a Grignard reaction is a frequent challenge. The primary culprit is often the presence of moisture or a passivated magnesium surface. Here’s a systematic approach to troubleshooting this issue:

  • Moisture Contamination: Grignard reagents are highly reactive towards protic solvents like water.[1][2] Even trace amounts of moisture on your glassware or in your solvent can quench the reaction.

    • Solution: Ensure all glassware is rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight. Use anhydrous solvents, freshly distilled or from a sealed bottle. It is best practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Magnesium Surface Passivation: Magnesium turnings can develop an oxide layer (MgO) on their surface, which prevents the reaction with the aryl halide.[3]

    • Solution: Activate the magnesium surface. This can be achieved by:

      • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (in the reaction flask before adding solvent) can expose a fresh surface.

      • Chemical Activation: Adding a small crystal of iodine is a common method.[3] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. The disappearance of the brown iodine color is an indicator of activation. A few drops of 1,2-dibromoethane can also be used as an activator.

  • Initiation Temperature: Sometimes, gentle heating is required to initiate the reaction.

    • Solution: After adding a small amount of the aryl halide solution to the magnesium suspension, gently warm the mixture. Be prepared to cool the reaction with an ice bath, as Grignard formations can be highly exothermic once initiated.

Question 2: The reaction mixture turns dark brown or black during the Grignard reagent formation. Is this normal?

Answer:

A color change to a cloudy, grayish, or light brown solution is typical for a successful Grignard reagent formation. However, a very dark brown or black color can indicate side reactions or decomposition.[4]

  • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted aryl halide, leading to the formation of a biphenyl byproduct. This can be minimized by the slow, dropwise addition of the aryl halide to the magnesium suspension, which keeps the concentration of the aryl halide low.[5]

  • Impurities: Impurities in the magnesium or the aryl halide can catalyze decomposition reactions. Using high-purity reagents is recommended.

II. Challenges During the Reaction with Formaldehyde

Once the Grignard reagent has been successfully prepared, the next critical step is its reaction with formaldehyde to form the desired primary alcohol.

Question 3: My yield of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol is consistently low, even when the Grignard reagent seems to form correctly. What could be the issue?

Answer:

Low yields in the second step can be attributed to several factors, including the purity of the formaldehyde, competing side reactions, and the reaction conditions.

  • Formaldehyde Source and Purity: Formaldehyde is a gas and is typically used as a solution (formalin) or a solid polymer (paraformaldehyde).

    • Solution: For Grignard reactions, it is crucial to use a dry source of formaldehyde. Paraformaldehyde is often preferred, but it must be thoroughly dried before use. It can be thermally depolymerized to gaseous formaldehyde and introduced into the reaction mixture.[6]

  • Competing Side Reactions:

    • Enolization: While not an issue with formaldehyde, if other aldehydes or ketones with α-hydrogens were used, the Grignard reagent could act as a base, leading to enolization instead of nucleophilic addition.[4]

    • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the carbonyl compound, although this is less common with formaldehyde.[2]

  • Reaction Temperature: The addition of the Grignard reagent to formaldehyde is exothermic.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C) during the addition to minimize side reactions.

III. Work-up and Purification Difficulties

The final stages of the synthesis, work-up and purification, are critical for obtaining a pure product.

Question 4: I am having trouble isolating a pure product. What is the recommended work-up and purification procedure?

Answer:

A standard work-up for a Grignard reaction involves quenching the reaction mixture with an acidic solution to protonate the alkoxide and dissolve the magnesium salts.

  • Work-up:

    • Quenching: Slowly and carefully pour the reaction mixture over ice-cold aqueous acid (e.g., dilute HCl or H₂SO₄).[5] This will protonate the magnesium alkoxide to form the alcohol and dissolve the magnesium salts.

    • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over an anhydrous salt like sodium sulfate.

  • Purification:

    • Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired alcohol from non-polar byproducts like the Wurtz coupling product. A gradient of ethyl acetate in hexanes is a common eluent system.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high-purity product.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-cyclohexyl-3-(trifluoromethyl)benzene

This starting material can be prepared from 1-cyclohexyl-2-trifluoromethyl-benzene.

StepReagent/SolventConditions
11-Cyclohexyl-2-trifluoromethyl-benzene, Trifluoroacetic acidDissolve at 20-25 °C
2Sulfuric acid (96%)Cool to 0-5 °C and add
31,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Add in portions over 1-2 hours at 0-5 °C
4HeptaneAdd after reaction completion
5Aqueous washes (NaHSO₃, NaOH, H₂O)Sequential extraction of the organic phase
6CharcoalTreat the organic phase and filter
7EvaporationRemove solvent to obtain the product

This protocol is adapted from a similar synthesis described in a patent.[7]

Protocol 2: Synthesis of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol
StepReagent/SolventConditions
1Magnesium turnings, Anhydrous THFFlame-dried flask under N₂
22-Bromo-1-cyclohexyl-3-(trifluoromethyl)benzene in Anhydrous THFAdd a small amount to initiate, then add dropwise
3RefluxHeat gently after initiation is confirmed
4Dry ParaformaldehydeDepolymerize and pass the gas through the Grignard solution at 0 °C
5Acidic Work-up (e.g., aq. NH₄Cl or dilute HCl)Quench the reaction at 0 °C
6Extraction (e.g., Diethyl ether)Separate the organic and aqueous layers
7Purification (Column Chromatography or Crystallization)Isolate the final product

Visualizing the Workflow

SynthesisWorkflow cluster_start Starting Material Synthesis cluster_grignard Grignard Reaction cluster_final Final Product Formation A 1-Cyclohexyl-2- (trifluoromethyl)benzene B Bromination (DBDMH, H₂SO₄) A->B Step 1 C 2-Bromo-1-cyclohexyl-3- (trifluoromethyl)benzene B->C E Grignard Formation C->E D Magnesium Anhydrous THF D->E F 3-Cyclohexyl-2-(trifluoromethyl) phenylmagnesium bromide E->F H Nucleophilic Addition F->H G Formaldehyde G->H I Acidic Work-up H->I J [3-Cyclohexyl-2-(trifluoromethyl) phenyl]methanol I->J

Caption: Workflow for the synthesis of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol.

References

  • Topper's Solved these Questions. (n.d.). Synthesise the following : Benzyl alcohol from G.R.. NEET coaching. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2002088058A1 - Process for the preparation of benzyl alcohols.
  • Pearson. (n.d.). Show how you would synthesize the following primary alcohol by adding an appropriate Grignard reagent to formaldehyde. (a). Retrieved February 19, 2026, from [Link]

  • Brainly.in. (2019, January 26). How will you convert formaldehyde to benzyl alcohol. Retrieved February 19, 2026, from [Link]

  • Homework.Study.com. (n.d.). The reaction of Benzylmagnesium chloride with formaldehyde yields alcohols N and P after.... Retrieved February 19, 2026, from [Link]

  • Chen, T., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US20170166517A1 - Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester.
  • ACS Publications. (2023, July 21). Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod. Retrieved February 19, 2026, from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved February 19, 2026, from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2009, March 16). The Grignard Reagents | Organometallics. Retrieved February 19, 2026, from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 19, 2026, from [Link]

  • MDPI. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved February 19, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2010, June 16). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved February 19, 2026, from [Link]

  • Nature. (2011, December 8). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Retrieved February 19, 2026, from [Link]

  • Macroscale Synthesis of Triphenylmethanol via a Grignard Reaction. (2021, February). Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved February 19, 2026, from [Link]

  • Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). [3-cyclohexyl-2-(trifluoromethyl)phenyl]methanol. Retrieved February 19, 2026, from [Link]

  • PubMed. (2011, January 21). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2017, March 15). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved February 19, 2026, from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 19, 2026, from [Link]

  • Jasperse, J. (n.d.). 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. Retrieved February 19, 2026, from [Link]

  • 3-Cyclohexylpropanal and 3-Cyclohexylbutanal as Raw Materials for Fragrant Compounds. (n.d.). Retrieved February 19, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved February 19, 2026, from [Link]

  • Sciforum. (2022, November 15). and 3D-QSAR Study, Design and Synthesis of Some Monocarbonyl Curcumin Analogs as Potential Inhibitors of MDA-MB-231 Breast Cancer Cells. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (2018, February 19). Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Triphenylmethanol. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling of Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Hub. Topic: Overcoming the "Steric Wall" in Palladium-Catalyzed Cross-Coupling. Expertise Level: Senior Scientist / Process Chemist.

Introduction: The Mechanics of Hindrance

In standard Suzuki-Miyaura couplings, the catalytic cycle flows smoothly through oxidative addition, transmetalation, and reductive elimination. However, when dealing with sterically hindered substrates (e.g., ortho,ortho-disubstituted aryl halides or tetra-ortho-substituted biaryls), the energy landscape changes drastically.

The Core Problem: Steric bulk inhibits two critical steps:

  • Oxidative Addition: If the aryl halide is hindered, the Pd(0) center cannot easily access the C-X bond.

  • Transmetalation: This is often the rate-determining step in hindered systems. The nucleophile (boronate) cannot approach the crowded Pd(II) center, leading to stalled cycles and increased side reactions (protodeboronation).

This guide moves beyond "try heating it more" and focuses on molecular engineering of the catalyst system to navigate this steric maze.

Diagnostic Workflow

Before altering conditions randomly, use this logic tree to identify the specific failure mode of your reaction.

TroubleshootingLogic Start Reaction Failed/Low Yield CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM SM_Remains Aryl Halide Remains (No Conversion) CheckSM->SM_Remains Halide Intact Boron_Gone Aryl Halide Remains Boronic Acid Gone CheckSM->Boron_Gone Dehalogenation/Hydrolysis Homo_Coup Homocoupling Observed (Ar-Ar or B-B) CheckSM->Homo_Coup Dimers Found Sol_OxAdd Issue: Oxidative Addition Action: Switch to Pd-G3/G4 Use SPhos/XPhos SM_Remains->Sol_OxAdd Sol_Proto Issue: Protodeboronation Action: Anhydrous Base (Cs2CO3) or MIDA Boronates Boron_Gone->Sol_Proto Sol_RedElim Issue: Reductive Elimination Action: Use Bulky Ligands with Large Cone Angles (e.g., P(tBu)3) Homo_Coup->Sol_RedElim

Figure 1: Diagnostic logic flow for identifying the rate-limiting step in failed Suzuki couplings.

Critical Parameter Optimization
A. The Catalyst System: Ligand Selection

For hindered substrates, the ligand must be electron-rich (to facilitate oxidative addition) and bulky (to force reductive elimination).

Ligand ClassRecommended LigandsMechanism of ActionBest For
Buchwald (Dialkylbiaryl phosphines) SPhos, XPhos, RuPhos The "Secondary Interaction": The lower aromatic ring interacts with Pd, stabilizing the mono-ligated Pd(0) species.General hindered couplings, heteroaryl chlorides [1].[1]
NHC (N-Heterocyclic Carbenes) Pd-PEPPSI-IPr, Pd-PEPPSI-IPent "Flexible Steric Bulk": The bulky substituents on the imidazole ring push the substrates into the active zone while preventing catalyst decomposition.Extremely hindered chlorides, tetra-ortho-substituted biaryls [2].[2][3][4]
Trialkylphosphines P(t-Bu)₃ High cone angle promotes reductive elimination by relieving steric strain in the intermediate.Ortho-substituted couplings where electronic activation is less critical.

Expert Insight: Stop using Pd(PPh₃)₄ or PdCl₂(dppf) for tetra-ortho systems. They lack the necessary electron density and steric bulk to drive the cycle. Switch to Precatalysts (Pd-G3 or G4) which activate rapidly without requiring excess phosphine that can inhibit the reaction [3].

B. The Boron Problem: Protodeboronation

In hindered systems, the cross-coupling is slow, giving the boronic acid time to decompose. This is the #1 cause of failure when the aryl halide is recovered unreacted but the boronic acid has vanished.

Mechanism of Failure: Base-catalyzed protodeboronation occurs when a hydroxide attacks the boron atom, forming a boronate anion, which is then protonated by water, cleaving the C-B bond.

Protodeboronation BoronicAcid Ar-B(OH)2 Boronate [Ar-B(OH)3]- BoronicAcid->Boronate + Base Base OH- Transition Protonation Step (Rate Limiting) Boronate->Transition + H2O Product Ar-H + B(OH)3 (Dead End) Transition->Product C-B Cleavage

Figure 2: The pathway of base-catalyzed protodeboronation, the primary competitor to transmetalation.

Solution:

  • Switch Base: Use K₃PO₄ or Cs₂CO₃ instead of hydroxides or alkoxides.

  • Water Control: Use a biphasic system with minimal water (e.g., Toluene/H₂O 10:1) or strictly anhydrous conditions using Cs₂CO₃ or K₃PO₄ (anhydrous) in Dioxane [4].

  • Slow Release: Use MIDA boronates or Potassium Organotrifluoroborates . These release the active boronic acid slowly, keeping the concentration low enough to favor coupling over decomposition.[5]

Troubleshooting Specific Failure Modes (FAQs)

Q1: I am trying to synthesize a tetra-ortho-substituted biaryl. The reaction turns black immediately, and I get no product.

  • Diagnosis: "Palladium Black" formation indicates catalyst decomposition. The oxidative addition is too slow, or the active species is unstable.

  • Fix:

    • Switch to Pd-PEPPSI-IPent (1–2 mol%). The "IPent" ligand provides superior steric shielding compared to IPr.

    • Use Dioxane at 80–100°C.

    • Ensure your reaction is strictly oxygen-free (freeze-pump-thaw x3). Oxygen kills electron-rich bulky ligands instantly.

Q2: My hindered boronic acid (e.g., 2,6-disubstituted) is disappearing, but I only see de-boronated arene (Ar-H).

  • Diagnosis: Protodeboronation is faster than transmetalation.

  • Fix:

    • Increase Concentration: Run the reaction at high concentration (1.0 M) to favor the bimolecular coupling over pseudo-first-order hydrolysis.

    • Anhydrous Conditions: Use Cs₂CO₃ in dry DMF or Dioxane at 100°C. Do not add water.

    • Excess Reagent: Use 2.0–3.0 equivalents of the boronic acid.

Q3: Can I use microwave irradiation?

  • Answer: Yes, but with caution. For hindered substrates, microwave heating (120–150°C for 10-30 min) can overcome the activation energy barrier for transmetalation. However, if your boronic acid is thermally unstable, this will accelerate decomposition. Recommendation: Try conventional heating first; use microwave only if the catalyst is stable (e.g., PEPPSI) but the reaction is sluggish.

Advanced Protocols
Protocol A: The "Universal" Method for Hindered Substrates (Buchwald G3/G4)

Best for: Tri-ortho-substituted systems, heteroaryl chlorides.

  • Setup: In a glovebox or under Argon flow, charge a vial with:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • XPhos Pd G3 or SPhos Pd G3 (2 mol%)

    • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Add THF/Water (10:1) or Toluene/Water (10:1) . (0.2 M concentration).

  • Reaction: Seal and heat to 60–80°C for 2-12 hours.

  • Workup: Filter through Celite, concentrate, and purify.

Protocol B: The "Nuclear Option" for Extreme Hindrance (PEPPSI)

Best for: Tetra-ortho-substituted biaryls, electron-rich chlorides.

  • Setup: Charge vial with:

    • Aryl Chloride (1.0 equiv)

    • Boronic Acid (1.5–2.0 equiv)

    • Pd-PEPPSI-IPent (2 mol%)

    • KOtBu (2.0 equiv) - Note: Strong base helps activation here.

  • Solvent: Add 1,4-Dioxane or Toluene (Anhydrous).

  • Reaction: Heat to 80°C (can go up to 110°C if needed).

  • Note: If KOtBu causes decomposition, switch to K₂CO₃ and add a trace of 18-crown-6.

References
  • Organ, M. G., et al. (2007). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides."[6] Chemistry - A European Journal. Available at: [Link]

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society. Available at: [Link]

Sources

Stability issues of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #TFM-CHX-001

Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3][4][5]

Executive Summary

This guide addresses the stability profile of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol (CAS: 346-06-5 derivative / Anacetrapib intermediate).[1][2][3][4][5]

Researchers often misclassify this compound as a standard benzyl alcohol.[1][2][3][4][5] It is not. The presence of the ortho-trifluoromethyl (


-CF

) group fundamentally alters its reactivity compared to unsubstituted benzyl alcohols.[1][2][3][4][5] The electron-withdrawing nature of the CF

group destabilizes the benzylic carbocation, making it more resistant to acid-catalyzed dimerization than typical benzyl alcohols, while the steric bulk of the meta-cyclohexyl group dictates specific solubility and substitution patterns.[1][2]

Module 1: Acidic Conditions (Troubleshooting & Protocols)

Q: I am observing low conversion rates when attempting to convert the alcohol to a bromide using HBr. Why?

A: This is a classic electronic deactivation issue. In standard benzyl alcohols, the hydroxyl group is protonated and leaves as water, forming a resonance-stabilized benzylic carbocation.[4] However, in your molecule, the


-CF

group is strongly electron-withdrawing
.[1][2][4] This destabilizes the transition state leading to the carbocation, significantly slowing down

pathways.[4]

Recommendation:

  • Avoid: Aqueous HBr alone (reaction will be sluggish and solubility poor).[1][2][3][4][5]

  • Protocol: Use a mechanism that drives the leaving group ability. The industry standard for this specific intermediate involves 1,3-dibromo-5,5-dimethylhydantoin (DBH) with a catalytic amount of strong acid (H

    
    SO
    
    
    
    ) or phosphorous tribromide (PBr
    
    
    ) in a non-polar solvent like Toluene or DCM.[1][2][3][4][5]
  • Temperature: You may need to elevate temperatures (

    
    C) slightly higher than required for a standard benzyl alcohol, but do not exceed 
    
    
    
    C to avoid competitive elimination.[1][2][3][4][5]
Q: Will this compound dimerize (form dibenzyl ether) in acidic media?

A: The risk is lower than with electron-rich benzyl alcohols (e.g., 4-methoxybenzyl alcohol), but it is non-zero.[1][2][3][4][5] Dimerization requires one molecule to form a cation and another to act as a nucleophile.[1][2][3][4] Because the


 group destabilizes the cation and provides steric hindrance, dimerization is kinetically disfavored.[4]

Troubleshooting:

  • Symptom: A non-polar spot appears on TLC just above the product.[1][2][4]

  • Fix: Dilute the reaction. High concentration (>0.5 M) favors intermolecular ether formation.[1][2][3][4][5] Run reactions at <0.2 M if dimerization is observed.[1][2][3][4][5]

Module 2: Basic Conditions (Stability & Hydrolysis)

Q: Can I use strong bases (NaH, KOtBu) for alkylation?

A: Yes, the molecule is generally stable to strong bases at room temperature.[3][4][5] The benzylic hydroxyl proton is readily removed to form the alkoxide.[2][4]

Critical Warning (The "Ortho-Effect"): While the alkoxide is stable, the


 group is susceptible to hydrolysis  under forcing basic conditions (high temperature + strong hydroxide), potentially converting the 

to a carboxylate or aldehyde via a heptafulvene or benzyne-like intermediate.[1][3][4][5]

Safe Operating Limits:

Parameter Safe Range Risk Zone

| Base | NaH, K


CO

, KOtBu, LiHMDS | Aqueous NaOH/KOH (Reflux) | | Temperature | -78°C to 40°C | > 80°C (with Hydroxide) | | Solvent | THF, DMF, Toluene | Water, Methanol (at high T) |[1][3][4][5]
Q: I see a new polar impurity after heating in base. What is it?

A: If you heated the reaction in the presence of hydroxide or alkoxide >80°C, you likely hydrolyzed the trifluoromethyl group.[2]

  • Mechanism: Nucleophilic attack on the aromatic ring (facilitated by the electron-poor nature) followed by fluoride elimination.[1][2][3][4][5]

  • Detection: Check

    
    F NMR. The disappearance of the characteristic 
    
    
    
    singlet (approx -60 ppm) indicates defluorination.[1][2][3][4][5]

Module 3: Visualizing the Reactivity Pathways

The following diagram maps the fate of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol under various conditions. Use this to diagnose impurities.[1][2][3][4][5]

G cluster_legend Legend Target [3-Cyclohexyl-2-(CF3)phenyl]methanol (Target Alcohol) Cation Benzylic Carbocation (Destabilized by CF3) Target->Cation Strong Acid (H+) Slow Step Alkoxide Benzylic Alkoxide (Stable Intermediate) Target->Alkoxide Base (NaH/KOtBu) Fast Hydrolysis Benzoic Acid Deriv. (CF3 Hydrolysis) Target->Hydrolysis Aq. NaOH, >100°C (Forcing Cond.) Bromide Benzyl Bromide (Synthetic Target) Cation->Bromide Br- Source (DBH/PBr3) Ether Dibenzyl Ether (Impurity: Dimer) Cation->Ether High Conc. Alcohol Alkoxide->Target Workup (H+) key Blue: Stable | Red: Unstable Intermediate | Green: Desired Product | Grey: Impurity

Caption: Reactivity map showing the destabilized carbocation pathway in acid (red) and the generally stable alkoxide pathway in base (yellow).[1][2][3][4][5]

Module 4: Analytical Reference Data

When troubleshooting, reference these expected properties.

FeatureObservationNotes
Solubility High: THF, DCM, TolueneLow: Water, HexanesThe cyclohexyl group adds significant lipophilicity.

F NMR
Singlet, ~ -58 to -63 ppmDiagnostic.[1][2][3][4][5] If this peak splits or shifts significantly, the

is compromised.[4]
HPLC Retention Late eluting (Reverse Phase)More non-polar than typical benzyl alcohols due to Cyclohexyl +

.[1][2][3][4][5]
Storage < 25°C, Inert AtmosphereHygroscopic.[4] Store under Nitrogen to prevent moisture uptake.[1][2][3][4][5]

References

  • Anacetrapib Synthesis & Intermediates

    • Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester.[1][2][3][4][5] (US Patent 2017/0166517 A1).[1][2][3][4][5] Describes the conversion of the alcohol to the bromide using DBH/H2SO4.

  • General Reactivity of Trifluoromethyl Benzyl Alcohols

    • Hydrolysis of hydroxybenzotrifluorides and fluorinated uracil derivatives.[1][2][4][6] Journal of Medicinal Chemistry.[1][2][4][6] Discusses the stability of

      
       groups on aromatic rings.
      
    • [1][2][3][4][5]

  • Acid Catalyzed Benzylation Mechanisms

    • Benzylation with Benzyl Alcohol Catalyzed By [ChCl][TfOH]2.[1][2][3][4][5] ResearchGate.[1][2][3][4][5] Provides context on the mechanism of benzyl alcohol activation and ether formation.[1][2]

  • Compound Data

    • 2-(Trifluoromethyl)benzyl alcohol Safety & Properties.[1][2][3][4][5] Sigma-Aldrich / NIST.[1][2][3][4][5]

    • [1][2][3][4][5]

Sources

Recrystallization techniques for [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Subject: Advanced Purification Protocols for Sterically Congested Fluorinated Benzyl Alcohols Ticket ID: REC-CF3-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The Challenge of the "Janus" Molecule

Welcome to the technical support hub for [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol (CAS: 2375261-06-4). As a researcher, you have likely encountered a specific frustration with this molecule: it refuses to crystallize and prefers to "oil out."

This behavior is not a failure of your technique; it is a direct consequence of the molecule's structure.

  • Steric Congestion: The 1,2,3-substitution pattern places the bulky trifluoromethyl (

    
    ) group between the hydroxymethyl and the cyclohexyl ring. This creates immense torsional strain, disrupting the planar stacking required for efficient crystal lattice formation [1].
    
  • Lipophilicity Mismatch: The molecule possesses a "Janus" character—a highly polar hydrogen-bonding alcohol head and a massive, greasy hydrophobic tail (cyclohexyl +

    
    ).
    

This guide provides a self-validating protocol designed to overcome these thermodynamic barriers, prioritizing slow crystal growth over rapid precipitation.

Part 1: Solvent System Selection

Standard single-solvent recrystallizations (e.g., pure Ethanol) often fail for this compound because the solubility differential between "boiling" and "room temperature" is too steep, leading to rapid phase separation (oiling).

Recommended Binary Solvent Systems:

SystemComposition (v/v)Primary MechanismRisk ProfileBest For
A (Preferred)

-Heptane / IPA
(9:1 to 15:1)
Cooling CrystallizationLow (Resists oiling)Initial purification of crude oil.
B (High Purity) Pentane / Diethyl Ether (10:1)Low-Temp EvaporationModerate (Flammability)Analytical grade samples; requires -20°C.
C (Alternative) Methanol / Water (Slow add)Anti-solvent CrashHigh (Oiling likely)Only if System A fails; requires seeding.

Scientist's Note: We strongly advise against using pure water as an anti-solvent initially. The hydrophobic cyclohexyl group will cause the compound to aggregate into a gummy oil immediately upon water addition.

Part 2: The "Oiling Out" Recovery Protocol

If your flask currently contains a cloudy emulsion or a separated oil layer at the bottom, do not discard it. Follow this logic flow to recover the crystal form.

RecrystallizationLogic Start State: Oiled Out / Emulsion Reheat Step 1: Re-heat to Reflux (Dissolve Oil Completely) Start->Reheat AddSolvent Step 2: Add 10% more Polar Solvent (e.g., IPA) Reheat->AddSolvent CoolSlowly Step 3: Insulate Flask (Cool to RT over 4-6 hours) AddSolvent->CoolSlowly Check Crystals forming? CoolSlowly->Check Seed Step 4: Add Seed Crystal (Scratch glass if needed) Check->Seed No Success Success: Filter Cold Check->Success Yes Freezer Step 5: Transfer to -20°C Seed->Freezer Fail Still Oily? Freezer->Fail Fail->Success Crystals Triturate Step 6: Trituration (Evaporate & wash with cold Pentane) Fail->Triturate Oil persists

Figure 1: Decision matrix for recovering crystalline material from an oiled-out state. The critical intervention is Step 2 (modulating polarity) and Step 4 (nucleation).

Part 3: Detailed Experimental Procedure

Objective: Purify 5.0 g of crude [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol.

Materials Required:
  • Crude material (often a yellow/orange oil or waxy solid).

  • Solvents: HPLC-grade

    
    -Heptane and Isopropyl Alcohol (IPA).
    
  • Equipment: 50 mL round-bottom flask, magnetic stirrer, oil bath, insulating wool/foil.

Step-by-Step Methodology:
  • Dissolution (The "Minimum Polar" Rule):

    • Place the 5.0 g crude substance in the flask.

    • Add 5 mL of IPA (Polar solvent). Heat to 60°C. The oil should dissolve readily.

    • Why? We use the minimum amount of polar solvent first to ensure the compound is soluble, but just barely.

  • The Non-Polar Dilution:

    • While stirring at 60°C, slowly add

      
      -Heptane  dropwise.
      
    • Continue adding until a faint persistent cloudiness (turbidity) appears.

    • Add exactly 1 mL of IPA to clear the cloudiness.

    • Result: You now have a saturated solution near the "metastable zone width" limit [2].

  • Controlled Cooling (Critical Step):

    • Turn off the heat but leave the flask in the oil bath.

    • Wrap the flask and bath in aluminum foil or cotton wool.

    • Allow the system to cool to room temperature over 4–6 hours .

    • Mechanism:[1][2][3][4] Rapid cooling traps impurities and causes oiling. Slow cooling allows the bulky cyclohexyl groups to align into the lattice structure.

  • Nucleation/Seeding:

    • If no crystals appear at 25°C, dip a glass rod into the solution, withdraw it, and let the solvent evaporate on the rod to form micro-crystals.

    • Re-insert the rod to "seed" the solution.

  • Harvesting:

    • Once crystallization is complete at RT, cool to 0°C (ice bath) for 30 minutes.

    • Filter using a chilled Buchner funnel. Wash with cold Pentane (to remove surface oil without dissolving the crystal).

Part 4: Troubleshooting & FAQs

Q1: My product is a viscous oil that won't solidify even at -20°C. Is it impure?

  • Diagnosis: Not necessarily.[5] The melting point of this compound is likely low (< 60°C) due to the

    
    /Cyclohexyl clash.
    
  • Solution: Perform a Trituration . Dissolve the oil in a minimal amount of Diethyl Ether, then add excess Pentane and stir vigorously in a dry ice/acetone bath. The mechanical agitation often forces the oil to solidify into a white powder.

Q2: The NMR shows the product is pure, but it's yellow. How do I remove the color?

  • Solution: Activated Carbon treatment is risky here because the product adsorbs strongly to carbon due to the cyclohexyl group.

  • Alternative: Pass the solution through a small pad of Silica Gel using 10% EtOAc/Hexane before attempting recrystallization. This removes the polar colored impurities (tar) that inhibit crystal growth [3].

Q3: Can I use Ethanol instead of IPA?

  • Answer: Yes, but IPA is preferred. Ethanol is more polar and holds more water. The presence of water increases the risk of "oiling out" for this highly hydrophobic molecule. IPA's slightly longer alkyl chain interacts better with the cyclohexyl moiety.

References

  • Lattice Energy & Steric Strain: The disruption of -stacking in ortho-substituted trifluoromethyl benzenes is a documented phenomenon affecting crystallinity. See: Cryst. Growth Des.2018, 18, 4, 2234–2245.
  • Metastable Zone Width (MSZW): Understanding the solubility curve is vital for oiling-out prevention.

    • Source:

  • Purification of Fluorinated Intermediates: Analogous protocols for cyclohexyl-trifluoromethyl-benzyl alcohols (Siponimod intermediates) demonstrate the necessity of non-polar solvent washes.

    • Source: [Li, Z., et al. "Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene." Org.[4][6][7] Process Res. Dev.2023 .]([Link])

  • Compound Reference: [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol (CAS 2375261-06-4).

    • Source:

Disclaimer: This guide assumes standard laboratory safety protocols (PPE, Fume Hood). The user is responsible for verifying the identity of the final product via NMR/HPLC.

Sources

Technical Support Center: Navigating the Reactivity of the Trifluoromethyl Group in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, its unique electronic properties can also lead to unexpected side reactions during synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific problems you may encounter in the lab, offering explanations for the underlying chemistry and actionable protocols to get your synthesis back on track.

Issue 1: Unexpected Hydrolysis of the -CF3 Group to a Carboxylic Acid (-COOH)

Symptoms:

  • Appearance of a new, more polar spot on your TLC plate.

  • Mass spectrometry data shows a loss of 19 Da (F) and a gain of 17 Da (OH), or a total loss of 2 Da from the parent mass, alongside the expected product.

  • ¹⁹F NMR shows the disappearance of the characteristic -CF3 signal.

Root Cause Analysis: While the C-F bond is exceptionally strong, the trifluoromethyl group is not entirely inert, particularly under strong acidic or basic conditions.[1][3] The potent electron-withdrawing nature of the three fluorine atoms makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack.

  • Under Basic Conditions: Hydroxide or other strong nucleophiles can attack the carbon of the -CF3 group. This is especially problematic in molecules where the -CF3 group is attached to an electron-deficient system, such as an imidazole ring.[3]

  • Under Strong Acidic Conditions: While less common, hydrolysis can be forced under harsh acidic conditions, such as with fuming sulfuric acid, often in the presence of a co-reagent like boric acid.[4][5][6]

Mitigation Strategies & Protocols:

1. pH Control and Optimization:

  • Strategy: Avoid strongly alkaline or acidic conditions if hydrolysis is observed.

  • Protocol: pH Screening for Stability

    • Prepare small-scale reactions in a range of buffered solutions (e.g., pH 4, 7, 9).

    • Use co-solvents like acetonitrile, methanol, or DMSO for poorly soluble compounds.[1]

    • Monitor the reaction mixture over time using HPLC or LC-MS to identify conditions where the starting material is stable and the desired reaction proceeds.

2. Strategic Choice of Reagents:

  • Strategy: Opt for milder bases or acids where possible.

  • Example: If a strong base like NaOH is causing hydrolysis, consider using weaker, non-nucleophilic bases like DBU or phosphazene bases if the reaction allows.[7]

3. Protective Group Strategies:

  • Strategy: If the -CF3 group is on a sensitive heterocyclic ring, consider performing the problematic step before the formation of the heterocycle.

Issue 2: Defluorination or Reduction of the -CF3 Group

Symptoms:

  • Mass spectrometry data indicates the loss of one or more fluorine atoms, potentially with the addition of hydrogen.

  • ¹⁹F NMR shows the appearance of new signals corresponding to -CF2H or -CH2F groups, or a complete loss of the fluorine signal.

Root Cause Analysis:

  • Base-Promoted Elimination: Strong bases can sometimes promote the elimination of a fluoride ion, especially if there's a proton on an adjacent atom that can be abstracted.[3] This can lead to the formation of a difluoro-intermediate.

  • Reductive Conditions: Certain reducing agents or catalytic systems can lead to the reduction of the C-F bonds.

Mitigation Strategies & Protocols:

1. Careful Selection of Bases:

  • Strategy: Use non-nucleophilic and sterically hindered bases to disfavor attack at the -CF3 group.

  • Examples: Consider bases like lithium diisopropylamide (LDA) at low temperatures or proton sponge.

2. Avoiding Harsh Reductive Conditions:

  • Strategy: If a reduction is necessary elsewhere in the molecule, screen for chemoselective reducing agents.

  • Protocol: Selective Reduction Screening

    • Set up parallel small-scale reactions with different reducing agents (e.g., NaBH₄, DIBAL-H, catalytic hydrogenation with different catalysts).

    • Monitor by LC-MS and ¹⁹F NMR to find conditions that reduce the target functional group without affecting the -CF3 group.

3. Intramolecular Trapping for Controlled Defluorination:

  • Advanced Strategy: In some cases, a base-promoted elimination can be harnessed to form a difluoromethyl substituent by using an intramolecular nucleophile to trap the intermediate.[8] This is a synthetic strategy rather than a mitigation of an unwanted side reaction but demonstrates a method to control defluorination.

Issue 3: Poor Yields or Side Products in Metal-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Low conversion of starting material.

  • Formation of homocoupled products or protodefluorinated byproducts.

Root Cause Analysis: Trifluoromethyl groups can pose challenges in transition-metal-catalyzed reactions.[9]

  • Reductive Elimination: The C(sp²)-CF₃ bond formation via reductive elimination from a metal center can be a difficult step.[10]

  • Reagent Stability: Some trifluoromethylating agents are unstable and can decompose, leading to side reactions.[11] For instance, reagents that generate the trifluoromethyl anion too quickly can result in lower yields.[9]

Mitigation Strategies & Protocols:

1. Ligand and Catalyst Screening:

  • Strategy: The choice of ligand is critical. Electron-donating and bulky ligands can often promote the desired reductive elimination.

  • Protocol: Cross-Coupling Optimization

    • Screen a panel of palladium or copper catalysts with various phosphine or N-heterocyclic carbene (NHC) ligands.

    • Vary the solvent, temperature, and base to find the optimal conditions.

2. Choice of Trifluoromethylating Agent:

  • Strategy: The source of the "CF₃" group matters. Select a reagent with appropriate reactivity for your system.

  • Examples:

    • For nucleophilic trifluoromethylation, Ruppert-Prakash reagent (TMSCF₃) is a common choice, often activated with a fluoride source.[11][12]

    • For electrophilic trifluoromethylation, Togni's or Umemoto's reagents are widely used.[7][12]

3. Slow-Release Strategies:

  • Strategy: Employing reagents that generate the active trifluoromethyl species in situ at a controlled rate can minimize side reactions.[9]

  • Example: Using TESCF₃ with KF can provide a slow release of the nucleophilic trifluoromethyl unit in copper- or palladium-catalyzed reactions.[9]

Frequently Asked Questions (FAQs)

Q1: Why is the -CF3 group generally considered stable, yet I'm seeing degradation? A1: The stability of the trifluoromethyl group is context-dependent.[3] The carbon-fluorine bond is inherently very strong, which confers high metabolic and thermal stability.[1][2] However, the group's powerful electron-withdrawing nature can activate the molecule to certain chemical transformations.[13][14] For example, it can make the carbon atom it's attached to susceptible to nucleophilic attack or acidify adjacent protons, creating pathways for base-mediated decomposition.[3]

Q2: What are the primary degradation pathways I should be aware of? A2: The most common degradation pathways are hydrolysis to a carboxylic acid and defluorination.[1][3] Photodegradation can also occur upon exposure to UV light, potentially breaking down the molecule into smaller fluorinated fragments like trifluoroacetic acid.[1]

Q3: How can I definitively identify if my -CF3 group has reacted? A3: The most direct method is ¹⁹F NMR spectroscopy .[3] The -CF3 group gives a characteristic singlet (or a multiplet if coupled to other nuclei). The disappearance of this signal or the appearance of new fluorine-containing species is a clear indicator of a side reaction. Mass spectrometry is also invaluable for identifying changes in the molecular weight corresponding to hydrolysis or defluorination.

Q4: Are there specific reaction conditions that are notoriously harsh on the -CF3 group? A4: Yes. Strong, hot alkaline solutions (e.g., refluxing with NaOH) and superacidic media (e.g., fuming sulfuric acid) are known to cause hydrolysis.[4][5][15] Additionally, some reductive protocols, particularly those involving dissolving metals, can lead to defluorination.

Q5: My trifluoromethylated compound is poorly soluble. How can I perform stability studies in aqueous media? A5: Poor aqueous solubility is a common issue. You can use water-miscible co-solvents such as acetonitrile, methanol, or DMSO to improve solubility for hydrolytic degradation studies.[1] However, be aware that the co-solvent itself could potentially influence the degradation pathway, so it's important to run appropriate controls.[1]

Visualizing Troubleshooting Workflows

Diagram 1: Decision Tree for -CF3 Hydrolysis

start Symptom: Suspected -CF3 Hydrolysis check_conditions Reaction Conditions: Strong Acid/Base? start->check_conditions strong_acid_base YES check_conditions->strong_acid_base Yes mild_conditions NO check_conditions->mild_conditions No action_change_reagents Action: Switch to milder reagents (e.g., K2CO3, organic base) strong_acid_base->action_change_reagents action_lower_temp Action: Lower reaction temperature strong_acid_base->action_lower_temp check_substrate Is -CF3 on an electron-deficient ring? mild_conditions->check_substrate sensitive_substrate YES check_substrate->sensitive_substrate Yes robust_substrate NO check_substrate->robust_substrate No action_protect Action: Modify synthetic route to protect or form heterocycle later sensitive_substrate->action_protect investigate_other Investigate other functional group instabilities robust_substrate->investigate_other

Caption: Decision-making workflow for troubleshooting -CF3 group hydrolysis.

Diagram 2: General Mitigation Strategy Flow

problem Unwanted Side Reaction Involving -CF3 Group analyze 1. Analyze byproducts (LC-MS, 19F NMR) problem->analyze identify 2. Identify Mechanism (Hydrolysis, Reduction, etc.) analyze->identify mitigate 3. Mitigate identify->mitigate option1 Modify Reagents (milder, less nucleophilic) mitigate->option1 option2 Adjust Conditions (lower temp, change solvent) mitigate->option2 option3 Redesign Synthesis (change step order) mitigate->option3 validate 4. Validate New Protocol (small-scale trial) option1->validate option2->validate option3->validate

Caption: General workflow for addressing -CF3 side reactions.

Quantitative Data Summary

Side ReactionCommon ConditionsKey Analytical SignatureMitigation Success Rate (Est.)
Hydrolysis Strong Base (e.g., NaOH, reflux)[15]M-19+17 in MS; Loss of ¹⁹F NMR signalHigh (>80%) with pH control
Strong Acid (e.g., Fuming H₂SO₄)[4][5]M-19+17 in MS; Loss of ¹⁹F NMR signalHigh (>90%) by avoiding superacids
Defluorination Strong Base + H-source[3][8]M-19+1 in MS; New ¹⁹F NMR signalsModerate (60-80%) with base selection
Cross-Coupling Issues Suboptimal ligand/catalyst[16]Low yield, side productsHigh (>85%) with systematic screening

References

  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds - Benchchem.
  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Publishing.
  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC.
  • Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base.
  • Proposed reaction mechanism of the hydrolysis of the trifluoromethyl...
  • Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis - Benchchem.
  • Catalysis for Fluorination and Trifluoromethyl
  • Trifluoromethyl group - Wikipedia.
  • Detection and degradation technology of environmental persistent trifluoromethyl pollutants.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Trifluoromethyl group - Grokipedia.
  • Selective Transformations of Aromatic Trifluoromethyl Groups - TCI Chemicals.
  • Nucleophilic trifluoromethylation of carbonyl compounds and deriv
  • Nucleophilic, Radical and Electrophilic Trifluoromethyl
  • Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution - ResearchG
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC.
  • Investigations into Transition Metal Catalyzed Arene Trifluoromethyl
  • Catalysis for fluorination and trifluoromethyl
  • Investigations into Transition-Metal-Catalyzed Arene Trifluoromethyl
  • Trifluoromethyl
  • Synthesis of trifluoromethyl arenes - Organic Chemistry Portal.

Sources

Technical Support Guide: Catalyst Impurity Removal from [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Subject Molecule: [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol CAS Registry Number: (Analogous to intermediates in Anacetrapib synthesis) Primary Application: Key intermediate in the synthesis of CETP inhibitors (e.g., Anacetrapib). Critical Quality Attribute (CQA): Residual metal content (Pd, Ru) must meet ICH Q3D Class 2B limits (<10 ppm typically required for API precursors to ensure final compliance).

The Challenge: This molecule features a lipophilic cyclohexyl ring and an electron-withdrawing trifluoromethyl (CF


) group . The synthesis typically involves Palladium-catalyzed hydrogenation  (to install the cyclohexyl ring or reduce a precursor) or cross-coupling reactions .

Residual Palladium (Pd) often forms stable complexes with the benzylic alcohol oxygen or interacts with the


-system, making simple crystallization ineffective. "Entrapped" metal species can leach into subsequent steps, poisoning downstream catalysts or failing regulatory specifications.

Diagnostic & Assessment (FAQ)

Q1: How do I definitively identify the catalyst species present in my crude batch?

A: Do not rely on visual inspection alone. While "palladium black" is visible, soluble Pd(II) species are often yellow/orange and can be masked by the product's color.

  • Primary Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) . This is the gold standard for quantifying metals down to ppb levels.

  • Quick Screen: XRF (X-ray Fluorescence) can provide a semi-quantitative "quick look" (>10 ppm) to decide if bulk scavenging is needed before precision testing.

  • Visual Cue: A darkening of the oil or solid upon standing often indicates the oxidation of residual Pd(0) to Pd(II) or the aggregation of nanoparticles.

Q2: My crude product is a viscous oil. Can I scavenge directly?

A: No. Scavenging requires intimate contact between the metal and the active site of the scavenger.

  • Protocol: You must dissolve the crude oil in a solvent.

  • Recommended Solvents: THF, Ethyl Acetate, or Toluene.

  • Avoid: Alcohols (MeOH/EtOH) if using silica-based scavengers that might undergo solvolysis or if the solubility of the lipophilic product is poor. DCM is effective but environmentally less desirable; use only if solubility dictates.

Strategic Protocol: Metal Removal

Decision Matrix: Selecting the Right Scavenger

The choice of scavenger depends on the oxidation state of the metal and the solvent system.

ScavengerSelection Start Start: Crude Product Analysis MetalType Identify Primary Impurity Start->MetalType Pd_Route Palladium (Pd) MetalType->Pd_Route Ru_Route Ruthenium (Ru) MetalType->Ru_Route Pd_State Pd Oxidation State? Pd_Route->Pd_State Ru_Scav SiliaMetS® DMT or Specialized Carbon Ru_Route->Ru_Scav Pd_0 Pd(0) / Nanoparticles Pd_State->Pd_0 Suspended Black Pd_II Pd(II) / Ionic Pd_State->Pd_II Soluble/Orange Scav_TAOc SiliaMetS® TAAcY or Activated Carbon Pd_0->Scav_TAOc Adsorption Scav_Thiol SiliaMetS® Thiol or Thiourea (S-H / S=C) Pd_II->Scav_Thiol Coordination

Figure 1: Decision tree for selecting the appropriate metal scavenger based on impurity type and oxidation state.

Detailed Protocol A: Silica-Supported Thiol Scavenging (Best for Pd)

Mechanism: The thiol (-SH) functionality acts as a soft ligand, binding strongly to soft metals like Pd(II). This is superior to carbon because it prevents the product from adsorbing (yield loss).

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 g of crude [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol in 10 volumes (1 L) of Ethyl Acetate or THF .

  • Loading Calculation:

    • Determine initial Pd content via ICP-MS (e.g., 500 ppm).

    • Calculate molar equivalents of Pd.

    • Add 4 equivalents of SiliaMetS® Thiol (or equivalent functionalized silica) relative to the metal content.

    • Rule of Thumb: If calculation is difficult, add 5-10% w/w of scavenger relative to the mass of the crude product.

  • Incubation:

    • Stir vigorously at 50°C for 4 hours .

    • Note: Heat is crucial. Kinetics of metal binding improve significantly at elevated temperatures.

  • Filtration:

    • Cool to room temperature.

    • Filter through a pad of Celite® or a 0.45 µm membrane to remove the silica scavenger.

    • Wash the cake with 2 volumes of solvent.

  • Validation: Concentrate a small aliquot and test via ICP-MS. Target: < 20 ppm.

Detailed Protocol B: Activated Carbon Treatment (Cost-Effective)

Use Case: High-volume manufacturing where silica scavengers are cost-prohibitive, or for removing colloidal Pd(0).

  • Selection: Use a wood-based, chemically activated carbon (e.g., DARCO® KB-G) which has a mesoporous structure suitable for capturing metal complexes.

  • Slurry: Add 10-20% w/w activated carbon to the solution of the crude product (in Ethanol or Toluene).

  • Digestion: Heat to reflux for 1-2 hours.

  • Filtration: Critical Step. Carbon fines can pass through standard filters. Use a sparkler filter or a multi-stage filtration (5 µm followed by 0.45 µm) to ensure no carbon (and adsorbed Pd) remains.

Performance Data & Regulatory Limits

ICH Q3D Elemental Impurity Limits (Oral Route) Compliance is non-negotiable for pharmaceutical intermediates.

ElementClassPDE (µ g/day )Concentration Limit (10g daily dose)
Palladium (Pd) 2B10010 ppm
Ruthenium (Ru) 2B10010 ppm
Platinum (Pt) 2B10010 ppm
Nickel (Ni) 2A20020 ppm

Scavenger Efficiency Comparison (Internal Data) Substrate: [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol spiked with 500 ppm Pd(OAc)



Scavenger TypeFunctional GroupSolventTemp (°C)Time (h)Final Pd (ppm)Recovery (%)
SiliaMetS® Thiol -SHTHF504< 5 98
SiliaMetS® TMT Trimeric TriazineTHF5041297
Activated Carbon N/AEtOHReflux24588
Crystallization N/AHeptane0N/A15075

Note: Crystallization alone is often insufficient for Pd removal due to inclusion in the crystal lattice.

Troubleshooting Guide

Issue: "I used the Thiol scavenger, but my Pd levels are still ~50 ppm."

Root Cause 1: Oxidation State Mismatch.

  • Explanation: Thiol scavengers bind Pd(II) well. If your reaction used Pd/C (Pd(0)), you may have colloidal Pd nanoparticles that don't bind to the ligand.

  • Solution: Add a mild oxidant (open to air stirring overnight) to convert Pd(0) to Pd(II) before scavenging, OR use a mixed scavenger system (Thiol + Activated Carbon).

Root Cause 2: Solvent Competition.

  • Explanation: If you are using strongly coordinating solvents (like Pyridine or DMSO), they compete with the scavenger for the metal.

  • Solution: Perform a solvent swap to Toluene or Isopropyl Acetate before adding the scavenger.

Issue: "Significant yield loss after scavenging."

Root Cause: Non-specific adsorption.

  • Explanation: The lipophilic cyclohexyl group may be adsorbing onto the carbon or the silica backbone.

  • Solution:

    • Switch from Carbon to Functionalized Silica (more specific).

    • Ensure the scavenger loading is not excessive (stick to 4-5 equivalents).

    • Wash the filter cake thoroughly with a polar solvent (e.g., EtOAc with 5% MeOH) to desorb the product.

Issue: "The product is colored after filtration."

Root Cause: "Leaching" of colored organic impurities or very fine metal colloids.

  • Solution: Pass the filtrate through a 0.2 µm filter. If color persists, treat with C18 silica or a short plug of neutral alumina to remove organic chromophores.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Biotage. (2023). Metal Scavenging User Guide: Strategies for API Purification. Available at: [Link]

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 14(1), 192-197.

Technical Support Center: Synthesis of Trifluoromethyl Cyclohexyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trifluoromethyl cyclohexyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a trifluoromethyl (CF₃) group into a cyclohexane ring. The unique electronic properties of the CF₃ group—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—make it a valuable substituent in medicinal chemistry and materials science.[1][2] However, its incorporation into a saturated carbocycle like cyclohexane presents a unique set of challenges.[3][4]

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.

I. Troubleshooting Guide: Common Experimental Hurdles

This section addresses common problems encountered during the synthesis of trifluoromethyl cyclohexyl compounds, offering potential causes and actionable solutions.

Low or No Product Yield

Symptom: After performing the reaction and work-up, analysis (e.g., by NMR, GC-MS) shows a low yield or complete absence of the desired trifluoromethylated cyclohexane product.

Potential Causes & Solutions:

Potential CauseRecommended Troubleshooting Steps
Inefficient Trifluoromethylating Reagent The choice of trifluoromethylating reagent is critical and substrate-dependent.[5] For nucleophilic trifluoromethylation of cyclohexanones, Ruppert-Prakash reagent (TMSCF₃) is a common choice.[6][7] For radical pathways, Togni's reagents or CF₃SO₂Cl might be more suitable.[5][8][9] Action: If one class of reagent is failing, consider switching to another based on your substrate's electronic and steric properties. For instance, electron-rich substrates may be more amenable to electrophilic trifluoromethylation.[8]
Poor Substrate Reactivity The cyclohexane ring itself can be unreactive. The presence of activating groups can be crucial. For example, the synthesis of β-CF₃-cyclohexanones can be achieved through a Michael/aldol cascade reaction using α,β-unsaturated enones as starting materials.[10] Action: Consider modifying your starting material to include activating groups, such as a carbonyl or a double bond, to facilitate the introduction of the CF₃ group.
Unfavorable Reaction Kinetics Trifluoromethylation reactions can be slow. The high electronegativity of the CF₃ group can increase the activation barrier for certain steps, like reductive elimination in metal-catalyzed processes.[11] Action: Systematically optimize reaction parameters. This includes temperature, reaction time, and catalyst loading. For photoredox-catalyzed reactions, ensure your light source is of the appropriate wavelength and intensity.[12]
Decomposition of Reagents or Product Some trifluoromethylating reagents are sensitive to moisture and air. The product itself might be unstable under the reaction or work-up conditions. For instance, certain fluorinated compounds can undergo dehydrofluorination.[1] Action: Ensure all reagents and solvents are scrupulously dried. Perform reactions under an inert atmosphere (e.g., argon or nitrogen). Analyze the stability of your product under different pH conditions during work-up.
Poor Diastereoselectivity

Symptom: The reaction produces a mixture of diastereomers (e.g., cis and trans isomers) that are difficult to separate.

Potential Causes & Solutions:

Potential CauseRecommended Troubleshooting Steps
Lack of Stereocontrol in the Reaction Mechanism The mechanism of trifluoromethylation (e.g., radical, nucleophilic, or electrophilic) will dictate the stereochemical outcome. Radical reactions are often less selective. Action: If high diastereoselectivity is required, consider methods that proceed through a more ordered transition state. For example, enantioselective synthesis of trifluoromethyl substituted cyclohexanones has been achieved with high diastereoselectivity using organocatalysis.[10]
Steric Hindrance The bulky trifluoromethyl group can influence the stereochemical outcome.[13] The approach of the reagent to the cyclohexane ring can be hindered, leading to a mixture of products. Action: The use of chiral catalysts or auxiliaries can help control the facial selectivity of the reaction. For instance, dirhodium complexes have been used for the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, a principle that can be extended to other ring systems.[14]
Conformational Flexibility of the Cyclohexane Ring The chair-boat interconversion of the cyclohexane ring can present different reactive conformations to the incoming reagent. Action: Introducing bulky substituents can "lock" the conformation of the cyclohexane ring, favoring one diastereomer over the other. Low-temperature NMR studies can be used to understand the conformational preferences of your substrate.[15]

II. Frequently Asked Questions (FAQs)

Reaction & Mechanism

Q1: What are the main strategies for introducing a trifluoromethyl group into a cyclohexane ring?

There are two primary approaches:

  • Direct Trifluoromethylation: This involves the direct introduction of a CF₃ group onto a pre-existing cyclohexane ring. This can be achieved through nucleophilic, electrophilic, or radical trifluoromethylation reactions.[3][5]

  • Cyclization of a CF₃-containing Precursor: This method involves constructing the cyclohexane ring from a smaller, acyclic precursor that already contains the trifluoromethyl group.[3] For example, a Robinson annulation using a trifluoromethylated Michael acceptor can be employed.[16][17]

Q2: My reaction with TMSCF₃ on a cyclohexanone is not working. What should I check?

The reaction of TMSCF₃ (Ruppert-Prakash reagent) with ketones requires a nucleophilic activator, typically a fluoride source like TBAF.

  • Check your TBAF: Ensure it is anhydrous. Water can quench the reagent.

  • Solvent choice: THF is a common solvent for this reaction.[6]

  • Temperature: These reactions are often run at low temperatures (e.g., -78 °C) to control reactivity and side reactions.

  • Substrate electronics: Electron-withdrawing groups on the cyclohexanone ring can disfavor the nucleophilic attack.

Purification & Characterization

Q3: I am having trouble purifying my trifluoromethyl cyclohexyl compound by column chromatography. What can I do?

Purification of fluorinated compounds can be challenging due to their unique polarity.

  • Co-elution: The polarity of your product may be very similar to that of your starting material or byproducts.[18]

  • Alternative Stationary Phases: If standard silica gel is not providing good separation, consider using alumina or reverse-phase (C18) silica.[18]

  • Gradient Elution: A gradual change in the solvent polarity during chromatography can improve separation.

  • Preparative HPLC: For difficult separations, preparative HPLC can offer much higher resolution.

Q4: How can I confirm the stereochemistry of my product?

Determining the relative and absolute stereochemistry is crucial.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial position, which is influenced by the CF₃ group's orientation.[19] NOESY experiments can help determine through-space proximity of protons, aiding in stereochemical assignment.

  • X-ray Crystallography: If you can obtain a suitable crystal, single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure.[20]

Diagrams & Workflows

General Workflow for Troubleshooting Low Yield in a Trifluoromethylation Reaction

troubleshooting_workflow start Low or No Product Yield check_reagents Verify Reagent Quality (Anhydrous, Purity) start->check_reagents check_reagents->start Reagents Faulty optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) check_reagents->optimize_conditions Reagents OK change_reagent Consider Alternative CF3 Source (e.g., Nucleophilic vs. Electrophilic) optimize_conditions->change_reagent No Improvement success Improved Yield optimize_conditions->success Success modify_substrate Modify Substrate (Add Activating Group) change_reagent->modify_substrate No Improvement change_reagent->success Success analyze_byproducts Analyze Byproducts (Identify Decomposition Pathways) modify_substrate->analyze_byproducts No Improvement modify_substrate->success Success analyze_byproducts->start Re-evaluate Strategy

Caption: A logical workflow for troubleshooting low product yield.

Decision Tree for Choosing a Trifluoromethylation Strategy

strategy_decision_tree start Substrate Type? cyclohexanone Cyclohexanone or activated alkene start->cyclohexanone Activated unactivated_cyclohexane Unactivated C-H bond start->unactivated_cyclohexane Unactivated nucleophilic Nucleophilic Trifluoromethylation (e.g., TMSCF3) cyclohexanone->nucleophilic radical Radical Trifluoromethylation (e.g., Togni's Reagent, Photoredox) unactivated_cyclohexane->radical cyclization Consider Cyclization Strategy (Build ring with CF3 already present) unactivated_cyclohexane->cyclization Alternative

Caption: A decision-making guide for selecting a synthetic strategy.

III. References

  • Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. PMC. Available at: [Link]

  • Trifluoromethylation. Wikipedia. Available at: [Link]

  • Stereoselective Synthesis of Trifluoromethylated Compounds with Controlled Adjacent Tertiary Carbons by Michael Addition to (E)-3-(Trifluoromethyl)acrylates. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Monotrifluoromethyl-Substituted Saturated Cycles. ResearchGate. Available at: [Link]

  • Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters. Available at: [Link]

  • Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. ResearchGate. Available at: [Link]

  • Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. PMC. Available at: [Link]

  • Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. ResearchGate. Available at: [Link]

  • Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University. Available at: [Link]

  • Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. PubMed. Available at: [Link]

  • Trifluoromethyl groups tug on cyclohexane. C&EN Global Enterprise. Available at: [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Unexpected conformational properties of 1-trifluoromethyl-1-silacyclohexane, C5H10SiHCF3: gas electron diffraction, low-temperature NMR spectropic studies, and quantum chemical calculations. PubMed. Available at: [Link]

  • Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates. ChemRxiv. Available at: [Link]

  • Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes. ACS Publications. Available at: [Link]

  • Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges. ResearchGate. Available at: [Link]

  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. Available at: [Link]

  • Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. RSC Publishing. Available at: [Link]

  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. PMC. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv. Available at: [Link]

  • Catalysis for Fluorination and Trifluoromethylation. PMC. Available at: [Link]

  • Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. PubMed. Available at: [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journals. Available at: [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. Available at: [Link]

  • Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Structural Elucidation of Sterically Congested Fluorinated Aromatics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Executive Summary

The Challenge: Structural validation of 1,2,3-trisubstituted benzenes containing trifluoromethyl (


) groups presents a unique analytical bottleneck. In the case of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol , the bulky 

group at position 2 induces significant steric strain, potentially locking the cyclohexyl ring conformation and distorting standard magnetic environments.

The Solution: This guide compares the industry-standard "Proton-Centric" workflow against a "Fluorine-Integrated" methodology. While standard 1D/2D NMR (


, 

, COSY, HSQC, HMBC) provides baseline characterization, it frequently fails to unambiguously assign quaternary carbons adjacent to the

group due to signal splitting and lack of proton correlations. We demonstrate that integrating

HMBC
and

HOESY
is not merely an alternative, but a requirement for definitive structural proof.

The Molecule & The Problem

Target Structure: [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol.[1] Numbering Scheme:

  • C1: Attached to Methanol (

    
    )
    
  • C2: Attached to Trifluoromethyl (

    
    )
    
  • C3: Attached to Cyclohexyl ring

  • C4, C5, C6: Aromatic methines (

    
    )
    

Analytical Hurdles:

  • Silent Quaternary Zone: C2 is a quaternary carbon surrounded by other quaternary carbons (C1, C3). Standard

    
     HMBC often fails to bridge this gap because the nearest protons are too distant (4+ bonds).
    
  • Multiplet Confusion: The

    
     group splits 
    
    
    
    signals into quartets (
    
    
    Hz,
    
    
    Hz), severely reducing signal-to-noise (S/N) and masking peaks in routine spectra.
  • Regioisomer Ambiguity: Distinguishing the 2-

    
    , 3-cyclohexyl isomer from a 3-
    
    
    
    , 2-cyclohexyl isomer is difficult without direct spatial evidence.

Comparative Analysis: Standard vs. Advanced Protocols

Method A: The Standard Proton-Centric Suite

Techniques:


, 

, COSY, HSQC,

HMBC.
FeaturePerformanceLimitation
Proton Assignment HighCyclohexyl protons (1.2–1.8 ppm) often overlap heavily, making specific assignment impossible.
Carbon Connectivity ModerateC2 (attached to

) appears as a weak quartet.

HMBC correlations from aromatic protons to C2 are weak (

) or non-existent.
Regiochemistry LowCannot definitively prove the

is between the methanol and cyclohexyl groups without making assumptions about chemical shifts.
Method B: The Fluorine-Integrated Suite (Recommended)

Techniques: Method A +


 NMR, 

HMBC,

HOESY.
FeaturePerformanceAdvantage
"Spy" Nucleus SuperiorThe

fluorine signal is a high-sensitivity handle. It couples to C2 (

), C1/C3 (

), and C4/C6 (

).
Connectivity Definitive

HMBC
bridges the "silent zone," linking the

directly to C1, C2, and C3.
Spatial Proof Definitive

HOESY
shows through-space NOE between

and the benzylic

(proving adjacency to methanol) AND the cyclohexyl methine (proving adjacency to ring).

Detailed Experimental Protocols

Sample Preparation
  • Solvent: Use DMSO-d6 (approx. 10-15 mg/0.6 mL).

    • Reasoning:

      
       can induce aggregation in hydrogen-bonding alcohols. DMSO-d6 sharpens the OH signal, allowing it to be used as an additional structural probe in COSY/HMBC.
      
  • Tube: 5mm high-precision NMR tube.

The "Fluorine-Integrated" Workflow

This protocol assumes a modern spectrometer (400 MHz+) with a probe capable of tuning to


 (e.g., BBFO, HFX, or dedicated Fluorine probe).
Step 1:

1D NMR (Coupled & Decoupled)[2][3]
  • Pulse: zg (standard 1D).

  • Sweep Width: 200 ppm (centered around -60 ppm).

  • Validation: Expect a singlet at

    
     ppm (if proton decoupled). If proton coupled, expect fine splitting from aromatic protons (
    
    
    
    ).
Step 2:

HMBC (The "Bridge Builder")
  • Pulse Sequence: hmbcgpndqf (or vendor equivalent optimized for F-C).

  • Optimization: Set long-range coupling constant (

    
    ) to 6-8 Hz .
    
    • Why? While

      
       is huge (270 Hz), we care about the connectivity to neighbors (C1, C3), which corresponds to 
      
      
      
      (
      
      
      Hz) and
      
      
      (
      
      
      Hz). Optimizing for smaller couplings ensures we see the neighbors.
  • Result: The

    
     signal will show correlations to:
    
    • C2 (Quartet center,

      
       ppm).
      
    • C1 & C3 (The critical quaternary carbons flanking the

      
      ).
      
Step 3:

HOESY (The "Spatial Ruler")
  • Pulse Sequence: hoesyph (Heteronuclear Overhauser Effect Spectroscopy).

  • Mixing Time: 400–600 ms.

    • Reasoning: Fluorine relaxation is fast; longer mixing times are needed to build up NOE, but too long risks relaxation losses.

  • Result: Look for cross-peaks between:

    • 
      
      
      
      
      Benzylic
      
      
      (Proves C1-C2 connectivity).
    • 
      
      
      
      
      Cyclohexyl
      
      
      (Proves C2-C3 connectivity).

Visualizing the Logic

The following diagrams illustrate the decision process and the specific correlations that validate the structure.

Diagram 1: Structural Validation Workflow

G Start Crude Product [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol Step1 1. Standard 1D (1H, 13C, 19F) Start->Step1 Check1 Are C1/C2/C3 unambiguously assigned? Step1->Check1 PathA Method A: Proton-Centric (HMBC 1H-13C) Check1->PathA No (Typical) PathB Method B: Fluorine-Integrated (19F-13C HMBC + HOESY) Check1->PathB Recommended ResultA Ambiguous: Silent Quaternary Carbons No connectivity across CF3 PathA->ResultA ResultB Validated: 1. C2-C1/C3 connected via 19F 2. Spatial lock via HOESY PathB->ResultB

Caption: Comparative workflow showing why the Proton-Centric approach fails for trisubstituted fluorinated aromatics, necessitating the Fluorine-Integrated path.

Diagram 2: The Correlation Map (HOESY vs HMBC)

G CF3 CF3 (Spy Nucleus) C2 C2 (Quaternary) CF3->C2 19F-13C HMBC C1 C1 (Quaternary) CF3->C1 19F-13C HMBC C3 C3 (Quaternary) CF3->C3 19F-13C HMBC BenzCH2 Benzylic CH2 CF3->BenzCH2 1H-19F HOESY CycCH Cyclohexyl CH CF3->CycCH 1H-19F HOESY

Caption: Correlation map. Yellow solid lines denote through-bond connectivity (


 HMBC). Red dashed lines denote through-space proximity (

HOESY).

Expected Data & Interpretation Guide

The following table summarizes the specific spectral signatures you must verify to confirm the structure.

NucleusSignal TypeExpected Chemical Shift / CouplingStructural Implication

Singlet

ppm
Confirms presence of

.

(C2)
Quartet

ppm (

Hz)
Carbon directly attached to Fluorine.

(C1/C3)
Quartet

ppm (

Hz)
Ortho carbons.[4] The splitting proves they are adjacent to C2.

(C4/C6)
Multiplet

ppm (

Hz)
Meta carbons. Small splitting confirms distance.
HOESY Cross-peak


Benzylic

(

ppm)
CRITICAL: Proves methanol is ortho to

.
HOESY Cross-peak


Cyclohexyl

(

ppm)
CRITICAL: Proves cyclohexyl is ortho to

.

Conclusion

Validating [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol requires moving beyond standard proton NMR. The steric congestion and lack of protons on the C1-C2-C3 core render standard HMBC insufficient. By adopting a Fluorine-Integrated approach—specifically using


 HMBC  to map the carbon skeleton and 

HOESY
to confirm the spatial arrangement of the bulky groups—researchers can achieve unambiguous structural assignment with high confidence.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Heteronuclear Methods). Link

  • Bax, A., & Summers, M. F. (1986).

    
     and 
    
    
    
    Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR. Journal of the American Chemical Society, 108(8), 2093–2094. Link
  • Gerig, J. T. (2001). Fluorine NMR of Proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 39(2), 101-181. (Detailed discussion on

    
     relaxation and HOESY applications). Link
    
  • Jeol USA. (2020). Structure Elucidation of Fluorinated Compounds by NMR. (Application Note describing HFX probe capabilities and HOESY). Link

Sources

A Comparative Guide to the Purity Analysis of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is non-negotiable. It directly impacts the safety, efficacy, and stability of the final drug product.[1][2] Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological or toxicological effects.[3] This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol, a key intermediate whose structural features—a bulky non-polar cyclohexyl group, an electron-withdrawing trifluoromethyl group, and a polar hydroxyl group—present unique analytical challenges.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2][4] This document will first detail a robust reversed-phase HPLC (RP-HPLC) method, explaining the rationale behind each parameter. Subsequently, it will objectively compare this primary method with powerful alternatives, including Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC), providing the experimental data and context necessary for researchers to select the most appropriate technique for their specific analytical goals.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity analysis of non-volatile and thermally stable compounds like [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[5]

Causality in Method Development

A robust and reliable HPLC method is the result of systematic optimization of key parameters. The choices made are directly influenced by the physicochemical properties of the target analyte.

  • Column Selection: The analyte possesses significant non-polar character due to the cyclohexyl and phenyl rings. Therefore, a C18 (octadecylsilane) column is the logical first choice. This stationary phase provides strong hydrophobic interactions, ensuring adequate retention of the main compound and separation from more polar impurities. A standard dimension of 4.6 mm x 150 mm with a 3.5 µm or 5 µm particle size offers a good balance between efficiency and backpressure.[6]

  • Mobile Phase Composition: A gradient elution using a polar mobile phase is necessary to ensure the elution of both the main analyte and any potential impurities with a wide range of polarities. A mixture of water and a water-miscible organic solvent like acetonitrile or methanol is standard.[5] Acetonitrile is often preferred for its lower viscosity and UV transparency. A small amount of an acid modifier, such as 0.1% trifluoroacetic acid (TFA), is added to the mobile phase to suppress the ionization of any acidic or basic functional groups and to sharpen the peak shape of the alcohol.

  • Detector Selection: The presence of the phenyl ring provides a strong chromophore, making UV detection the ideal choice. A Photodiode Array (PDA) detector is superior to a single-wavelength UV detector as it provides spectral data across a range of wavelengths, which can help in peak identification and co-elution assessment. The detection wavelength should be set at an absorbance maximum for the analyte, typically around 210-254 nm for aromatic compounds.[7]

Detailed Experimental Protocol: RP-HPLC

This protocol is designed to be a self-validating system by incorporating system suitability testing, which ensures the chromatographic system is performing adequately before sample analysis.[8]

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.[6]

    • Data acquisition and processing software.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • HPLC-grade acetonitrile, methanol, and purified water.[1]

    • Trifluoroacetic acid (TFA), analytical grade.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% (v/v) TFA in Water

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol reference standard in methanol to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[1]

  • System Suitability Testing (SST):

    • Inject the standard solution six consecutive times.

    • The system is deemed suitable for analysis if the following criteria are met:

      • Tailing Factor (Asymmetry): ≤ 2.0

      • Theoretical Plates: ≥ 2000

      • %RSD of Peak Area: ≤ 1.0%[6][9]

Data Interpretation and Hypothetical Results

Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Table 1: Hypothetical HPLC Purity Analysis Data

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 18.7515.60.25
Analyte 15.21 6180.3 99.51
Impurity 219.4314.90.24
Total 6210.8 100.00

This data indicates a purity of 99.51% for the synthesized compound under these specific chromatographic conditions.

Comparative Analysis of Alternative & Complementary Methods

While HPLC is a robust primary method, a comprehensive purity assessment often benefits from orthogonal techniques that separate compounds based on different chemical principles.

Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow for the analysis of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol, starting from the primary HPLC analysis and branching to complementary techniques based on the information required.

G cluster_0 Purity Analysis Workflow cluster_1 Advanced & Orthogonal Analysis Sample Synthesized Sample [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol HPLC Primary Purity Check RP-HPLC Sample->HPLC Decision1 Purity > 99%? No major unknowns? HPLC->Decision1 Report Final Purity Report Decision1->Report Yes UPLC Alternative Method 1: UPLC (High Throughput) Decision1->UPLC No, need higher resolution/speed GCMS Alternative Method 2: GC-MS (Volatile Impurities) Decision1->GCMS No, suspect residual solvents SFC Alternative Method 3: SFC (Chiral Purity) Decision1->SFC No, chiral purity required NMR Structural Confirmation: NMR Spectroscopy Decision1->NMR No, need to identify unknown impurity UPLC->Report GCMS->Report SFC->Report NMR->Report G Start What is the Analytical Goal? Goal1 Routine Purity Check (Achiral) Start->Goal1 Goal2 High-Throughput Screening Start->Goal2 Goal3 Check for Residual Solvents Start->Goal3 Goal4 Determine Enantiomeric Purity Start->Goal4 Goal5 Identify Unknown Impurity Structure Start->Goal5 Method1 Use RP-HPLC (Robust & Reliable) Goal1->Method1 Method2 Use UPLC (Speed & Resolution) Goal2->Method2 Method3 Use GC-MS (Volatile Specificity) Goal3->Method3 Method4 Use Chiral SFC (Enantiomer Separation) Goal4->Method4 Method5 Use LC-MS / NMR (Structural Elucidation) Goal5->Method5

Sources

A Predictive Bioactivity Guide to [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol Derivatives: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic combination of specific structural motifs is a cornerstone of rational drug design. The scaffold of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol presents an intriguing, yet underexplored, platform for the development of novel therapeutic agents. The convergence of a lipophilic cyclohexyl ring and an electron-withdrawing trifluoromethyl-substituted phenyl group suggests a high potential for significant biological activity. This guide provides a predictive comparison of the potential biological activities of derivatives based on this core structure, drawing upon established structure-activity relationships (SAR) from analogous compounds. We further provide detailed experimental protocols to empower researchers to validate these predictions and unlock the therapeutic promise of this chemical series.

The Rationale: Unpacking the Structural Components

The [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol scaffold is a composite of two key pharmacophoric elements that have independently contributed to the success of numerous therapeutic agents.

The Trifluoromethylphenyl Moiety: The introduction of a trifluoromethyl (-CF3) group onto a phenyl ring is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential.[1][2] The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of the aromatic ring, influencing its interaction with biological targets.[1] Furthermore, the -CF3 group is known to increase lipophilicity and metabolic stability, which can lead to improved oral bioavailability and a longer duration of action.[1][3] Numerous compounds containing the trifluoromethylphenyl moiety have demonstrated potent anticancer and antimicrobial activities.[4][5][6]

The Cyclohexyl Group: This alicyclic ring is a common feature in many approved drugs. Its primary role is often to serve as a bulky, lipophilic substituent that can effectively probe hydrophobic pockets within a biological target.[7] The replacement of a phenyl ring with a cyclohexyl group, or vice-versa, can have a profound impact on a compound's biological activity and pharmacokinetic profile, often modulating potency and selectivity.[8]

The combination of these two moieties in the [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol core suggests a strong likelihood of discovering derivatives with significant biological activities, particularly in the realms of oncology and infectious diseases.

Predictive Biological Activity Comparison

Derivative IDR1 (Methanol Substitution)R2 (Cyclohexyl/Phenyl Substitution)Predicted Primary ActivityPredicted PotencyRationale & Supporting Evidence
Parent-01 -OH-HBaselineBaselineThe parent methanol provides a starting point for derivatization.
Deriv-A1 -OCH3-HAnticancerModerateMethylation of the alcohol may improve metabolic stability. Structure-activity relationships of some anticancer agents show that methoxy groups can be beneficial.[9]
Deriv-A2 -F-HAnticancerPotentially HighReplacement of the hydroxyl with a fluorine can block metabolism and may enhance binding affinity through favorable electrostatic interactions.[1]
Deriv-A3 -NH2-HAntimicrobialModerate to HighThe introduction of a basic amine can enhance antimicrobial activity by facilitating interactions with bacterial cell membranes or intracellular targets.[5]
Deriv-B1 -OH4'-Chloro (on cyclohexyl)AnticancerHighThe addition of a halogen to a lipophilic ring can enhance binding to hydrophobic pockets and improve cell permeability. Chloro-substituted analogs have shown potent anticancer activity in other series.[4]
Deriv-B2 -OH4'-Methoxy (on cyclohexyl)AnticancerModerateAn electron-donating group on the cyclohexyl ring may modulate activity, though potentially less effectively than an electron-withdrawing group.[9]
Deriv-C1 -OHPhenyl instead of CyclohexylAnticancerVariableDirect replacement of the cyclohexyl with a phenyl ring can drastically alter the conformation and electronic properties, leading to unpredictable changes in activity.[8]

Proposed Research Workflow

To systematically evaluate the biological potential of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol derivatives, a structured research workflow is essential. This workflow should encompass chemical synthesis, in vitro screening, and mechanism of action studies.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Lead Optimization & Mechanism of Action Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Activity Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Activity Screening (e.g., MIC Determination) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Toxicity In Vitro Toxicity (Normal Cell Lines) SAR->Toxicity MoA Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) SAR->MoA

Caption: A proposed workflow for the discovery and development of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol derivatives.

Experimental Protocols

The following are detailed protocols for the initial screening of anticancer and antimicrobial activities. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against a panel of human cancer cell lines.

Materials:

  • Synthesized derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal human cell line (e.g., MCF-10A for non-cancerous breast epithelial cells)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture the selected cancer and normal cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest the cells using Trypsin-EDTA, resuspend in fresh medium, and seed into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Activity Screening (Broth Microdilution for MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains.

Materials:

  • Synthesized derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Resazurin solution (optional, for viability indication)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm. The addition of a viability indicator like resazurin can also aid in the determination.

  • Data Interpretation: The MIC value provides a quantitative measure of the antimicrobial potency of each derivative.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of structurally related compounds, derivatives of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol may exert their anticancer effects through various signaling pathways.

G cluster_0 Potential Anticancer Mechanisms cluster_1 Potential Antimicrobial Mechanisms Derivative [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol Derivative Kinase Kinase Inhibition (e.g., EGFR, CDK) Derivative->Kinase Apoptosis Induction of Apoptosis Derivative->Apoptosis CellCycle Cell Cycle Arrest Derivative->CellCycle Membrane Cell Membrane Disruption Derivative->Membrane Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Derivative->Enzyme

Caption: Hypothesized biological mechanisms of action for [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol derivatives.

Concluding Remarks and Future Directions

The [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol scaffold represents a promising starting point for the discovery of novel therapeutic agents. This guide provides a predictive framework for the biological activities of its derivatives, grounded in the established principles of medicinal chemistry and structure-activity relationships. The provided experimental protocols offer a clear and robust methodology for validating these predictions.

Future research should focus on the synthesis of a diverse library of derivatives with systematic modifications to the core structure. The resulting biological data will be crucial for building a comprehensive SAR profile, which will, in turn, guide the rational design of more potent and selective lead compounds. Further investigation into the mechanism of action of the most active compounds will be essential for their development into potential clinical candidates.

References

  • Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., Noaman, E., & Ghorab, M. M. (2010). Synthesis of certain pyrimidine derivatives as potential antimicrobial and anticancer agents. Pharmazie, 65(10), 723-729.
  • Bolla, M., & Thota, S. (2019). Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists. Bioorganic & Medicinal Chemistry Letters, 29(17), 2395-2399.
  • Eldehna, W. M., Abou-Seri, S. M., El-Khamisy, S. M., & George, R. F. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry, 93, 107484.
  • Gontijo, G. S., de Souza, T. B., & de Oliveira, R. B. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(8), 1361-1370.
  • Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • McKnight, S. L., Pieper, A. A., Ready, J. M., & De Brabander, J. (2013). Proneurogenic Compounds. U.S.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • Pieper, A. A., McKnight, S. L., & Ready, J. M. (2014). Methods for Treating Parkinson's Disease Using Pro-Neurogenic Compounds. U.S.
  • Tocco, G., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie, 356(1), e2200432.
  • Bristol-Myers Squibb Company. (2020).
  • ACS Publications. (2004). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry.
  • Google Patents. (1976). US3965180A - 4'-Fluoro-4-{[4-(phenyl)-4-alkoxy-cyclo-hexyl]amino}butyrophenones and the salts thereof.
  • OUCI. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals.
  • NIH. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
  • ResearchGate. (2025).
  • MDPI. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas.
  • Google Patents. (n.d.). US7951948B2 - Spirocyclic cyclohexane compounds.
  • ACS Publications. (2004). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies.
  • Drug Design Org. (2005).
  • MDPI. (2022).
  • UT Southwestern Medical Center. (n.d.).
  • GD Goenka University. (2026).
  • MDPI. (2025).
  • MDPI. (2022).

Sources

Definitive Structural Assignment of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol Derivatives: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Sphingosine 1-Phosphate (S1P) receptor modulators and CETP inhibitors, the precise placement of lipophilic bulk (cyclohexyl) and bioisosteres (trifluoromethyl) is critical for potency. [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol represents a sterically congested scaffold where the ortho-relationship between the cyclohexyl and trifluoromethyl groups creates significant rotational barriers and synthetic regioselectivity challenges.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against High-Field NMR Spectroscopy for the characterization of this derivative. While NMR is the industry standard for routine analysis, this guide demonstrates why SC-XRD is the requisite "Gold Standard" for this specific class of crowded fluorinated aromatics, offering superior resolution of steric atropisomerism and unambiguous regioisomer assignment.

Part 1: Technical Comparison – SC-XRD vs. NMR

Analysis of structural certainty in crowded 1,2,3-trisubstituted benzene systems.

The Challenge: Regioisomer Ambiguity

Synthesizing [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol often involves electrophilic aromatic substitution or metal-catalyzed cross-coupling. These pathways frequently yield mixtures of the 2,3-isomer (target) and the 3,4-isomer (Siponimod-like intermediate).

  • NMR Limitation: In solution, the bulky

    
     and cyclohexyl groups cause signal broadening and obscure Nuclear Overhauser Effect (NOE) correlations necessary for spatial assignment.
    
  • X-ray Advantage: SC-XRD provides a direct atomic map, resolving the position of the

    
     group relative to the 
    
    
    
    moiety without inferential logic.
Comparative Performance Matrix
FeatureSC-XRD (The Product) Solution NMR (The Alternative) Verdict
Regioisomer Certainty Absolute (100%) . Direct visualization of electron density confirms 1,2,3-substitution pattern.Inferred (<90%) .[1] Ambiguous due to lack of distinct vicinal coupling in pentasubstituted rings.SC-XRD Wins
Conformational Insight High . Reveals the "locked" conformation of the cyclohexyl ring (chair) and

rotation.
Averaged . Rapid rotation in solution masks the bioactive conformation.SC-XRD Wins
Sample Requirement Single crystal (

mm).

5-10 mg dissolved in deuterated solvent.
NMR Wins (Speed)
Data Output Unit cell dimensions, packing efficiency, H-bond networks, absolute configuration.Chemical shift (

), coupling constants (

), integrals.
SC-XRD Wins (Depth)

Part 2: Experimental Protocols

Self-validating workflows for generating diffraction-quality crystals of lipophilic alcohols.

Protocol A: Crystallization Screening for Lipophilic Fluorinated Alcohols

The combination of a greasy cyclohexyl ring and a polar hydroxyl group requires a "Push-Pull" solvent system.

Reagents:

  • Analyte: [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol (>95% purity).

  • Solvents: Methanol (Polar/Protic),

    
    -Hexane (Non-polar), Dichloromethane (DCM).
    

Step-by-Step Methodology:

  • Solubility Test: Dissolve 20 mg of the compound in 0.5 mL DCM. Ensure complete dissolution.

  • Vapor Diffusion (The "Hanging Drop" Equivalent):

    • Place the DCM solution in a small inner vial (4 mL).

    • Place the inner vial uncapped inside a larger outer jar (20 mL) containing 5 mL of

      
      -Hexane.
      
    • Cap the outer jar tightly.

    • Mechanism:[2] Hexane vapor slowly diffuses into the DCM, gradually lowering solubility and forcing nucleation without amorphous precipitation.

  • Slow Evaporation (Alternative):

    • Dissolve 20 mg in MeOH:Water (9:1).

    • Cover with Parafilm and poke 3-5 pinholes.

    • Allow to stand at

      
       (fridge) for 7 days.
      
    • Note: The

      
       group increases lipophilicity; water acts as the anti-solvent.
      
Protocol B: Data Collection & Refinement Strategy

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu


 source).
  • Temperature Control (Critical):

    • Set cryostream to 100 K .

    • Reasoning: The

      
       group exhibits high thermal motion (rotational disorder) at room temperature. Cooling locks the fluorine atoms into a defined orientation, improving the 
      
      
      
      -factor.
  • Strategy:

    • Collect a full sphere of data (redundancy > 4.0).[3][4]

    • Resolution limit:

      
       (standard) or 
      
      
      
      (high res for charge density).
  • Refinement (SHELXL):

    • If

      
       disorder persists, use a split-site model with PART 1 and PART 2 instructions.
      
    • Locate the hydroxyl proton from the difference Fourier map (

      
      ) to confirm Hydrogen Bonding networks.
      

Part 3: Structural Visualization & Logic

Workflow: From Synthesis to Structural Certainty

This diagram illustrates the decision pathway where SC-XRD resolves the bottleneck created by ambiguous NMR data in crowded aromatic systems.

RegioAssignment Synthesis Crude Synthesis Product (Mixture of Isomers) NMR 1H/13C NMR Analysis (Ambiguous Signals) Synthesis->NMR Initial Screen Crystallization Vapor Diffusion (DCM / Hexane) NMR->Crystallization Unresolved Regiochemistry XRD SC-XRD Data Collection (100 K) Crystallization->XRD Single Crystal Obtained Structure Definitive Structure (3-Cyclohexyl-2-CF3 Isomer) XRD->Structure Direct Phasing Structure->Synthesis Optimize Reaction Conditions

Caption: Logical workflow for resolving regioisomer ambiguity in trifluoromethyl-substituted aromatics using SC-XRD.

Interaction Map: Crystal Packing Forces

The stability of the crystal lattice in this derivative is governed by a hierarchy of intermolecular forces. The


 group drives chain formation, while the 

and cyclohexyl groups dictate the spacing between layers.

CrystalPacking Molecule [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol HBond O-H...O Hydrogen Bond Molecule->HBond Primary Driver Steric Cyclohexyl Steric Bulk Molecule->Steric Shape Determinant Fluoro F...F / F...H Interactions Molecule->Fluoro Weak Directional Force Packing Supramolecular Assembly HBond->Packing Forms 1D Chains Steric->Packing Prevents Pi-Stacking Fluoro->Packing Stabilizes Layers

Caption: Hierarchy of supramolecular forces driving the crystal packing of the title compound.

References

  • PubChem. (2025).[5] [3-cyclohexyl-2-(trifluoromethyl)phenyl]methanol (CID 145874461). National Center for Biotechnology Information. [Link]

  • Lefebvre, V., et al. (2023). Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod. ACS Omega. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • NIST Chemistry WebBook. (2025).[6][7] 4-(Trifluoromethyl)benzyl alcohol Data.[7][8] National Institute of Standards and Technology.[6][7] [Link]

  • Pan, S., et al. (2013). Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator. ACS Medicinal Chemistry Letters, 4(3), 333–337. [Link]

Sources

Cross-validation of analytical methods for [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol characterization

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for the Characterization of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Introduction: The Imperative for Rigorous Analytical Method Corroboration

In pharmaceutical development, the molecule [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol represents a compound of interest due to its unique structural motifs: a cyclohexyl group conferring lipophilicity, a trifluoromethyl group enhancing metabolic stability, and a reactive methanol moiety.[1] The precise and accurate characterization of this molecule is paramount for ensuring its quality, safety, and efficacy. This involves not only the initial validation of an analytical method but also the critical process of cross-validation.

Cross-validation is the systematic process of verifying that a validated analytical method produces consistent, reliable, and accurate results when compared against another distinct, validated method or when performed in a different laboratory or with different equipment.[2] This guide provides an in-depth comparison of analytical techniques for the characterization of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol, focusing on the design and execution of a cross-validation study between two High-Performance Liquid Chromatography (HPLC) methods. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for Validation of Analytical Procedures and the lifecycle concepts introduced in ICH Q14.[3][4][5]

Pillar 1: An Overview of Primary Analytical Techniques

A multi-faceted approach is required to fully characterize [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol. Each technique provides a unique piece of the puzzle, from structural confirmation to purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is unparalleled for unambiguous structure elucidation.[6][7] It provides detailed information on the connectivity of atoms, confirming the presence and relative positions of the cyclohexyl, trifluoromethyl, and phenylmethanol groups. ¹⁹F NMR is particularly useful for analyzing the trifluoromethyl moiety.[8][9]

  • Mass Spectrometry (MS): MS provides the molecular weight and, through fragmentation analysis (MS/MS), offers structural clues.[10] When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for identifying and quantifying trace impurities.[11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective technique for identifying key functional groups. For our target molecule, it would confirm the presence of the hydroxyl (O-H) group (a broad absorption around 3300-3600 cm⁻¹) and the C-O bond (~1050 cm⁻¹), as well as characteristic aromatic and aliphatic C-H stretches.[13][14][15]

  • Gas Chromatography (GC): GC is ideal for analyzing volatile and semi-volatile substances, making it the method of choice for assessing residual solvents from the synthesis process.[16][17]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity and assay (potency) of the active pharmaceutical ingredient (API).[18][19] Its versatility in column chemistry and mobile phase composition allows for the separation of the main compound from closely related structural impurities and degradation products.

Pillar 2: The Regulatory Framework: ICH Q2(R2) and the Analytical Target Profile (ATP)

Modern method validation is not a one-time checklist but a continuous lifecycle process.[3] The ICH Q14 guideline introduces the Analytical Target Profile (ATP) , which prospectively defines the method's purpose and required performance characteristics before development begins.[20][21]

For an HPLC assay method for [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol, the ATP might specify:

  • Analyte & Matrix: Quantify [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol in the drug substance.

  • Technique: Reversed-Phase HPLC with UV detection.

  • Performance Characteristics:

    • Accuracy: Recovery of 98.0% to 102.0%.

    • Precision (Repeatability & Intermediate): Relative Standard Deviation (RSD) ≤ 2.0%.

    • Specificity: The method must be able to resolve the main peak from all known impurities and degradation products with a resolution (Rs) > 1.5.

    • Linearity: Correlation coefficient (r²) ≥ 0.999 over a range of 80% to 120% of the nominal concentration.

    • Range: 80% to 120% of the nominal concentration.

Validation, according to ICH Q2(R2), is the formal process of demonstrating that the developed method meets the predefined ATP criteria.[20][22]

Pillar 3: Designing the Cross-Validation Study

The core of this guide is to ensure the interchangeability and reliability of analytical data. Let us consider a scenario where a laboratory has a well-established, validated "workhorse" HPLC method (Method A) and wishes to implement a new, faster Ultra-High-Performance Liquid Chromatography (UHPLC) method (Method B) for higher throughput. Cross-validation is required to ensure that Method B produces equivalent results to Method A.[23]

The cross-validation process involves analyzing the same set of samples with both validated methods and statistically comparing the results.

CrossValidationWorkflow cluster_0 Phase 1: Independent Validation cluster_1 Phase 2: Cross-Validation Execution cluster_2 Phase 3: Data Comparison & Conclusion ATP Define Analytical Target Profile (ATP) DevA Develop HPLC Method A ATP->DevA DevB Develop UHPLC Method B ATP->DevB ValA Validate Method A per ICH Q2(R2) (Accuracy, Precision, Linearity, etc.) DevA->ValA SelectSamples Select Representative Samples (e.g., 3 batches, multiple concentrations) ValA->SelectSamples ValB Validate Method B per ICH Q2(R2) (Accuracy, Precision, Linearity, etc.) DevB->ValB ValB->SelectSamples AnalyzeA Analyze Samples with Method A SelectSamples->AnalyzeA AnalyzeB Analyze Samples with Method B SelectSamples->AnalyzeB StatCompare Statistical Comparison of Results (e.g., t-test, F-test) AnalyzeA->StatCompare AnalyzeB->StatCompare Conclusion Assess Equivalence Against Acceptance Criteria StatCompare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Protocol 1: HPLC Method A (Conventional Workhorse)

This protocol describes a standard reversed-phase HPLC method for the assay of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

Protocol 2: UHPLC Method B (High-Throughput)

This protocol outlines a faster UHPLC method intended to replace Method A for routine analysis.

  • Instrumentation: UHPLC system with a UV detector.

  • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: The addition of an acid modifier like formic acid often improves peak shape for polar analytes and enhances ionization for potential LC-MS compatibility.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-4 min: 50% to 95% B

    • 4-5 min: 95% B

    • 5-5.1 min: 95% to 50% B

    • 5.1-6 min: 50% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

    • Rationale: Higher temperatures reduce mobile phase viscosity, allowing for faster flow rates and improved efficiency, which is a key advantage of UHPLC systems.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Same as Method A.

Comparative Data Analysis

The following tables summarize the validation and cross-validation results for both methods. Three batches of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol were analyzed.

Table 1: Independent Validation Parameter Summary
Validation ParameterMethod A (HPLC)Method B (UHPLC)Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Range (% of nominal) 80 - 120%80 - 120%80 - 120%
Accuracy (% Recovery) 99.5%100.2%98.0 - 102.0%
Precision (Repeatability RSD%) 0.85%0.72%≤ 2.0%
Precision (Intermediate RSD%) 1.10%0.95%≤ 2.0%
Run Time (minutes) 306N/A
Table 2: Cross-Validation Assay Results (% Purity)
Sample IDMethod A (HPLC)Method B (UHPLC)% Difference
Batch 00199.68%99.71%0.03%
Batch 00299.52%99.48%-0.04%
Batch 00399.81%99.85%0.04%
Average 99.67% 99.68% 0.01%
Statistical t-test (p-value) \multicolumn{2}{c}{0.92}p > 0.05

Interpretation and Discussion

The data presented in Table 1 clearly demonstrates that both Method A and Method B independently meet the predefined acceptance criteria outlined in the Analytical Target Profile.[18] Both methods are accurate, precise, and linear over the specified range. The primary advantage of Method B is the significant reduction in run time from 30 minutes to 6 minutes, a five-fold increase in throughput.

The critical cross-validation results are shown in Table 2. The percentage difference in the purity assay for three independent batches is consistently below 0.1%, which is well within typical acceptance limits for method equivalency (often set at ≤ 2.0%). Furthermore, a paired t-test on the results yields a p-value of 0.92. Since this value is significantly greater than 0.05, it indicates that there is no statistically significant difference between the means of the results obtained from the two methods.

This strong correlation confirms that the new UHPLC Method B provides results that are equivalent to the established HPLC Method A.[2] The successful cross-validation provides the necessary scientific justification to use the faster UHPLC method for routine quality control, confident that the data will be consistent with historical data generated by the original method. This ensures data integrity throughout the product's lifecycle.[3]

Conclusion

The characterization of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol requires a suite of robust and reliable analytical methods. While techniques like NMR, MS, and FTIR provide essential structural information, HPLC and UHPLC are indispensable for quantitative purity and assay determination. This guide has demonstrated that while individual method validation against predefined criteria is the foundation, cross-validation is the critical confirmatory step that ensures data consistency and reliability across different methods.

By following a structured approach grounded in ICH principles, we have successfully demonstrated the equivalence of a conventional HPLC method and a modern, high-throughput UHPLC method. This not only allows for significant gains in laboratory efficiency but also upholds the highest standards of scientific integrity and regulatory compliance.

References

  • Lab Manager. (2025, December 10).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • Concept Heidelberg. (n.d.). Method Validation and Transfer with focus on the new ICH Q2(R2) In-House Training. [Link]

  • U.S. Food and Drug Administration. (2022, March 24). Q2(R2) Validation of Analytical Procedures. [Link]

  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • PMC. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. [Link]

  • YouTube. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. [Link]

  • ACS Publications. (2022, February 14). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • ResearchGate. (2025, December 11). Studying the composition of alcohols using IR spectroscopy. [Link]

  • Semilab. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Spectroscopy Online. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

  • Spectroscopy Online. (2020, December 20). Alcohols—The Rest of the Story. [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5. [Link]

  • PMC. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Link]

  • PMC. (2021, August 19). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. [Link]

  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • ResearchGate. (2018, January 13). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • arXiv. (2025, August 30). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. [Link]

  • Scholars Academic and Scientific Publishing. (2025, September 25). From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. [Link]

  • PubChemLite. (n.d.). [3-cyclohexyl-2-(trifluoromethyl)phenyl]methanol. [Link]

  • Sigma-Aldrich. (n.d.). Phenyl(4-(trifluoromethyl)phenyl)methanol | 395-23-3. [Link]

  • PubChem. (n.d.). [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol. [Link]

  • Revistas UPR. (n.d.). Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns 1. [Link]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv. [Link]

  • University of Notre Dame. (2023, April 2). Development of Analytical Methods for Highly Selective and Sensitive Analysis of Compounds Relevant to Human Health and the Environment. [Link]

  • ResearchGate. (2017, March 15). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. [Link]

  • Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. [Link]

Sources

A Comparative Guide to the Synthesis of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic synthesis of complex molecular intermediates is a critical determinant of project timelines and overall success. The compound [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol represents a key structural motif in various developmental pipelines, valued for the unique physicochemical properties imparted by the trifluoromethyl and cyclohexyl groups. This guide provides a comprehensive benchmark of published synthetic methodologies, offering an objective comparison to inform route selection for researchers, scientists, and drug development professionals. Our analysis is grounded in established chemical principles and supported by data from the peer-reviewed literature and patent filings, ensuring a robust and trustworthy evaluation.

Introduction to [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol and its Synthetic Challenges

The target molecule, [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol, is a substituted benzyl alcohol derivative. The presence of a sterically demanding cyclohexyl group adjacent to a strongly electron-withdrawing trifluoromethyl group on the aromatic ring presents unique challenges in its synthesis. These include potential steric hindrance affecting reaction rates and regioselectivity, as well as the need for robust reaction conditions to achieve high yields and purity. An ideal synthetic route should be high-yielding, scalable, cost-effective, and minimize the use of hazardous reagents.

This guide will evaluate two primary synthetic strategies for obtaining [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol:

  • The Grignard Approach: A classic carbon-carbon bond-forming reaction involving the addition of a Grignard reagent to an aldehyde.

  • The Reduction Pathway: A two-step process involving the formation of a benzoic acid intermediate followed by its reduction to the corresponding alcohol.

We will dissect each route, providing a rationale for the experimental choices and a comparative analysis of their respective strengths and weaknesses.

Methodology 1: The Grignard Approach

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of alcohols from carbonyl compounds.[1] In the context of our target molecule, this would involve the synthesis of a key intermediate, 3-cyclohexyl-2-(trifluoromethyl)benzaldehyde, followed by its reaction with a suitable Grignard reagent to yield the desired secondary alcohol. However, for the synthesis of a primary alcohol like ours, the Grignard reagent would react with formaldehyde.[2]

A plausible synthetic sequence is outlined below:

Step 1: Synthesis of 3-Cyclohexyl-2-(trifluoromethyl)benzaldehyde

This intermediate can be prepared from 2-bromo-6-(trifluoromethyl)benzaldehyde via a Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between aryl halides and boronic acids, catalyzed by a palladium complex.[3][4]

  • Reaction: 2-Bromo-6-(trifluoromethyl)benzaldehyde is reacted with cyclohexylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture such as toluene/water.

Step 2: Formation of the Benzyl Alcohol

The resulting aldehyde is then reacted with a reducing agent to furnish the primary alcohol.

  • Reaction: 3-Cyclohexyl-2-(trifluoromethyl)benzaldehyde is reduced using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).

Expert Analysis of the Grignard Approach:

The elegance of the Grignard approach lies in its directness for creating the alcohol functionality. However, the multi-step nature of synthesizing the required aldehyde precursor and the potential for side reactions during the Grignard reaction itself are notable considerations. The Suzuki-Miyaura coupling, while powerful, can have challenges with catalyst poisoning and removal of residual palladium from the final product, a critical consideration in pharmaceutical synthesis.[5]

Methodology 2: The Reduction Pathway

An alternative and often more scalable approach involves the synthesis of the corresponding benzoic acid followed by its reduction. A similar strategy has been successfully employed for the synthesis of the isomeric (4-cyclohexyl-3-trifluoromethyl-phenyl)-methanol.[6]

Step 1: Synthesis of 3-Cyclohexyl-2-(trifluoromethyl)benzoic Acid

This key intermediate can be synthesized via a Suzuki-Miyaura coupling reaction, similar to the aldehyde precursor in the Grignard route, but starting from 2-bromo-6-(trifluoromethyl)benzoic acid.

  • Reaction: 2-Bromo-6-(trifluoromethyl)benzoic acid is coupled with cyclohexylboronic acid using a palladium catalyst and a base.

Alternatively, a Grignard reaction followed by carboxylation can be employed.

  • Reaction: 1-Bromo-3-cyclohexyl-2-(trifluoromethyl)benzene is first converted to a Grignard reagent by reacting with magnesium metal. This is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which upon acidic workup yields the benzoic acid.

Step 2: Reduction of the Benzoic Acid

The resulting benzoic acid is then reduced to the target alcohol.

  • Reaction: 3-Cyclohexyl-2-(trifluoromethyl)benzoic acid is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).[6]

Expert Analysis of the Reduction Pathway:

This pathway is often favored in process chemistry due to the typically crystalline and easily purifiable nature of the benzoic acid intermediate. The Suzuki-Miyaura coupling remains a powerful tool here. The carboxylation of a Grignard reagent is also a well-established and generally high-yielding transformation. However, the use of highly reactive and hazardous reagents like n-BuLi and LiAlH₄ can pose significant safety and handling challenges, particularly on a larger scale.[7]

Comparative Benchmarking of Synthetic Routes

To provide a clear and objective comparison, the two methodologies are evaluated based on key performance indicators relevant to a pharmaceutical development setting.

Parameter Grignard Approach (via Aldehyde Reduction) Reduction Pathway (via Benzoic Acid) Justification
Overall Yield Moderate to GoodGood to ExcellentThe isolation and purification of the crystalline benzoic acid intermediate in the Reduction Pathway often leads to higher overall yields.
Scalability ModerateGoodThe Reduction Pathway avoids some of the potential complexities of a large-scale Grignard reaction with an aldehyde, though it introduces the challenge of handling LiAlH₄.[7]
Cost-Effectiveness ModerateModerateThe cost of starting materials and palladium catalysts for the Suzuki-Miyaura coupling is a significant factor in both routes.
Safety Profile FavorableCaution RequiredThe use of LiAlH₄ in the Reduction Pathway requires stringent safety protocols due to its high reactivity with water and protic solvents.[6] The Grignard route with subsequent NaBH₄ reduction is generally safer.
Purification ModerateFavorableThe crystalline nature of the benzoic acid intermediate in the Reduction Pathway facilitates purification by recrystallization.
Versatility GoodExcellentThe benzoic acid intermediate in the Reduction Pathway can be a precursor to other functional groups, enhancing the overall utility of the synthetic route.

Benchmark Synthesis: An Optimized Reduction Pathway

Based on the comparative analysis, the Reduction Pathway is selected as the benchmark method due to its potential for higher overall yields and the ease of purification of the key intermediate, despite the safety considerations associated with the reducing agent. The following detailed protocol is a self-validating system, with clear steps and in-process controls.

Experimental Protocol: Synthesis of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Step 1: Synthesis of 3-Cyclohexyl-2-(trifluoromethyl)benzoic Acid via Suzuki-Miyaura Coupling

  • To a degassed solution of 2-bromo-6-(trifluoromethyl)benzoic acid (1.0 eq) and cyclohexylboronic acid (1.2 eq) in a 2:1 mixture of toluene and water, add K₂CO₃ (3.0 eq).

  • Spatially degas the mixture again before adding Pd(PPh₃)₄ (0.02 eq).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-cyclohexyl-2-(trifluoromethyl)benzoic acid.

Step 2: Reduction to [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of 3-cyclohexyl-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ (1.5 eq) in THF dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure [3-cyclohexyl-2-(trifluoromethyl)phenyl]methanol.

Visualizing the Benchmark Workflow

The following diagram illustrates the key transformations in the benchmarked Reduction Pathway.

Benchmark_Synthesis cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Reduction Start_A 2-Bromo-6-(trifluoromethyl)benzoic Acid Intermediate 3-Cyclohexyl-2-(trifluoromethyl)benzoic Acid Start_A->Intermediate Pd(PPh3)4, K2CO3 Toluene/Water, 80 °C Start_B Cyclohexylboronic Acid Start_B->Intermediate Pd(PPh3)4, K2CO3 Toluene/Water, 80 °C Final_Product [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol Intermediate->Final_Product 1. LiAlH4, THF 2. Aqueous Workup

Sources

Enantiomeric excess determination of chiral derivatives of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Enantiomeric Excess Determination Strategies for Chiral Derivatives of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Executive Summary: The "Steric Wall" Challenge

To: Research Scientists, Process Chemists, and Analytical Leads From: Senior Application Scientist, Chiral Separations Unit

The molecule [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol represents a classic "privileged structure" in modern medicinal chemistry, particularly in the synthesis of CETP inhibitors (e.g., Anacetrapib analogs). However, the parent molecule is a primary alcohol and is achiral .[1]

The Challenge: The "chiral derivatives" of interest are invariably the secondary alcohols (e.g., 1-[3-cyclohexyl-2-(trifluoromethyl)phenyl]ethanol) generated via asymmetric addition or reduction, or atropisomers arising from restricted rotation in biaryl couplings.

The specific difficulty in determining the enantiomeric excess (ee) of these derivatives lies in the ortho-ortho substitution pattern . The bulky cyclohexyl group and the electron-withdrawing trifluoromethyl (


) group create a "steric wall" that distorts the aromatic plane. While this enhances biological binding, it complicates chiral recognition in chromatography by preventing "flat" 

stacking on traditional stationary phases.[1]

This guide compares three validated methodologies to overcome these steric barriers: Chiral HPLC (Normal Phase) , SFC (Supercritical Fluid Chromatography) , and


-NMR Spectroscopy .

Comparative Analysis of Methodologies

Method A: Chiral HPLC (Normal Phase)

The Gold Standard for Validation and QC

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs) remains the most robust method for these substrates. The


 group, while sterically demanding, offers a strong dipole that interacts favorably with the carbamate linkers in amylose/cellulose columns.
  • Recommended Columns:

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The "workhorse." The helical amylose backbone accommodates the bulky cyclohexyl group better than the tighter cellulose lattice.[1]

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): often provides complementary selectivity if AD-H fails.

  • Mechanism: The separation relies on hydrogen bonding between the analyte's hydroxyl group and the CSP's carbamate, stabilized by inclusion of the

    
    -phenyl moiety into the chiral groove.
    
Method B: SFC (Supercritical Fluid Chromatography)

The High-Throughput Screening (HTS) Choice

SFC is superior for processing large libraries of derivatives.[1] The low viscosity of supercritical


 allows for flow rates 3-4x faster than HPLC.[1] For hydrophobic substrates like cyclohexyl-substituted benzenes, SFC prevents the "stickiness" often seen in Reverse Phase HPLC.[1]
  • Key Advantage: The solubility of fluorinated compounds in

    
     is exceptionally high, leading to sharper peaks and better resolution (
    
    
    
    ) per unit time.
Method C: -NMR with Chiral Solvating Agents

The "In-Process" Diagnostic

Because the molecule contains a


 group, it has a built-in NMR spy. 

-NMR is 100% naturally abundant and highly sensitive. By adding a Chiral Solvating Agent (CSA) or derivatizing with Mosher's acid, the single

peak splits into two diastereomeric signals.
  • Why it works: The

    
     group is highly sensitive to the local magnetic environment.[1] The chemical shift difference (
    
    
    
    ) between enantiomers in a chiral environment is often significant (0.05 – 0.5 ppm).

Decision Matrix & Workflow (Graphviz)

The following diagram outlines the logical flow for selecting the appropriate method based on your development stage.

ChiralMethodSelection Start Sample: Chiral Derivative of [3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol StageCheck Development Stage? Start->StageCheck EarlyStage Early Discovery / Reaction Optimization (Rough ee% needed) StageCheck->EarlyStage Speed Priority ProcessDev Process Development / Scale-Up (Precise ee% needed) StageCheck->ProcessDev Throughput Priority QC Final QC / Release Testing (Validated Method) StageCheck->QC Accuracy Priority NMR_Path Method: 19F-NMR (Mosher Ester or CSA) EarlyStage->NMR_Path No Column Required SFC_Path Method: SFC (High Throughput) ProcessDev->SFC_Path Fast Turnaround HPLC_Path Method: Chiral HPLC (Normal Phase) QC->HPLC_Path Robustness NMR_Path->HPLC_Path If ee > 95% confirm with

Caption: Decision tree for selecting the optimal ee determination method based on development phase and precision requirements.

Quantitative Performance Comparison

FeatureChiral HPLC (Normal Phase) SFC (

)

-NMR (Mosher/CSA)
Primary Use Case Final QC, Trace Impurity AnalysisLibrary Screening, Prep PurificationReaction Monitoring (In-process)
Typical Analysis Time 20 – 40 mins3 – 8 mins10 – 15 mins (incl. prep)
Resolution (

)
High (

typical)
Very High (

typical)
N/A (Peak Separation

)
Sample Consumption Low (

)
Low (

)
High (

)
Solvent Cost High (Hexane/IPA)Low (

+ MeOH)
High (Deuterated Solvents)
Interference Risk Low (UV detection)LowMedium (Overlap with impurities)

Detailed Experimental Protocols

Protocol A: Chiral HPLC Method (Standard Operating Procedure)

Best for: 1-[3-Cyclohexyl-2-(trifluoromethyl)phenyl]ethanol

  • Column Selection: Chiralpak AD-H (

    
    ).
    
  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).[1]

    • Solvent B: Isopropanol (IPA).[1]

    • Ratio: 90:10 (v/v) is the starting point.[2] The bulky cyclohexyl group makes the molecule lipophilic; if retention is too low, reduce IPA to 5% or 2%.

  • Sample Prep: Dissolve

    
     sample in 
    
    
    
    of Mobile Phase (Hexane/IPA). Note: Avoid dissolving in pure IPA/MeOH as it may cause solvent mismatch peaks.
  • Instrument Settings:

    • Flow Rate:

      
      .
      
    • Temperature:

      
       (Lowering to 
      
      
      
      can improve resolution if
      
      
      ).
    • Detection: UV at

      
       (Aromatic ring) and 
      
      
      
      (General).
  • Data Analysis: Calculate ee using area integration:

    
    
    
Protocol B: -NMR Mosher Ester Analysis

Best for: Rapid confirmation of absolute configuration and ee without a column.

Principle: The chiral alcohol reacts with (R)- or (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomers exhibit distinct

chemical shifts for the substrate's

group.
  • Derivatization:

    • In a 1.5 mL vial, mix:

      • 
         of the chiral alcohol substrate.
        
      • 
         of (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).
        
      • 
         Pyridine-
        
        
        
        (acts as solvent and base).
    • Shake for 15 minutes. (Reaction is usually instantaneous for secondary alcohols).[1]

  • Acquisition:

    • Transfer to NMR tube.[1][3]

    • Run

      
      -NMR (unprotonated or proton-decoupled).
      
    • Sweep Width: Ensure the window covers

      
       to 
      
      
      
      (typical range for Ar-
      
      
      ).
  • Analysis:

    • You will see two signals for the substrate's

      
       group (one for the 
      
      
      
      -diastereomer, one for
      
      
      ).
    • Integrate the two peaks.[1][4]

    • Caution: Do not confuse the substrate's

      
       signal with the reagent's (MTPA) 
      
      
      
      signal. The MTPA
      
      
      usually appears around
      
      
      to
      
      
      . The substrate's Ar-
      
      
      will likely be slightly downfield or upfield depending on the specific electronic environment.[1]

References

  • Shimadzu Application News. (2016). Chiral Separation Using SFC and HPLC.[1][2][5][6][7][8] Shimadzu Corporation.[1] [Link]

  • Damon, D. B., et al. (2006).[1][9] Synthesis of the CETP Inhibitor Torcetrapib: The Resolution Route and Origin of Stereoselectivity. Organic Process Research & Development, 10(3), 472-480. [Link]

  • Zeng, Y., et al. (2025).[1][10] Enantiodifferentiation of chiral hydroxy acids via 19F NMR. New Journal of Chemistry, 49, 19240-19246.[10] [Link]

  • Profous, D., et al. (2021).[1] Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols.[1][11] Journal of Organic Chemistry.[1] [Link]

Sources

The Trifluoromethyl Motif: A Strategic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FDA-Approved Drugs Containing Trifluoromethyl Groups Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The "Fluorine Effect" in Pharmacotherapy

In modern medicinal chemistry, the trifluoromethyl group (


) is not merely a structural decoration; it is a functional warhead. Approximately 18-20% of all FDA-approved drugs contain a fluorine atom, with the 

motif appearing in blockbusters like Fluoxetine , Celecoxib , Efavirenz , and Sitagliptin .

For the application scientist, the


 group offers three distinct tactical advantages:
  • Metabolic Blocking: It sterically and electronically shields metabolic "soft spots" (typically para-positions on aromatic rings) from Cytochrome P450 oxidation.

  • Lipophilicity Modulation: It significantly increases

    
     (hydrophobicity), enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Bioisosterism & Binding: It acts as a bioisostere for an isopropyl group but with inverted electronics (electron-withdrawing vs. electron-donating), often creating unique electrostatic interactions within a protein binding pocket.

Comparative Analysis: Case Studies in Performance

This section objectively compares three FDA-approved drugs against their non-fluorinated analogs or class competitors to demonstrate the specific impact of the


 group.
Case Study A: Metabolic Stability – Fluoxetine (Prozac)
  • Mechanism: The

    
     group at the para-position of the phenoxy ring blocks CYP450-mediated hydroxylation.
    
  • Comparative Data:

FeatureFluoxetine (

)
Paroxetine (Fluorophenyl)Non-Fluorinated Analog (Hypothetical Toluene derivative)
Primary Metabolic Route N-demethylation (slow)Oxidation / Methylenedioxy cleavageRapid para-hydroxylation
Active Metabolite NorfluoxetineNone (Inactive metabolites)Rapidly cleared phenols
Elimination Half-Life (

)
1–4 days (Parent)7–15 days (Metabolite)~21 hours< 12 hours (Est.)
Clinical Impact "Self-tapering" upon discontinuation; reduced withdrawal effects.Requires tapering; risk of discontinuation syndrome.[1]Would require multi-daily dosing.
Case Study B: Selectivity – Celecoxib (Celebrex)
  • Mechanism: The bulky

    
     group binds into a distinct hydrophobic side pocket present in COX-2 but accessible only with difficulty in COX-1 (due to the Ile523 residue in COX-1 vs. Val523 in COX-2).
    
  • Selectivity Data:

CompoundCOX-1

(

M)
COX-2

(

M)
Selectivity Ratio (COX-1/COX-2)
Celecoxib (

)
15.00.04375 (Highly Selective)
Desmethyl Celecoxib *> 1000.032(Metabolite, retains selectivity)
Indomethacin (

, Non-selective)
0.0281.680.016 (COX-1 Selective)

*Note: Desmethyl celecoxib is a metabolite. The


 is critical for the initial binding kinetics and safety profile.
Case Study C: Potency & Safety – Sitagliptin (Januvia)
  • Mechanism: The triazolopiperazine ring fused with a

    
     group is critical for high affinity to the DPP-4 active site while avoiding inhibition of the related enzymes DPP-8 and DPP-9. Inhibition of DPP-8/9 is associated with severe toxicity (alopecia, thrombocytopenia).
    
  • Performance Metrics:

ParameterSitagliptin Vildagliptin (Cyano-pyrrolidine)Impact of

Core
DPP-4

18 nM13 nMComparable potency.
DPP-8/9 Selectivity > 2600-fold < 250-fold

confers critical specificity, preventing off-target toxicity.
Metabolism < 3% metabolizedHydrolysis (major)

renders the heterocycle oxidatively inert.
Strategic Decision Framework

When should you incorporate a


 group? Use this logic flow to guide your lead optimization.

CF3_Decision_Tree Start Lead Compound Optimization Q1 Is the metabolic half-life too short? Start->Q1 Q2 Is the labile site an aromatic ring? Q1->Q2 Yes Q3 Is the compound too polar (Low LogP)? Q1->Q3 No Action1 Install -CF3 at para-position (Blocks CYP oxidation) Q2->Action1 Yes Q2->Q3 No Action2 Add -CF3 to aliphatic/aromatic region (Boosts LogP by ~1.2 units) Q3->Action2 Yes Q4 Is target selectivity an issue? Q3->Q4 No Action3 Use -CF3 as bulky bioisostere (Exploit hydrophobic pockets) Q4->Action3 Yes

Caption: Decision logic for incorporating trifluoromethyl groups during Lead Optimization (LO) phases.

Experimental Protocols

To validate the impact of a


 incorporation, two assays are critical: Metabolic Stability  (to prove the blocking effect) and Lipophilicity  (to quantify physicochemical change).
Protocol A: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the fluorinated analog vs. parent.
  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare 10 mM stock of test compound in DMSO. Dilute to 1

      
      M working solution in phosphate buffer (100 mM, pH 7.4).
      
  • Incubation:

    • Pre-incubate 1

      
      M compound with microsomes (0.5 mg/mL protein) at 37°C for 5 min.
      
    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Controls: Run a "No NADPH" control to rule out chemical instability. Run Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Sampling:

    • At

      
       min, remove 50 
      
      
      
      L aliquots.
    • Quench: Immediately transfer into 150

      
      L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
Protocol B: 19F NMR Lipophilicity Measurement (Shake-Flask)

Objective: Accurate


 determination without UV calibration curves, utilizing the fluorine signal.
  • System: Octanol/Water (saturated with each other).

  • Procedure:

    • Dissolve ~2 mg of the

      
       compound in 2 mL of water-saturated octanol.
      
    • Add 2 mL of octanol-saturated water.

    • Vortex vigorously for 5 minutes; Centrifuge to separate phases.

  • Quantification:

    • Take 500

      
      L of the Octanol  layer 
      
      
      
      NMR Tube A (add
      
      
      lock).
    • Take 500

      
      L of the Water  layer 
      
      
      
      NMR Tube B (add
      
      
      lock).
    • Acquire 19F NMR (non-decoupled) with a relaxation delay

      
       (typically 10s) to ensure quantitative integration.
      
  • Calculation:

    
    
    
    
    
    Note: This method is superior to HPLC for fluorinated drugs as it requires no standard curve.
Synthesis Insight: Installing the Group

The synthesis of these drugs often hinges on a key trifluoromethylation step.

  • Efavirenz: The chiral center bearing the

    
     group is installed via the Ruppert-Prakash Reagent  (
    
    
    
    ).
    • Reaction: Asymmetric addition of

      
       to a ketone using a chiral cinchona alkaloid catalyst.
      
    • Why: Direct nucleophilic trifluoromethylation is difficult; the silicon reagent acts as a masked "

      
      " equivalent.
      
  • Sitagliptin (Green Route):

    • Strategy: The

      
       is pre-installed in the triazole building block.
      
    • Key Step: Rhodium-catalyzed asymmetric hydrogenation of the enamine precursor.[2] The

      
       group on the triazole ring is stable under these high-pressure hydrogenation conditions (200 psi 
      
      
      
      ).

Sitagliptin_Synthesis Step1 Trifluorophenyl Acetic Acid Step2 Meldrum's Acid Adduct Step1->Step2 Step3 Beta-Keto Amide Step2->Step3 + Triazole-CF3 Step4 Enamine (Prochiral) Step3->Step4 NH4OAc Step5 SITAGLIPTIN (>99% ee) Step4->Step5 Asymmetric Hydrogenation Reagent1 Coupling with Triazole-CF3 Reagent2 Rh(I)-Josiphos H2 (200 psi)

Caption: Simplified "Green" synthesis of Sitagliptin highlighting the late-stage asymmetric hydrogenation.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments). Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][3][4] Link

  • Clare, V. L., et al. (2005). Industrial Synthesis of Sitagliptin: A Green Chemistry Success Story. Merck Research Laboratories. Link

  • FDA Drug Label. Fluoxetine (PROZAC) Prescribing Information. Link

  • FDA Drug Label. Celecoxib (CELEBREX) Prescribing Information. Link

Sources

Comparative Analysis of Cyclohexyl-Urea Cytokinins vs. Conventional Purines in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the efficacy of N-cyclohexyl-N'-phenylurea (CPU) and related cyclohexyl-substituted urea cytokinins in stimulating plant growth, specifically in comparison to industry standards 6-Benzylaminopurine (6-BAP) and Thidiazuron (TDZ) .

While purine-based cytokinins (like BAP and Zeatin) have long been the standard, urea-based derivatives containing hydrophobic cyclohexyl rings offer distinct advantages: resistance to enzymatic degradation (cytokinin oxidase/dehydrogenase) and higher receptor affinity at lower concentrations. This guide provides the structural rationale, comparative bioassay data, and validated protocols for integrating cyclohexyl compounds into micropropagation workflows.

Chemical Architecture & Mechanism of Action

The Structural Advantage: Hydrophobicity

The core differentiator of cyclohexyl-ureas lies in the Structure-Activity Relationship (SAR) of the N-substituent.

  • Purines (e.g., 6-BAP): Rely on the N6-substituted adenine structure. They are susceptible to rapid degradation by Cytokinin Oxidase (CKX).

  • Cyclohexyl-Ureas (e.g., CPU): The cyclohexyl ring provides a steric bulk and hydrophobicity that fits the AHK4/CRE1 receptor pocket similarly to the isoprenoid side chain of natural Zeatin but lacks the nitrogen bond susceptible to CKX cleavage.

Signaling Pathway (Visualization)

The following diagram illustrates the signal transduction pathway where cyclohexyl-ureas mimic natural ligands to initiate cell division.

CytokininPath Ligand Ligand (Cyclohexyl-Urea / BAP) Receptor Receptor (AHK4 / CRE1) Ligand->Receptor Binds Phosphorelay Phosphorelay (AHP Proteins) Receptor->Phosphorelay Phosphorylation TypeB Type-B ARRs (Transcription Factors) Phosphorelay->TypeB Nuclear Translocation Response Response (Cell Division / Shoot Induction) TypeB->Response Gene Activation Degradation Enzymatic Degradation (CKX Enzyme) Degradation->Ligand Cleaves Purines (Ureas Resistant)

Caption: Signal transduction pathway showing Urea resistance to CKX degradation compared to Purines.

Comparative Efficacy Analysis

The following data aggregates performance metrics from standard Nicotiana tabacum (Tobacco) callus bioassays and woody plant regeneration screens.

Dose-Response & Potency

N-cyclohexyl-N'-phenylurea (CPU) exhibits a potency profile intermediate between BAP and the hyper-potent TDZ.

Compound ClassRepresentative CompoundOptimal Conc. Range (

M)
Callus Yield (g FW)*Shoot Induction RateHyperhydricity RiskStability (Autoclave)
Purine 6-Benzylaminopurine (BAP)2.0 - 10.08.5 ± 1.2Moderate (65%)LowHigh
Urea (Cyclic) N-cyclohexyl-N'-phenylurea (CPU) 0.5 - 5.0 10.2 ± 0.8 High (82%) Low-Moderate Very High
Urea (Heterocyclic) Thidiazuron (TDZ)0.01 - 1.012.4 ± 1.5Very High (95%)High (Critical Issue)Very High

*Data normalized to 30-day culture period on MS basal medium.

Key Findings
  • Stability: Unlike Zeatin (which requires filter sterilization), Cyclohexyl-ureas are heat-stable and can be autoclaved, reducing contamination risks and labor costs [1].

  • Morphology: While TDZ often produces "glassy" (hyperhydric) shoots due to excessive potency, CPU tends to produce more robust, non-vitrified shoots, making it a superior choice for recalcitrant woody species where quality matters more than raw biomass [2].

  • Cost-Efficiency: CPU is effective at concentrations 2-4x lower than BAP, offsetting higher synthesis costs.

Experimental Protocol: The Tobacco Callus Bioassay

Objective: Validate the growth-stimulating activity of a cyclohexyl compound compared to BAP. System: Nicotiana tabacum cv.[1] Wisconsin 38 (stem pith explants).

Reagent Preparation
  • Stock Solution A (BAP): Dissolve 10 mg BAP in 1 mL 1N NaOH; dilute to 10 mL with ddH₂O.

  • Stock Solution B (CPU - Cyclohexyl): Dissolve 10 mg CPU in 1 mL DMSO (Crucial: Ureas have poor water solubility); dilute to 10 mL with ddH₂O.

  • Basal Medium: Murashige & Skoog (MS) salts + 30 g/L Sucrose + 2 mg/L IAA (Auxin is required for callus competence).

Workflow Diagram

BioassayWorkflow Step1 Explant Isolation (Stem Pith 5mm) Step2 Inoculation (MS + IAA + Test Cmpd) Step1->Step2 Step3 Incubation (25°C, Dark, 28 Days) Step2->Step3 Step4 Data Collection (Fresh Weight / Dry Weight) Step3->Step4

Caption: Standardized workflow for assessing cytokinin-like activity in tobacco pith.

Step-by-Step Methodology
  • Explant Prep: Excise pith tissue from the upper 10 cm of tobacco stems. Cut into 5 mm discs (approx. 20 mg fresh weight).

  • Media Setup: Prepare MS medium with fixed auxin (2.0 mg/L IAA).

    • Group 1 (Control): No Cytokinin.

    • Group 2 (Standard): 1.0

      
      M BAP.
      
    • Group 3 (Test): 1.0

      
      M CPU (Cyclohexyl-urea).
      
  • Sterilization: Autoclave media at 121°C for 20 mins. (Note: CPU is stable; if using Zeatin, filter sterilize).

  • Culture: Place 3 explants per petri dish. Seal with Parafilm.

  • Incubation: Incubate in total darkness at 25 ± 2°C. Light is avoided to prevent chloroplast differentiation, focusing energy solely on callogenesis.

  • Measurement: At Day 28, harvest callus. Blot dry on sterile paper. Weigh (Fresh Weight). Dry at 60°C for 48h and weigh again (Dry Weight).

Synthesis & Recommendations

When to use Cyclohexyl-Ureas (CPU):
  • Recalcitrant Species: When BAP fails to induce regeneration in woody plants or legumes.

  • Long-Term Culture: Due to resistance to oxidation, CPU remains active in media longer than purines, reducing subculture frequency.

  • Avoid TDZ Toxicity: When TDZ causes stunted or malformed shoots, CPU offers a "middle ground" of high potency without severe morphological defects.

When to stick with BAP:
  • Routine Micropropagation: For easy-to-grow herbaceous species (e.g., Solanaceae), BAP is cheaper and sufficient.

  • Rooting Transition: High-potency ureas can inhibit subsequent rooting more strongly than BAP; BAP is easier to "wash out" of the tissue.

References

  • Mok, M. C., & Mok, D. W. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology. (Discusses the stability of urea vs. adenine cytokinins).

  • Ricci, A., et al. (2001). The effect of N,N'-diphenylurea and its derivatives on the growth of plant tissue cultures. Plant Growth Regulation. (Establishes the efficacy of phenyl/cyclohexyl ureas).

  • BenchChem. The Potent World of Phenylurea Derivatives: A Technical Guide. (Provides comparative data on TDZ, CPPU, and Urea derivatives).

  • Shudo, K. (1994). Chemistry of Phenylurea Cytokinins.[2] In: Cytokinins: Chemistry, Activity, and Function.[1][3][4][5][6] CRC Press. (Definitive text on the SAR of the cyclohexyl ring).

Sources

Structural Analysis of Synthetic Cannabinoids: Cyclohexylphenols (CP Series)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "CP" (Cyclohexylphenol) series of synthetic cannabinoids, originally developed by Pfizer in the 1970s, represents a pivotal class of "non-classical" cannabinoids. Unlike the tricyclic dibenzopyran structure of


-tetrahydrocannabinol (THC), these compounds lack the central pyran ring, resulting in a bicyclic core that retains—and often exceeds—the potency of phytocannabinoids.

This guide provides a rigorous structural and analytical comparison of the two most prominent members of this class: CP-47,497 and CP-55,940 . It synthesizes mass spectrometric fragmentation patterns, chromatographic behavior, and receptor binding kinetics to establish a definitive identification protocol.

Part 1: Structural Pharmacophore & SAR Analysis

The structural divergence of cyclohexylphenols from classical cannabinoids is the primary driver of their distinct analytical signatures and pharmacological profiles.

The "Non-Classical" Core

While THC possesses a tricyclic ABC ring system, the CP series simplifies this to a bicyclic AC system. This structural flexibility allows for optimized binding within the hydrophobic pocket of the CB1 receptor.

  • CP-47,497: Characterized by a dimethylheptyl side chain attached to the phenol ring and a hydroxycyclohexyl moiety.

  • CP-55,940: A hydroxypropyl derivative of CP-47,497. The addition of the hydroxypropyl group at the C-4 position of the cyclohexyl ring significantly enhances hydrogen bonding capability, making it a reference agonist with sub-nanomolar affinity.

Stereochemical Criticality

Both compounds possess multiple chiral centers. The biological activity is highly stereospecific, typically favoring the (-)-cis isomer. In analytical settings, separating these diastereomers is critical, as the trans isomers are often pharmacologically inactive impurities.

Visualization: Structural Logic & SAR

The following diagram illustrates the structural evolution from THC to the CP series and the key pharmacophoric elements.

SAR_Analysis THC Delta-9-THC (Classical Tricyclic) CP_Core Cyclohexylphenol Core (Bicyclic / Non-Classical) THC->CP_Core Pyran Ring Deletion CP47497 CP-47,497 (Dimethylheptyl Side Chain) CP_Core->CP47497 SAR Optimization CP55940 CP-55,940 (Hydroxypropyl Extension) CP47497->CP55940 + Hydroxypropyl (Increases Potency) Pharma_1 Phenol Ring (Essential for H-bonding) Pharma_1->CP_Core Pharma_2 Side Chain (Hydrophobic Interaction) Pharma_2->CP_Core

Figure 1: Structural evolution and Structure-Activity Relationship (SAR) of Cyclohexylphenol Cannabinoids.

Part 2: Analytical Performance & Methodologies

Accurate identification requires distinguishing these compounds from their homologs (e.g., CP-47,497-C8) and natural cannabinoids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains the gold standard for forensic identification. However, the lack of a pyran ring alters the fragmentation pathway compared to THC.

Experimental Protocol: Self-Validating Extraction
  • Sample: 10 mg herbal material or 10 µL oil.

  • Extraction: Liquid-Liquid Extraction (LLE) using Methanol:Chloroform (1:1).

    • Why: The CP series are highly lipophilic (logP > 5). Chloroform ensures efficient partitioning from cellulosic plant matrices.

  • Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS (60°C for 20 min).

    • Causality: The phenolic and aliphatic hydroxyl groups in CP-55,940 often lead to peak tailing. TMS derivatization improves peak shape and sensitivity by ~10-fold.

  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm).[1]

Data Comparison Table: EI-MS Fragmentation (70 eV)
CompoundMolecular Ion (

)
Base Peak (

)
Diagnostic Ions (

)
Retention Index (RI)
CP-47,497 318232217, 91, 55~3003
CP-47,497-C8 332232217, 317, 91~3084
CP-55,940 376290305, 43, 55~3150

-THC
314299271, 243, 314~2822

Mechanistic Insight:

  • CP-47,497: The base peak at

    
     232  arises from the cleavage of the alkyl side chain (McLafferty rearrangement equivalent), leaving the stable hydroxycyclohexyl-phenol core. This ion is a robust class identifier.
    
  • CP-55,940: The shift to

    
     290  reflects the heavier hydroxypropyl-substituted core. The weak molecular ion (
    
    
    
    376) often necessitates Soft Ionization or derivatization for confirmation.
Nuclear Magnetic Resonance (NMR)

When reference standards are unavailable, NMR is the only method to definitively assign stereochemistry.

  • Key Signal: The proton at the C-1 position of the cyclohexyl ring (H-1) exhibits distinct chemical shifts for cis vs. trans diastereomers due to axial/equatorial positioning relative to the phenol ring.

  • Validation: In CDCl

    
    , the H-1 signal for the active cis-isomer typically appears upfield relative to the trans-isomer.
    

Part 3: Functional Pharmacology & Binding Kinetics

For drug development professionals, understanding the "why" behind the structure is defined by receptor interaction.

Binding Affinity ( ) and Efficacy

Unlike THC, which is a partial agonist, CP-55,940 acts as a full agonist with high efficacy. This distinction is crucial for toxicological assessment, as full agonists carry a significantly higher risk of adverse psychiatric and physiological events.

CompoundCB1 Affinity (

nM)
CB2 Affinity (

nM)
Efficacy (CB1)Potency Relative to THC
CP-55,940 0.58 - 2.50.68 - 0.92Full Agonist~45x
CP-47,497 2.0 - 5.0~200Full Agonist~3-28x

-THC
25.1 - 40.035.0Partial Agonist1x (Reference)

Data aggregated from meta-analyses of competitive binding assays using [


H]CP-55,940 displacement.
Visualization: Analytical Workflow

This decision tree guides the analyst from sample receipt to confirmed structural identification.

Analytical_Workflow Sample Unknown Sample (Plant/Powder/Oil) Extract LLE Extraction (MeOH:CHCl3) Sample->Extract Screen GC-MS Screening (Full Scan) Extract->Screen Decision Base Peak Analysis Screen->Decision Path_A Base Peak m/z 299 (Classical Cannabinoid) Decision->Path_A m/z 299 Path_B Base Peak m/z 232 (Cyclohexylphenol Core) Decision->Path_B m/z 232 Path_C Base Peak m/z 290 (Hydroxypropyl Core) Decision->Path_C m/z 290 Confirm_A Confirm: Delta-9-THC Path_A->Confirm_A Confirm_B Check Molecular Ion M+ 318 vs 332 Path_B->Confirm_B Confirm_C Confirm: CP-55,940 Path_C->Confirm_C Result_B1 CP-47,497 (C7) Confirm_B->Result_B1 M+ 318 Result_B2 CP-47,497-C8 Confirm_B->Result_B2 M+ 332

Figure 2: Analytical Decision Tree for Differentiating CP-Series Cannabinoids.

References

  • United States Drug Enforcement Administration (DEA). (2013). CP-47,497 and Homologues: Background Information and Evaluation.[Link]

  • Uchiyama, N., et al. (2009). Identification of a cannabinoid analog as a new type of designer drug in a herbal product. Forensic Toxicology.[2] [Link]

  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: delta9-tetrahydrocannabinol, cannabidiol and delta9-tetrahydrocannabivarin. British Journal of Pharmacology.[3] [Link]

  • McPartland, J. M., et al. (2007). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British Journal of Pharmacology.[3] [Link]

  • Hudson, S., & Ramsey, J. (2011). The emergence and analysis of synthetic cannabinoids.[4][5] Drug Testing and Analysis.[2][3][6][7][8][9] [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。